molecular formula C18H36O B3344050 Oleyl Alcohol CAS No. 593-47-5

Oleyl Alcohol

Cat. No.: B3344050
CAS No.: 593-47-5
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9Z)-octadecen-1-ol is a long chain fatty alcohol that is octadecanol containing a double bond located at position 9 (the Z-geoisomer). It has a role as a nonionic surfactant and a metabolite. It is a long-chain primary fatty alcohol and a fatty alcohol 18:1.
Oleyl alcohol has been reported in Ruvettus pretiosus and Bombus hortorum with data available.
structure;  RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022010
Record name cis-Oleyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones
Record name 9-Octadecen-1-ol, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oleyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6459
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Oleyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name cis-9-Octadecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol)
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-9-Octadecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°)
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-9-Octadecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C
Record name Oleyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6459
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Linoleyl, myristyl and cetyl alcohols.
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature

CAS No.

143-28-2, 593-47-5
Record name Oleyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLEYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecen-1-ol, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-Oleyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-octadec-9-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-octadecenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172F2WN8DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

13-19 °C, Melting point: 6-7 °C, 6.5 °C
Record name OLEYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Oleyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulator's Challenge with a Versatile Excipient

Oleyl alcohol ((9Z)-octadec-9-en-1-ol) is a long-chain, unsaturated fatty alcohol prized across the pharmaceutical, cosmetic, and industrial sectors for its multifaceted properties as an emollient, emulsifier, surfactant, and penetration enhancer.[1][2] Its unique molecular structure, featuring a single cis-double bond, imparts a liquid state at room temperature and a distinct fluidity compared to its saturated counterpart, stearyl alcohol. For researchers, scientists, and drug development professionals, a profound understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for successful formulation. Whether developing a stable topical delivery system for a hydrophobic active pharmaceutical ingredient (API), creating a homogenous cosmetic emulsion, or designing a novel nanoparticle synthesis protocol, the choice of solvent and the solubility of this compound within it are paramount.[3][4]

This in-depth technical guide moves beyond simple miscibility charts to provide a foundational understanding of the physicochemical principles governing this compound's solubility. We will explore its behavior in a range of common organic solvents, present a robust, self-validating experimental protocol for determining precise solubility, and discuss the practical implications for formulation development.

Physicochemical Foundations of this compound Solubility

The solubility behavior of this compound is a direct consequence of its amphiphilic nature. The molecule consists of two distinct regions with opposing polarities:

  • The Polar Hydroxyl (-OH) Head: This functional group is hydrophilic and capable of forming strong hydrogen bonds with other polar molecules, including polar protic solvents like ethanol.[5]

  • The Nonpolar C18 Hydrocarbon Tail: This long, unsaturated aliphatic chain (CH₃(CH₂)₇CH=CH(CH₂)₈-) is lipophilic (hydrophobic) and interacts with other nonpolar molecules primarily through weak van der Waals forces.[6][7]

The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. In the case of this compound, the large, nonpolar hydrocarbon tail constitutes the vast majority of the molecular structure. Consequently, this hydrophobic character dominates its overall solubility profile, making it highly soluble in nonpolar organic solvents and practically insoluble in highly polar solvents like water.[1][8]

The presence of the hydroxyl group, however, allows for some interaction with polar solvents. This explains its miscibility with shorter-chain alcohols like ethanol, where the solvent's own alkyl chain provides a degree of nonpolar character to interact with the oleyl tail, while its hydroxyl group can hydrogen bond with the this compound's hydroxyl group.[5][9]

Logical Relationship: Factors Governing this compound's Solubility

Caption: Interplay of molecular features determining solubility.

Quantitative and Qualitative Solubility Profile of this compound

It is critical to recognize that for many solvents, "Soluble" or "Miscible" indicates that they mix in all proportions to form a single phase, which is common for liquid-liquid systems with similar polarities. For applications requiring precise concentrations, the experimental protocol in Section 4 should be employed.

Solvent ClassSolvent ExamplePolarityQuantitative SolubilityQualitative DescriptionSource(s)
Alcohols (Polar Protic) EthanolPolar~30 mg/mLSoluble / Miscible[3][9][10]
MethanolPolar-Soluble[6]
Alkanes (Nonpolar) HexaneNonpolar-Soluble / Miscible[6]
HeptaneNonpolar-Soluble / Miscible[11]
Aromatics (Nonpolar) TolueneNonpolar-Soluble / Miscible-
Ethers Diethyl EtherSlightly Polar-Soluble / Miscible[3][9]
Ketones (Polar Aprotic) AcetonePolar-Soluble (by inference)[12]
Esters (Polar Aprotic) Ethyl AcetatePolar-Soluble (by inference)[11]
Halogenated (Nonpolar) Carbon TetrachlorideNonpolar-Slightly Soluble / Miscible[3][9]
Amides (Polar Aprotic) Dimethylformamide (DMF)Polar~30 mg/mLSoluble[10]
Sulfoxides (Polar Aprotic) Dimethyl Sulfoxide (DMSO)Polar~30 mg/mLSoluble[10]
Water (Polar Protic) WaterVery Polar-Insoluble / Immiscible[1][3][4][9]

Note: Inferences are based on the general principle that long-chain fatty alcohols exhibit good solubility in moderately polar to nonpolar organic solvents.[5]

Factors Influencing Solubility

Temperature

For most solid-in-liquid solutions, solubility increases with temperature. For liquid-liquid systems like this compound in organic solvents, the effect of temperature is generally to increase mutual solubility. As temperature increases, the kinetic energy of the molecules increases, which can help overcome intermolecular forces and promote mixing. Studies on related fatty acids show a clear trend of increasing solubility in organic solvents at higher temperatures.[11][13] While specific data for this compound is sparse, it is reasonable to expect that its solubility in solvents where it is not fully miscible will increase with heating.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves Hansen Solubility Parameters. These parameters deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "distance" in the 3D Hansen space) are likely to be miscible.

Hansen Solubility Parameters (Units: MPa⁰·⁵)

Substance δD δP δH
This compound 16.5 2.6 8.0
Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Acetone 15.5 10.4 7.0
Ethanol 15.8 8.8 19.4

| Water | 15.5 | 16.0 | 42.3 |

Data sourced from established HSP databases.

The HSP data quantitatively supports the observed behavior. The parameters for this compound are closest to those of solvents like toluene, indicating high compatibility. The large difference in the δP and δH values between this compound and water explains their immiscibility.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data for a specific application, direct experimental measurement is essential. The Equilibrium Shake-Flask Method is the gold standard for determining the thermodynamic solubility of a compound in a solvent.[14] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment
  • This compound (high purity, >99%)

  • Selected organic solvent (analytical or HPLC grade)

  • Glass vials or flasks with PTFE-lined screw caps

  • Orbital shaker with temperature control (or water bath)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Step-by-Step Methodology
  • Preparation of Standards for Calibration:

    • Accurately prepare a high-concentration stock solution of this compound in the chosen solvent.

    • Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility range.

    • Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.

  • Equilibrium Saturation (The Shake-Flask Procedure):

    • Add an excess amount of this compound to a series of at least three separate vials. "Excess" means enough solid/liquid is visibly present after equilibrium is reached.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in the temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation (e.g., 150 rpm).

    • Causality Check: The agitation must be sufficient to create a good dispersion and facilitate dissolution, but not so vigorous as to cause emulsification, which would artificially inflate the measured solubility.

    • Allow the vials to shake for a predetermined time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached. Time-point sampling (e.g., at 24, 36, and 48 hours) can be performed to validate that the concentration has plateaued.

  • Sample Separation and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same controlled temperature for at least 2 hours to allow undissolved this compound to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a glass syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

    • Self-Validation Step: Filtration is critical to remove any microscopic undissolved droplets that would lead to an overestimation of solubility. The first few drops from the filter should be discarded to ensure the filter is saturated with the sample.

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

  • Quantification and Calculation:

    • Analyze the diluted samples using the same analytical method as the standards.

    • Using the peak area from the analysis and the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • The final solubility is reported as the average of the replicate vials (e.g., in g/100 mL or mol/L) with the standard deviation.

Experimental Workflow Diagram

G prep 1. Prepare Calibration Standards (this compound in Solvent) calibrate 2. Generate Calibration Curve (GC or HPLC, R² > 0.995) prep->calibrate calculate 9. Calculate Solubility (Using Calibration Curve & Dilution Factor) calibrate->calculate Use Curve for Calculation saturate 3. Add Excess this compound to Solvent in Vials shake 4. Equilibrate on Shaker (e.g., 25°C, 48 hours) saturate->shake settle 5. Settle Undissolved Phase shake->settle filter 6. Filter Supernatant (0.22 µm PTFE filter) settle->filter dilute 7. Dilute Filtrate to Known Volume filter->dilute analyze 8. Analyze Diluted Sample (GC or HPLC) dilute->analyze analyze->calculate

References

A Guide to the Spectroscopic Analysis of Oleyl Alcohol for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Portrait of an Unsaturated Fatty Alcohol

Oleyl alcohol, formally known as (Z)-octadec-9-en-1-ol, is a long-chain unsaturated fatty alcohol that serves as a crucial ingredient in a multitude of industries, from cosmetics and personal care to pharmaceuticals and industrial lubricants.[1][2][3][4] Its molecular structure, characterized by an eighteen-carbon backbone, a single cis-double bond at the C9 position, and a terminal primary alcohol, dictates its unique physicochemical properties such as its liquid state at room temperature and its efficacy as an emollient, emulsifier, and surfactant.[1][2][3] For researchers, scientists, and drug development professionals, the unambiguous confirmation of its structure and the assessment of its purity are paramount for ensuring product quality, performance, and safety.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation of this compound. Moving beyond a mere recitation of data, this guide, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and the logic of spectral interpretation. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide a unique and complementary piece of the puzzle, culminating in a holistic and definitive structural confirmation.

The Core of the Matter: A Multi-Technique Approach to Structural Verification

No single analytical technique can provide a complete structural picture. A robust and self-validating approach relies on the convergence of data from multiple orthogonal techniques. This guide will follow a logical workflow that mirrors a typical laboratory investigation, starting with the broad strokes of functional group identification and moving towards a detailed atom-by-atom mapping of the molecular structure.

G cluster_0 Spectroscopic Workflow for this compound Introduction Sample: this compound (C18H36O) FTIR FT-IR Spectroscopy (Functional Group Identification) Introduction->FTIR Initial Analysis NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone & Connectivity) FTIR->NMR Informs Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirms Connectivity Conclusion Structural Confirmation (Identity & Purity) MS->Conclusion Final Verification

Caption: A typical workflow for the spectroscopic elucidation of this compound.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

FT-IR spectroscopy is an excellent first-pass technique, providing rapid and definitive identification of the primary functional groups present in a molecule. For this compound, we are primarily looking for evidence of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C), as well as the characteristic stretches of the long aliphatic chain.

Experimental Protocol: FT-IR Analysis of Liquid this compound

A neat liquid sample of this compound can be analyzed with minimal preparation using an Attenuated Total Reflectance (ATR) accessory, which is ideal for viscous liquids.[5]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected using a clean, empty ATR crystal. This will subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal. Ensure the crystal surface is completely covered.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound will exhibit several key absorption bands that confirm its fundamental structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance for this compound Structure
~3300 (broad)O-H stretchAlcohol (-OH)Confirms the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.[6]
~3005=C-H stretchAlkene (C=C-H)Indicates the presence of hydrogens attached to the double-bonded carbons.
2925 & 2855C-H stretchAlkane (-CH₂, -CH₃)Characteristic of the long aliphatic carbon chain.
~1655C=C stretchAlkene (C=C)Confirms the presence of the carbon-carbon double bond. The intensity is typically weak for a non-conjugated cis-alkene.
~1050C-O stretchPrimary AlcoholHelps to confirm that the alcohol is a primary alcohol.[7]
~720C-H bend (rocking)-(CH₂)n- (n≥4)A "long chain band" that appears when there are four or more consecutive methylene groups, confirming the long aliphatic chain.[7]

The presence of a strong, broad absorption around 3300 cm⁻¹ is the most telling feature, immediately identifying the compound as an alcohol.[6] The weaker bands around 3005 cm⁻¹ and 1655 cm⁻¹ provide evidence for the unsaturation, and the intense absorptions just below 3000 cm⁻¹ confirm the long hydrocarbon nature of the molecule.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each proton and carbon atom in the molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguously determining the position and stereochemistry of the double bond and confirming the connectivity of the entire carbon skeleton.

Experimental Protocol: NMR Analysis of this compound

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[8] CDCl₃ is a good choice as it is an excellent solvent for lipids and its residual proton signal does not interfere with the key signals of this compound.[9]

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding the different types of protons and their neighboring environments.[10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~5.35Multiplet2H-CH=CH-The deshielded chemical shift is characteristic of olefinic protons.
~3.64Triplet2H-CH₂-OHThe protons on the carbon attached to the electronegative oxygen atom are deshielded. The triplet splitting is due to coupling with the adjacent -CH₂- group.[10]
~2.01Multiplet4H-CH₂-C=CThese are the allylic protons, which are slightly deshielded due to their proximity to the double bond.[10]
~1.58Multiplet2H-CH₂-CH₂-OHProtons on the carbon beta to the hydroxyl group.[10]
~1.28Broad Singlet~20H-(CH₂)n-The bulk of the aliphatic chain protons, which are in very similar chemical environments and thus overlap.
~0.88Triplet3H-CH₃The terminal methyl group protons, which are the most shielded. The triplet splitting is due to coupling with the adjacent -CH₂- group.

The integration values are critical for confirming the number of protons in each environment. The 2:2:4 ratio of the olefinic, carbinol, and allylic protons, respectively, is a key signature for this compound.

Interpretation of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~130-CH=CH-The sp² hybridized carbons of the double bond are significantly deshielded. The presence of two signals in this region confirms the double bond.
~63-CH₂-OHThe carbon atom bonded to the electronegative oxygen is deshielded.
~33-CH₂-CH₂-OHCarbon beta to the hydroxyl group.
~32-22-(CH₂)n- & -CH₂-C=CThe sp³ hybridized carbons of the long aliphatic chain and the allylic carbons.
~14-CH₃The terminal methyl carbon, which is the most shielded.

The chemical shifts of the olefinic carbons (~130 ppm) are particularly diagnostic for the presence and position of the double bond.[11]

G cluster_0 This compound Structure with ¹H NMR Chemical Shift Assignments cluster_1 mol CH₃-(CH₂)₇-CH=CH-(CH₂)₈-OH c1 ~0.88 ppm (Triplet) c9_10 ~5.35 ppm (Multiplet) c18 ~3.64 ppm (Triplet)

Caption: Key ¹H NMR chemical shifts for this compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the final piece of the puzzle, providing the molecular weight of the compound and offering further structural insights through analysis of its fragmentation patterns. For a long-chain alcohol like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and powerful approach.[12][13][14]

Experimental Protocol: GC-MS Analysis of this compound

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

  • GC Separation: Inject the sample into the GC. The this compound will travel through the GC column and be separated from any impurities based on its boiling point and interactions with the column's stationary phase.

  • MS Analysis (Electron Ionization): As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner.

  • Mass Detection: The resulting positively charged ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound can be complex due to extensive fragmentation.[15]

  • Molecular Ion (M⁺): The molecular ion peak for this compound (C₁₈H₃₆O) should appear at an m/z of 268.5. However, for long-chain alcohols, the molecular ion is often weak or entirely absent due to the ease of fragmentation.[16]

  • [M-H₂O]⁺ Peak: A very common and often prominent peak for alcohols is the loss of a water molecule, which would appear at m/z 250 (268 - 18).[16]

  • Alkyl Chain Fragmentation: The spectrum will be dominated by a series of peaks separated by 14 mass units (-CH₂-), corresponding to the fragmentation of the long alkyl chain. Common fragments will be of the type [CₙH₂ₙ]⁺ and [CₙH₂ₙ₊₁]⁺.

  • Cleavage near the Double Bond: Fragmentation can also be influenced by the presence of the double bond, leading to characteristic allylic cleavage.

While the exact fragmentation pattern can be complex to interpret from first principles, comparison of the obtained spectrum with a reference spectrum from a database like the NIST Mass Spectral Library provides a high degree of confidence in the identification.[17][18][19][20]

Conclusion: A Synergistic Approach to Definitive Structural Elucidation

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. FT-IR provides a rapid confirmation of the key functional groups—the alcohol and the alkene. NMR spectroscopy then offers a detailed blueprint of the molecule, mapping out the carbon-hydrogen framework and confirming the precise location and stereochemistry of the double bond. Finally, mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns.

By integrating the data from these three powerful techniques, researchers, scientists, and drug development professionals can achieve an unambiguous and self-validating structural assignment of this compound. This rigorous analytical process is the bedrock upon which product quality, safety, and efficacy are built, ensuring that this versatile molecule continues to be utilized effectively and responsibly across its many applications.

References

A Technical Guide to Oleyl Alcohol: The Nonionic Surfactant's Role in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of oleyl alcohol, a long-chain unsaturated fatty alcohol, detailing its fundamental properties and versatile functions as a nonionic surfactant in cutting-edge research. Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with field-proven applications, offering both mechanistic insights and practical, step-by-step protocols.

The Molecular Basis of this compound's Surfactant Activity

This compound, or cis-9-octadecen-1-ol, is an 18-carbon unsaturated fatty alcohol.[1] Its efficacy as a nonionic surfactant stems directly from its amphiphilic molecular structure: a long, hydrophobic carbon chain and a polar, hydrophilic hydroxyl (-OH) head group.

  • Hydrophobic Tail: The C18 aliphatic chain is highly nonpolar and readily interacts with other nonpolar substances like oils and lipids. The presence of a cis-double bond at the 9th carbon position introduces a critical "kink" in the chain.[1] This bend prevents the molecules from packing tightly, which increases the fluidity of lipid structures it integrates into, a key aspect of its function as a skin penetration enhancer.[2]

  • Hydrophilic Head: The terminal hydroxyl group is polar and capable of forming hydrogen bonds with water and other polar molecules.[3]

This dual nature forces this compound to align at oil-water interfaces, reducing the interfacial tension and allowing for the formation and stabilization of emulsions. As a nonionic surfactant, its hydroxyl headgroup does not carry a charge, making it less susceptible to pH changes and the presence of electrolytes than its ionic counterparts.[4]

Diagram 1: Chemical Structure and Amphiphilic Nature of this compound

A Stratum Corneum (Highly Ordered Lipids) B This compound Application A->B C Intercalation of this compound into Lipid Bilayers B->C Amphiphilic nature drives interaction D Disruption of Lipid Packing & Increased Fluidity C->D Kinked chain prevents tight packing E Reduced Barrier Function D->E F Enhanced Drug Permeation E->F A 1. Phase Preparation B Oil Phase: Drug + Oil + this compound Aqueous Phase: Surfactant + Water A->B C 2. Coarse Emulsion Formation B->C D Mix phases under high-speed stirring (e.g., 5000 rpm, 15 min) C->D E 3. High-Pressure Homogenization D->E F Process coarse emulsion (e.g., 15,000 psi, 5-10 cycles) E->F G 4. Characterization F->G H Particle Size (DLS), Zeta Potential, Drug Content (HPLC) G->H

References

An In-Depth Technical Guide to the Mechanism of Oleyl Alcohol Interaction with Stratum Corneum Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stratum Corneum Barrier and the Role of Penetration Enhancers

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier protecting the body from the external environment and preventing excessive water loss. This remarkable barrier function is primarily attributed to its unique "bricks and mortar" structure, where terminally differentiated keratinocytes (the "bricks") are embedded in a highly organized, lipid-rich extracellular matrix (the "mortar")[1][2]. This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, forms a complex lamellar structure that severely restricts the passage of exogenous substances, including therapeutic agents[3][4].

For effective transdermal drug delivery, it is often necessary to transiently and reversibly disrupt this barrier. Chemical penetration enhancers are compounds that, when applied to the skin, interact with the SC components to increase its permeability[5]. Oleyl alcohol, an 18-carbon unsaturated fatty alcohol, is a widely used and effective penetration enhancer in topical and transdermal formulations[6][7]. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound interacts with and modulates the structure of stratum corneum lipids to enhance drug permeation. We will delve into the experimental evidence from key analytical techniques and provide detailed protocols for researchers in the field.

The Molecular Architecture of this compound and Its Significance

This compound's efficacy as a penetration enhancer is intrinsically linked to its molecular structure: a long C18 alkyl chain with a single cis-double bond between C9 and C10, and a terminal hydroxyl group[6].

  • The Lipophilic Tail: The long C18 hydrocarbon tail allows for favorable partitioning into the hydrophobic lipid lamellae of the stratum corneum[5].

  • The cis-Double Bond: This is a critical feature. The kink in the alkyl chain created by the cis-double bond disrupts the highly ordered, dense packing of the straight-chain ceramides and fatty acids in the SC[8][9]. This disruption increases the free volume within the lipid bilayers.

  • The Polar Head Group: The terminal hydroxyl (-OH) group provides a degree of hydrophilicity, allowing for interaction with the polar head groups of the SC lipids[6].

This amphiphilic nature, combined with the geometric disruption caused by the unsaturated bond, is central to its mechanism of action.

Mechanisms of Action: A Multi-faceted Interaction

The interaction of this compound with the stratum corneum lipids is not a single, simple event but rather a complex and time-dependent process. The primary mechanisms can be broadly categorized as lipid fluidization and the formation of separate, fluid domains.

Disruption of Lipid Packing and Increased Fluidity

Upon application, this compound molecules intercalate into the intercellular lipid bilayers of the stratum corneum. The kinked structure of the this compound acyl chain sterically hinders the tight, ordered packing of the endogenous straight-chain lipids[5][8]. This leads to a more disordered or "fluidized" state of the lipid lamellae. This increased fluidity reduces the diffusional resistance of the stratum corneum, creating pathways for drug molecules to permeate more readily.

In contrast to its carboxylic acid analogue, oleic acid, this compound appears to induce less initial fluidization of the SC lipids. Studies have shown that oleic acid causes a more rapid and pronounced fluidization effect, likely due to the bulkier carboxylic acid headgroup and its ability to engage in multiple hydrogen-bonding interactions[6][10].

Formation of Fluid, Enhancer-Rich Domains

A key mechanism, particularly at later time points, is the formation of separate, fluid domains rich in this compound within the stratum corneum lipid matrix[10]. Rather than uniformly disordering the entire lipid structure, this compound can phase-separate into distinct pools. These domains are significantly more fluid than the surrounding, highly ordered endogenous lipid lamellae. These fluid domains can act as "shunts" or pathways of lower resistance, facilitating the transport of drug molecules across the skin barrier. After extended exposure (e.g., 12-24 hours), this mechanism of forming fluid, enhancer-rich domains becomes the primary mode of action for both this compound and oleic acid[10].

The following diagram illustrates the proposed mechanism of this compound interaction with the stratum corneum lipids.

G cluster_0 Normal Stratum Corneum cluster_1 This compound Application cluster_2 Mechanism of Action SC_lipids Highly Ordered Lipid Lamellae (Ceramides, Cholesterol, Free Fatty Acids) Intercalation Intercalation of this compound Disruption of Lipid Packing SC_lipids->Intercalation OA This compound OA->Intercalation Partitioning Fluid_Domains Formation of Fluid, Enhancer-Rich Domains Intercalation->Fluid_Domains Phase Separation Permeation Enhanced Drug Permeation Fluid_Domains->Permeation Creates Low-Resistance Pathways

Caption: Proposed mechanism of this compound interaction with stratum corneum lipids.

Experimental Evidence and Analytical Techniques

The mechanisms described above are supported by data from various biophysical techniques. This section details the key experimental approaches used to elucidate the interaction of this compound with stratum corneum lipids.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a powerful non-invasive technique for probing the conformational order of the lipid acyl chains within the stratum corneum[11][12]. The positions of the symmetric (νs) and asymmetric (νas) C-H stretching vibrations of the methylene (-CH2-) groups in the lipid tails are particularly informative.

  • In highly ordered, all-trans conformations (gel phase), the symmetric stretching vibration (νsCH2) is typically found at or below 2850 cm⁻¹[1].

  • In disordered, gauche-rich conformations (liquid crystalline phase), this peak shifts to higher wavenumbers (e.g., 2852-2854 cm⁻¹)[1].

Treatment of the stratum corneum with effective penetration enhancers that fluidize the lipid bilayers results in a shift of the CH2 stretching peaks to higher wavenumbers. While oleic acid induces a noticeable shift, studies have shown that this compound does not cause a significant change in the methylene stretching wavenumbers, suggesting it does not fluidize the skin barrier lipids to the same extent as oleic acid, especially at earlier time points[10].

  • Sample Preparation:

    • Excise full-thickness skin (e.g., human cadaver or porcine ear skin).

    • Isolate the stratum corneum by heat separation (e.g., immersion in water at 60°C for 1-2 minutes) or enzymatic digestion (e.g., trypsin treatment)[13].

    • Carefully separate the SC sheet and allow it to dry.

  • ATR-FTIR Measurement:

    • Record a baseline spectrum of the untreated SC mounted on the ATR crystal.

    • Apply a defined amount of the this compound-containing formulation to the SC surface.

    • Acquire spectra at predetermined time intervals.

    • Collect spectra typically in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 64-128 scans.

  • Data Analysis:

    • Analyze the peak positions of the symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) CH2 stretching vibrations[13].

    • A shift to higher wavenumbers indicates an increase in lipid disorder.

The following diagram outlines the workflow for ATR-FTIR analysis.

G cluster_0 ATR-FTIR Experimental Workflow Prep SC Sample Preparation Baseline Record Baseline Spectrum Prep->Baseline Treatment Apply this compound Formulation Baseline->Treatment Acquisition Time-course Spectral Acquisition Treatment->Acquisition Analysis Analyze CH2 Stretching Peak Shifts Acquisition->Analysis

Caption: Workflow for ATR-FTIR analysis of penetration enhancer effects.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For the stratum corneum, DSC can detect phase transitions of the intercellular lipids[14][15].

  • Untreated Stratum Corneum: A typical DSC thermogram of hydrated SC shows several endothermic transitions. Transitions around 65-75°C are associated with the melting of the lipid domains[14].

  • Effect of Penetration Enhancers: The addition of a penetration enhancer that disrupts lipid packing, like this compound, is expected to:

    • Lower the transition temperature (Tm): Less energy is required to melt the disordered lipids.

    • Decrease the enthalpy of the transition (ΔH): This indicates a reduction in the cooperativity of the melting process and a less ordered lipid structure[16].

  • Sample Preparation:

    • Isolate the stratum corneum as described for ATR-FTIR.

    • Hydrate the SC samples to a specific water content (e.g., by equilibration in a controlled humidity chamber).

    • Treat the hydrated SC with the this compound formulation for a defined period.

  • DSC Measurement:

    • Accurately weigh the SC sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it.

    • Use an empty sealed pan as a reference.

    • Scan the sample over a temperature range (e.g., 20°C to 120°C) at a controlled heating rate (e.g., 5-10°C/min).

  • Data Analysis:

    • Analyze the resulting thermogram to determine the peak transition temperatures (Tm) and the enthalpy of the transitions (ΔH, the area under the peaks)[17].

    • Compare the thermograms of treated and untreated samples.

The table below summarizes the expected effects of this compound on the thermal properties of stratum corneum lipids as measured by DSC.

ParameterUntreated Stratum CorneumStratum Corneum Treated with this compoundRationale
Transition Temperature (Tm) Higher (e.g., ~65-75°C)LowerDisruption of ordered lipid packing requires less energy to induce a phase transition.
Transition Enthalpy (ΔH) HigherLowerIndicates a less cooperative melting process due to the disordered lipid structure.
Neutron Diffraction

Neutron diffraction is a powerful technique for determining the structure of lipid bilayers at the molecular level[18][19]. By using deuterium labeling, it is possible to selectively highlight different parts of the lipid molecules and the interacting enhancer. While specific neutron diffraction data for this compound in SC lipid models is limited in the readily available literature, studies on similar long-chain alcohols in model lipid bilayers provide valuable insights[18]. These studies show that alcohol molecules intercalate into the lipid bilayer, with their hydroxyl groups located near the lipid headgroups and their alkyl chains extending into the hydrophobic core[18][20]. This intercalation leads to an increase in the area per lipid molecule and can alter the thickness of the bilayer, consistent with the mechanism of disrupting lipid packing.

In Vitro Permeation Studies (Franz Diffusion Cells)

Ultimately, the efficacy of a penetration enhancer is determined by its ability to increase the flux of a drug across the skin. In vitro permeation studies using Franz diffusion cells are the gold standard for quantifying this effect[21][22].

  • Franz Cell Setup:

    • Mount a section of excised human or porcine skin on the Franz diffusion cell, with the stratum corneum facing the donor compartment[21].

    • Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions) and maintain it at 32°C to mimic skin surface temperature.

  • Dosing:

    • Apply the drug formulation containing this compound to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Calculation:

    • Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot[21].

The following diagram illustrates the workflow for an in vitro skin permeation study.

G cluster_0 In Vitro Permeation Study Workflow Setup Franz Cell Setup with Skin Membrane Dosing Apply Formulation to Donor Compartment Setup->Dosing Sampling Time-course Sampling from Receptor Dosing->Sampling Analysis Analyze Drug Concentration (e.g., HPLC) Sampling->Analysis Calculation Calculate Permeation Flux (Jss) Analysis->Calculation

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Conclusion: A Favorable Profile for Transdermal Delivery

The mechanism of action of this compound as a skin penetration enhancer is a result of its unique molecular structure. Its long, unsaturated alkyl chain allows it to effectively partition into and disrupt the highly ordered lipid lamellae of the stratum corneum. While it may not induce the same degree of initial lipid fluidization as oleic acid, its ability to form fluid, enhancer-rich domains within the SC provides an effective pathway for drug permeation[10].

Importantly, this compound has been shown to have a more favorable safety profile than oleic acid, causing less disruption to the skin barrier's integrity as measured by transepidermal water loss and skin impedance[10]. This makes this compound a valuable and widely used excipient in the development of effective and safe topical and transdermal drug delivery systems. A thorough understanding of its mechanism of action, as elucidated by the analytical techniques described herein, is crucial for formulation scientists and researchers working to optimize drug delivery through the skin.

References

Oleyl Alcohol: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl alcohol, a C18 unsaturated fatty alcohol, stands as a pivotal precursor in a multitude of organic synthetic applications, ranging from the production of surfactants and lubricants to its increasing role in advanced drug delivery systems. Its unique molecular structure, featuring a long hydrophobic alkyl chain, a cis-double bond, and a reactive primary hydroxyl group, provides a versatile platform for a wide array of chemical transformations. This guide provides an in-depth exploration of this compound's utility as a synthetic building block. We will delve into the core reactions involving its hydroxyl and alkene functionalities, explain the mechanistic rationale behind experimental choices, and provide field-proven protocols for key transformations. The objective is to equip researchers and drug development professionals with the technical knowledge to effectively leverage this compound in their synthetic endeavors.

Foundational Chemistry of this compound

This compound, formally (Z)-octadec-9-en-1-ol, is derived from the reduction of oleic acid or its esters, which are abundant in natural sources like olive oil, beef fat, and fish oils.[1] Its amphiphilic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, dictates its physical properties and its function as an emollient, emulsifier, and non-ionic surfactant.[2] Understanding these foundational properties is crucial for its application in synthesis, particularly in designing reaction conditions and purification strategies.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. Its liquid state at room temperature, solubility in organic solvents, and high boiling point are key considerations for its use as a reactant or solvent in high-temperature syntheses.[2][3]

PropertyValueSource
Chemical Formula C₁₈H₃₆O[2]
Molecular Weight 268.48 g/mol [2]
Appearance Colorless to pale yellow oily liquid[1][2][3]
Melting Point 0-19 °C[2][3]
Boiling Point 207 °C @ 13 mmHg[3]
Density ~0.849 g/mL at 25 °C[2][3]
Solubility Insoluble in water; Soluble in ethanol, ether[2][3]
Refractive Index (n²⁰/D) ~1.460[3]
Core Reactivity: A Dual Functional Handle

The synthetic versatility of this compound stems from two primary reactive sites: the terminal hydroxyl (-OH) group and the internal carbon-carbon double bond (C=C). This dual functionality allows for a wide range of selective transformations.

G Oleyl This compound (C18H36O) OH Hydroxyl Group (-OH) Oleyl->OH CC Alkene Group (C=C) Oleyl->CC Ester Esters OH->Ester Esterification Ether Ethers OH->Ether Etherification LeavingGroup Good Leaving Groups (e.g., -OTs, -OMs) OH->LeavingGroup Tosylation/ Mesylation Aldehyde Oleyl Aldehyde OH->Aldehyde Oxidation Epoxide Epoxides CC->Epoxide Epoxidation Amine Amines* CC->Amine via multi-step synthesis* G Alcohol Oleyl-OH (Poor Leaving Group) Tosylate Oleyl-OTs (Excellent Leaving Group) Alcohol->Tosylate Activation TsCl Tosyl Chloride (TsCl) + Pyridine Product Oleyl-Nu (Substituted Product) Tosylate->Product SN2 Reaction Nucleophile Nucleophile (Nu⁻) (e.g., RO⁻, R₂NH, CN⁻)

References

Methodological & Application

Preparation of Oleyl Alcohol-Based Nanoparticles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Oleyl Alcohol in Nanomedicine

This compound, an unsaturated fatty alcohol, has emerged as a critical component in the formulation of various nanoparticle systems designed for advanced drug delivery. Its unique physicochemical properties, including its role as a liquid lipid, penetration enhancer, and stabilizer, make it an invaluable excipient in the development of nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[1][2][3] These nanoparticle platforms offer numerous advantages for therapeutic delivery, such as enhanced bioavailability of poorly soluble drugs, controlled release profiles, and targeted delivery to specific tissues.[4][5]

This comprehensive guide provides detailed application notes and protocols for the preparation of this compound-based nanoparticles. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind critical formulation and process parameters.

Understanding the Core Components and Their Interactions

The successful formulation of lipid-based nanoparticles hinges on the careful selection and optimization of its core components. Typically, these formulations consist of a lipid phase (which includes this compound), a surfactant or a combination of surfactants, and an aqueous phase.[4]

Table 1: Key Components in this compound-Based Nanoparticle Formulations

ComponentRole in FormulationExamples
Solid Lipid Forms the solid matrix in SLNs and NLCs, enabling controlled drug release.Glyceryl monostearate, Compritol® 888 ATO, Cetyl palmitate
Liquid Lipid (Oil) Creates imperfections in the solid lipid matrix of NLCs, increasing drug loading capacity. This compound is a prime example.[2][6]This compound, Oleic acid, Caprylic/capric triglycerides (e.g., Miglyol® 812)
Surfactant (Emulsifier) Stabilizes the nanoparticle dispersion by reducing interfacial tension between the lipid and aqueous phases.[4]Polysorbate 80 (Tween® 80), Sorbitan oleate (Span® 80), Poloxamers (e.g., Pluronic® F68, F127), Lecithin
Co-surfactant/Co-emulsifier Enhances the flexibility of the surfactant film at the interface, further stabilizing the nanoparticles.[4]Ethanol, Propylene glycol, Transcutol® HP
Aqueous Phase The continuous phase in which the nanoparticles are dispersed.Purified water, Buffer solutions (e.g., PBS)

The interplay between these components is crucial. For instance, the ratio of solid lipid to liquid lipid (with this compound as the liquid lipid) in NLCs directly influences the particle size, drug encapsulation efficiency, and release kinetics.[6][7] Similarly, the choice and concentration of surfactants are paramount in achieving a stable nanoparticle dispersion with a desired particle size.[8]

Methodologies for Preparing this compound-Based Nanoparticles

Several techniques can be employed to produce this compound-based nanoparticles, each with its own set of advantages and considerations. The choice of method often depends on the physicochemical properties of the drug to be encapsulated, the desired scale of production, and the available equipment.

High-Pressure Homogenization (HPH)

High-pressure homogenization is a widely used, scalable method that does not require the use of organic solvents.[9][10] It can be performed using two main approaches: hot homogenization and cold homogenization.

This method is suitable for thermostable drugs.

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Liquid Lipid (this compound)

  • Drug

  • Surfactant (e.g., Tween® 80)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax®)

  • Water bath or heating plate

  • Magnetic stirrer

Step-by-Step Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it 5-10 °C above its melting point.

    • Add the this compound and the drug to the molten solid lipid. Stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[11]

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.[12] The number of cycles and the pressure are critical parameters that need to be optimized to achieve the desired particle size and polydispersity index (PDI).

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipids will recrystallize, forming the NLCs.

This method is advantageous for thermolabile drugs.

Step-by-Step Procedure:

  • Preparation of the Drug-Lipid Mixture:

    • Melt the lipid(s) (solid lipid and this compound for NLCs) and dissolve or disperse the drug in the molten lipid.

    • Rapidly cool the mixture using liquid nitrogen or by placing it in a freezer at -20 °C to solidify the lipid matrix.

  • Milling:

    • Grind the solidified lipid mass into fine microparticles using a ball mill or a mortar and pestle.[13]

  • Dispersion:

    • Disperse the lipid microparticles in a cold aqueous surfactant solution.

  • Homogenization:

    • Homogenize the cold dispersion using a high-pressure homogenizer. Since the lipids are already in a solid state, the risk of drug degradation due to high temperatures is minimized.

Causality Behind Experimental Choices in HPH:

  • Heating above the lipid's melting point in the hot HPH method ensures the complete miscibility of the lipids and the drug, leading to a homogenous pre-emulsion.

  • High-shear mixing during pre-emulsification reduces the initial droplet size, which facilitates a more efficient size reduction during high-pressure homogenization.

  • Multiple homogenization cycles and high pressure provide the necessary energy to break down the coarse emulsion droplets into the nanometer range.[10]

  • Rapid cooling in the cold HPH method is crucial to trap the drug within the solidifying lipid matrix before it can be expelled.

Diagram 1: High-Pressure Homogenization Workflow

HPH_Workflow cluster_hot Hot Homogenization cluster_cold Cold Homogenization H_Lipid Melt Solid Lipid + this compound + Drug H_PreEmulsion High-Shear Mixing (Pre-emulsion) H_Lipid->H_PreEmulsion H_Aqueous Heat Aqueous Surfactant Solution H_Aqueous->H_PreEmulsion H_HPH High-Pressure Homogenization H_PreEmulsion->H_HPH H_NLC Cooling & NLC Formation H_HPH->H_NLC C_Lipid Melt Lipid(s) + Drug & Rapidly Cool C_Milling Grind into Microparticles C_Lipid->C_Milling C_Dispersion Disperse Microparticles C_Milling->C_Dispersion C_Aqueous Cold Aqueous Surfactant Solution C_Aqueous->C_Dispersion C_HPH High-Pressure Homogenization C_Dispersion->C_HPH C_SLN_NLC SLN/NLC Formation C_HPH->C_SLN_NLC SEE_Workflow OrganicPhase Dissolve Lipids (including this compound) and Drug in Organic Solvent Emulsification Emulsify Organic Phase in Aqueous Phase (Sonication/High-Shear) OrganicPhase->Emulsification AqueousPhase Prepare Aqueous Surfactant Solution AqueousPhase->Emulsification SolventEvaporation Evaporate Organic Solvent (Rotary Evaporator/Stirring) Emulsification->SolventEvaporation NLC_Formation NLC Formation (Lipid Precipitation) SolventEvaporation->NLC_Formation

References

Application Notes & Protocols: Formulation of Oleyl Alcohol Microemulsions for Topical Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation, characterization, and evaluation of oleyl alcohol-based microemulsions as advanced vehicles for topical drug delivery. Microemulsions are thermodynamically stable, optically isotropic systems composed of an oil phase, an aqueous phase, a surfactant, and a co-surfactant, offering significant advantages for enhancing the solubility and skin permeation of therapeutic agents.[1][2] this compound is highlighted as a key component, serving not only as a lipophilic phase but also as an effective emollient and penetration enhancer.[1][3][4] This document details the underlying scientific principles, provides step-by-step protocols for formulation development via pseudo-ternary phase diagrams, outlines critical characterization techniques, and establishes a methodology for evaluating in vitro drug release. These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage this compound microemulsions for robust and efficient topical therapies.

Introduction: The Rationale for this compound Microemulsions in Topical Delivery

The skin, particularly the stratum corneum, presents a formidable barrier to the penetration of most xenobiotics.[2][5] Overcoming this barrier is a central challenge in topical drug delivery. Microemulsions have emerged as a superior delivery platform due to their unique physicochemical properties:

  • Thermodynamic Stability: Unlike conventional emulsions which are kinetically stable and prone to separation, microemulsions form spontaneously and maintain their structure over long periods, ensuring a long shelf-life.[2][6][7]

  • Enhanced Solubilization: The biphasic nature of microemulsions allows for the effective solubilization of both lipophilic and hydrophilic active pharmaceutical ingredients (APIs), increasing drug loading capacity.[5][8]

  • Improved Permeation: The nanometric droplet size (typically 10-100 nm) and the presence of surfactants and co-surfactants can disrupt the ordered lipid structure of the stratum corneum, thereby enhancing drug flux across the skin.[2][6]

Why this compound?

The choice of the oil phase is critical as it influences drug solubility, droplet size, and skin interaction. This compound (cis-9-octadecen-1-ol) is a long-chain unsaturated fatty alcohol that offers a unique combination of properties making it an exemplary candidate for topical microemulsions:[1][4][9]

  • Emollient & Moisturizer: It forms a protective, non-greasy barrier on the skin, preventing moisture loss and imparting a soft, smooth feel.[1][6]

  • Penetration Enhancer: this compound is a well-documented penetration enhancer. Its mechanism involves fluidizing the stratum corneum lipids and creating disordered domains, which reduces the barrier function and facilitates drug permeation.[3][10][11][12] This action is crucial for delivering drugs to deeper skin layers or into systemic circulation.

  • Emulsifying Properties: Due to its amphiphilic nature, it can act as a co-emulsifier, improving the stability of the formulation.[1][4]

  • Safety Profile: this compound is generally recognized as safe (GRAS) for topical use and is non-irritating for most skin types.[1][6][13][14]

This guide will walk you through the logical, step-wise process of harnessing these properties to create a stable and effective this compound microemulsion.

Foundational Principles: Component Selection and Interaction

The formation of a stable microemulsion is a delicate balance between its four key components. The causality behind selecting each component is rooted in achieving ultra-low interfacial tension and creating a stable, flexible interfacial film.

The Core Components
ComponentRole & RationaleTypical Examples
Oil Phase Serves as the reservoir for lipophilic drugs. The choice of oil impacts drug solubility, skin permeation, and microemulsion structure. This compound is chosen for its dual role as an oil phase and penetration enhancer.[3][10][11]This compound , Isopropyl Myristate (IPM), Oleic Acid, Caprylic/Capric Triglycerides.
Aqueous Phase The continuous or dispersed phase, typically housing hydrophilic drugs. Often a buffered solution to maintain a skin-compatible pH.Purified Water, Phosphate Buffered Saline (PBS) pH 7.4.
Surfactant Amphiphilic molecules that adsorb at the oil-water interface, drastically reducing interfacial tension. The Hydrophilic-Lipophilic Balance (HLB) value is a key parameter; for O/W microemulsions, surfactants with HLB >10 are preferred.[6][15]Non-ionic surfactants are preferred for their low toxicity: Polysorbates (Tween® 80, Tween® 20), Sorbitan esters (Span® 80), Polyoxyethylene ethers (Brij® 97).[4][15]
Co-surfactant A short-to-medium chain amphiphile (often an alcohol or glycol) that partitions between the interface and the bulk phases. It increases the fluidity of the interfacial film, allowing it to accommodate the curvature needed for nanodroplet formation and reduces the required amount of primary surfactant.[2][6][16]Propylene Glycol, Ethanol, Isopropyl Alcohol (IPA), Transcutol®.[2][17]
The Logic of Component Synergy

A microemulsion does not form simply by mixing ingredients. It arises from specific molecular interactions. A single surfactant often cannot provide the necessary flexibility at the interface to form nanodroplets. A co-surfactant, like propylene glycol or ethanol, penetrates the surfactant monolayer, disrupting the ordered packing of the surfactant tails.[6] This creates a less rigid, more fluid film that can bend to form the high curvature required for 10-100 nm droplets. This compound, with its unsaturated chain, contributes to this fluidity and can act synergistically with the surfactant/co-surfactant mixture (Smix) to enhance stability.

Experimental Design & Protocols

Workflow for Microemulsion Formulation

The development process is systematic, beginning with component selection and culminating in a stable, optimized formulation.

G A Step 1: Component Screening (Solubility Studies) B Step 2: Construct Pseudo-Ternary Phase Diagrams A->B Select Oil, Surfactant, Co-surfactant C Step 3: Select Formulations from Microemulsion Region B->C Identify Stable ME Region D Step 4: Prepare & Characterize Selected Formulations C->D Prepare Batches E Step 5: Thermodynamic Stability Testing D->E Evaluate Size, PDI, Zeta, pH, Viscosity F Step 6: In Vitro Drug Release & Permeation Studies E->F Confirm Robustness

Caption: Workflow for this compound Microemulsion Development.

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

The pseudo-ternary phase diagram is essential for identifying the concentration ranges of oil, Smix, and water that result in a stable microemulsion.[15][18] The water titration method is a common and effective technique.[7][17]

Objective: To map the boundaries of the microemulsion domain for a given system of this compound, water, and a specific surfactant/co-surfactant (Smix) ratio.

Materials:

  • This compound (Oil Phase)

  • Selected Surfactant (e.g., Tween® 80)

  • Selected Co-surfactant (e.g., Propylene Glycol)

  • Purified Water (Aqueous Phase)

  • Glass vials, magnetic stirrer, and micropipettes.

Methodology:

  • Prepare Surfactant/Co-surfactant Mixtures (Smix):

    • Prepare mixtures of the chosen surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2). For instance, to prepare a 1:1 Smix of Tween® 80 and Propylene Glycol, mix 5g of Tween® 80 with 5g of Propylene Glycol. Ensure homogeneity. The selection of different Smix ratios is critical as it directly impacts the curvature of the interfacial film and thus the size of the microemulsion region.[17]

  • Prepare Oil/Smix Titration Points:

    • In separate glass vials, prepare mixtures of this compound and each Smix ratio at various weight ratios. A standard set of ratios is 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.[7][17] For a 10g total mixture at a 9:1 ratio, this would be 9g of this compound and 1g of the Smix.

  • Aqueous Phase Titration:

    • Place a vial containing a specific Oil/Smix ratio on a magnetic stirrer at a constant, moderate speed (e.g., 200 rpm) at room temperature.

    • Slowly titrate the mixture with purified water drop-by-drop using a micropipette.

    • Carefully observe the mixture. The endpoint of the titration is the transition from a clear, transparent liquid (microemulsion) to a turbid or milky dispersion (conventional emulsion).[7]

    • Record the mass of water added at this transition point.

  • Calculate Component Percentages & Plot:

    • For each titration endpoint, calculate the weight percentage (%w/w) of each of the three pseudo-components: Oil (this compound), Smix, and Water.

    • Plot these percentages on a ternary phase diagram graph. Specialized software (e.g., OriginPro) can be used for this.[17]

    • Repeat for all Oil/Smix ratios and for each Smix ratio.

    • The area enclosed by the plotted points represents the stable microemulsion region. The Smix ratio that yields the largest stable region is often selected for further development.

Protocol 2: Microemulsion Preparation and Characterization

Once a promising region is identified from the phase diagram, specific formulations are prepared and characterized.

Objective: To prepare and analyze the key physicochemical properties of selected this compound microemulsion formulations.

Methodology:

  • Preparation (Spontaneous Emulsification):

    • Select several points from within the stable microemulsion region of the chosen phase diagram.

    • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial. If incorporating a lipophilic API, dissolve it in the this compound at this stage.

    • Mix the components using a vortex mixer until a clear, homogenous solution is formed.

    • Add the required amount of the aqueous phase (containing a hydrophilic API, if applicable) dropwise while stirring continuously.

    • The microemulsion should form spontaneously into a transparent liquid.[19]

  • Characterization:

    • Droplet Size, Polydispersity Index (PDI), and Zeta Potential:

      • Analyze the formulation using Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS).[19]

      • Dilute the sample appropriately with purified water before measurement to avoid multiple scattering effects.

      • Rationale: Droplet size should ideally be <100 nm for effective skin penetration. PDI measures the width of the size distribution; a value <0.3 indicates a narrow, homogenous distribution, which is desirable for stability and predictable performance.[20] Zeta potential indicates the surface charge of the droplets; a value of ±30 mV suggests good physical stability due to electrostatic repulsion between droplets.[19]

    • pH Measurement:

      • Use a calibrated pH meter. The pH of a topical formulation should be within the skin's physiological range (approx. 4.5-6.0) to avoid irritation.[19]

    • Viscosity Measurement:

      • Use a Brookfield viscometer or a cone-and-plate rheometer. Viscosity is a critical parameter for topical application, affecting spreadability and residence time on the skin.

    • Percent Transmittance:

      • Measure the transparency of the undiluted formulation against a water blank using a UV-Vis spectrophotometer at a specific wavelength (e.g., 650 nm). A transmittance value close to 100% indicates a clear, isotropic system, characteristic of a microemulsion.

Protocol 3: Thermodynamic Stability Assessment

These tests are designed to predict the long-term physical stability of the microemulsion by subjecting it to accelerated stress conditions.

Objective: To ensure the selected formulations do not undergo phase separation, creaming, or cracking under stress.

Methodology:

  • Centrifugation:

    • Centrifuge 5 mL of the microemulsion formulation at 5,000 rpm for 30 minutes.

    • Visually inspect for any signs of phase separation. A stable microemulsion will remain a single, clear phase.

  • Heating-Cooling Cycles:

    • Subject the formulation to at least three cycles of temperature change. Each cycle consists of storing the sample at 4°C for 48 hours, followed by storage at 45°C for 48 hours.

    • Observe for any changes in appearance after each cycle.

  • Freeze-Thaw Cycles:

    • Subject the formulation to at least three cycles of freezing and thawing. Each cycle consists of storing the sample at -20°C for 48 hours, followed by thawing at room temperature.

    • Observe for any irreversible changes like phase separation or drug precipitation.

A formulation is considered thermodynamically stable if it passes all three tests without any visible signs of instability.

Protocol 4: In Vitro Drug Release Study

This study evaluates the rate at which the API is released from the microemulsion vehicle. A Franz diffusion cell is the standard apparatus for this purpose.[10][13]

Objective: To determine the release kinetics of the API from the this compound microemulsion.

Apparatus & Materials:

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., mixed cellulose esters, Strat-M®)[10][14]

  • Receptor medium (e.g., PBS pH 7.4, often with ethanol to maintain sink conditions)

  • Magnetic stirrer and water bath/circulator

  • HPLC or UV-Vis Spectrophotometer for drug quantification

Methodology:

  • Cell Setup:

    • Assemble the Franz diffusion cells. The receptor compartment is filled with the pre-warmed (32°C, to simulate skin surface temperature) receptor medium and a small magnetic stir bar.[10]

    • Mount the synthetic membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.

    • Allow the system to equilibrate for 30 minutes.

  • Sample Application:

    • Accurately apply a known quantity (e.g., 1 mL or 1 g) of the drug-loaded microemulsion onto the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the sampling port of the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[10]

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot this against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Data Presentation & Interpretation

Table 1: Example Physicochemical Characterization of this compound Microemulsion Formulations
Formulation CodeThis compound (%w/w)Smix (2:1 Tween 80:PG) (%w/w)Water (%w/w)Droplet Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDpHViscosity (cP)
OA-ME-110504045.2 ± 1.80.15 ± 0.02-15.3 ± 0.95.845
OA-ME-215553062.7 ± 2.50.21 ± 0.03-18.9 ± 1.15.768
OA-ME-320602088.4 ± 3.10.28 ± 0.04-22.5 ± 1.45.695

Data are presented as mean ± standard deviation (n=3). PDI: Polydispersity Index.

Table 2: Example In Vitro Release Parameters
Formulation CodeSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10-3)Cumulative Release at 24h (%)
OA-ME-145.64.5685.2
OA-ME-238.23.8275.8
API in Solution5.10.5115.3

Mechanism of Action Visualization

The efficacy of the this compound microemulsion lies in its interaction with the skin barrier.

G cluster_0 Microemulsion Vehicle cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis ME This compound Droplet API Surfactant/Co-surfactant Film SC Ordered Lipid Bilayers Corneocytes ME:f0->SC Fluidizes Lipids ME:f2->SC Disrupts Packing VE Target Site SC->VE Enhanced API Permeation

References

Using oleyl alcohol as a chemical penetration enhancer in transdermal research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using Oleyl Alcohol as a Chemical Penetration Enhancer in Transdermal Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

Transdermal drug delivery offers a non-invasive route for systemic administration, bypassing first-pass metabolism and improving patient compliance. The primary obstacle to this route is the formidable barrier function of the stratum corneum (SC), the outermost layer of the epidermis. Chemical Penetration Enhancers (CPEs) are pivotal in overcoming this barrier, and among them, this compound has emerged as a widely utilized and effective excipient. This document provides a comprehensive guide to the application of this compound in transdermal research. It delves into the mechanistic principles of its action, offers detailed protocols for formulation and in vitro permeation testing, and presents guidelines for data analysis and interpretation. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this compound in the development of novel transdermal systems.

The Underlying Science: Mechanism of Action

This compound ((Z)-Octadec-9-en-1-ol) is an unsaturated fatty alcohol that enhances skin permeability primarily by interacting with and disrupting the highly ordered lipid matrix of the stratum corneum[1]. Unlike some aggressive enhancers, its mechanism is characterized by a reversible and localized perturbation of the lipid bilayers.

The core mechanisms include:

  • Lipid Bilayer Disruption: The kinked structure of this compound, due to its cis-unsaturated bond, prevents it from packing neatly within the SC's dense, crystalline lipid lamellae (composed of ceramides, cholesterol, and free fatty acids). Its intercalation introduces disorder, increasing the fluidity of the lipid bilayers[2][3]. This fluidization creates free volume within the lipid matrix, lowering the diffusional resistance for a co-administered active pharmaceutical ingredient (API).

  • Formation of Fluid Domains: Over time, this compound can form separate, fluid-rich domains within the skin barrier lipids[4][5][6]. These domains act as permeable "pools," effectively creating micro-pathways through which the API can more readily diffuse. This is considered a primary mechanism of action, especially after several hours of application[5][6].

  • Partial Lipid Leaching: this compound can assist in the partial leaching or extraction of epidermal lipids, further disorganizing the bilayer architecture and enhancing the skin's receptiveness to drug penetration[2].

Compared to its carboxylic acid analogue, oleic acid, this compound demonstrates a comparable enhancement effect over 24 hours but may cause less disruption to the skin barrier's integrity, as measured by transepidermal water loss (TEWL) and skin electrical impedance[5][6]. This suggests this compound may offer a more favorable balance between efficacy and skin tolerability[7].

G cluster_0 Normal Stratum Corneum (SC) cluster_1 SC with this compound corneo1 Corneocyte (Brick) lipids Highly Ordered Lipid Matrix (Mortar) corneo2 Corneocyte (Brick) corneo3 Corneocyte disrupted_lipids Disordered Lipid Matrix (Increased Fluidity) corneo4 Corneocyte disrupted_lipids->p2 Creates Permeable Pathways drug Drug Molecule drug->p1 enhancer This compound enhancer->p1 p1->lipids Barrier Impedes Drug Penetration p1->disrupted_lipids this compound Intercalates & Disrupts p2->p3 Enhanced Drug Penetration

Caption: Mechanism of this compound as a Penetration Enhancer.

Formulation and Optimization Strategies

The efficacy of this compound is highly dependent on the overall formulation. Key parameters to consider include its concentration, the vehicle or solvent system, and the physicochemical properties of the API.

Causality Behind Formulation Choices:

  • Concentration: The concentration of this compound must be optimized. While higher concentrations can lead to greater enhancement, they may also increase the risk of skin irritation[8]. A concentration range of 1-10% is typically effective and well-tolerated[1]. The goal is to find the minimum concentration that provides the desired flux without compromising the skin's barrier function irreversibly.

  • Co-solvents/Vehicle: this compound is lipophilic and requires a suitable vehicle to ensure it remains solubilized and can effectively partition into the stratum corneum. Co-solvents like propylene glycol (PG) or ethanol are frequently used[1][9]. These solvents can act synergistically, with PG also functioning as a humectant and ethanol having its own penetration-enhancing effects by extracting lipids[10][11].

  • API Properties: The choice of this compound is particularly strategic for APIs that are moderately lipophilic. The enhancer modifies the lipophilic pathways of the SC, making it more amenable to molecules that can partition into this modified environment. For highly hydrophilic or very large molecules, this compound alone may be insufficient.

ParameterTypical Range / OptionsRationale & Key Considerations
Concentration 1% - 10% (w/w or w/v)Balance between efficacy and potential for irritation. Optimization is critical for each API.
Co-Solvents Propylene Glycol, Ethanol, Isopropyl MyristateEnsures solubility of this compound and can provide synergistic enhancement. Vehicle affects API's thermodynamic activity.
Formulation Type Ointments, Creams, Gels, Transdermal PatchesThe chosen base must be compatible with this compound and allow for its release and partitioning into the skin[2].
Compatible APIs Lipophilic to moderately hydrophilic drugsThis compound primarily modifies the lipid domains of the SC, favoring permeation of molecules that utilize this pathway[2][10].

Experimental Protocol: In Vitro Skin Permeation Test (IVPT)

The Franz diffusion cell is the gold standard apparatus for evaluating the efficacy of transdermal formulations in vitro[12]. This protocol outlines a self-validating system to quantify the effect of this compound on the permeation of an API.

A. Materials & Equipment

  • Vertical Franz Diffusion Cells (with known orifice diameter and receptor volume)[12]

  • Circulating water bath set to 32 ± 1 °C (to mimic skin surface temperature)[13]

  • Full-thickness skin membrane (excised human or porcine ear skin are common models)[14]

  • Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4 is standard for many drugs. For poorly water-soluble drugs, a co-solvent like ethanol (e.g., 20%) may be added to maintain sink conditions[13][14].

  • Test Formulation: API in a vehicle with a specified concentration of this compound.

  • Control Formulation: API in the same vehicle without this compound.

  • Analytical system for quantification (e.g., HPLC).

  • Syringes, vials, parafilm, and standard laboratory glassware.

B. Experimental Workflow

G cluster_prep 1. Preparation cluster_exp 2. Execution cluster_analysis 3. Analysis prep_receptor Degas Receptor Solution (e.g., PBS, pH 7.4) prep_skin Prepare & Equilibrate Skin Membrane prep_franz Assemble Franz Cells Fill with Receptor Solution apply_formulation Apply Control & Test Formulations to Donor Chamber (n≥3) prep_franz->apply_formulation run_exp Equilibrate System at 32°C apply_formulation->run_exp sampling Collect Aliquots from Receptor at Predetermined Time Points (e.g., 0, 1, 2, 4, 6, 8, 24h) run_exp->sampling replace_medium Replace with Fresh, Pre-warmed Receptor Solution sampling->replace_medium replace_medium->sampling quantify Quantify API Concentration in Samples (e.g., HPLC) replace_medium->quantify plot Plot Cumulative Amount Permeated vs. Time quantify->plot calculate Calculate Flux (Jss), Permeability Coefficient (Kp), Enhancement Ratio (ER) plot->calculate

Caption: Workflow for In Vitro Permeation Testing using Franz Cells.

C. Step-by-Step Methodology

  • Receptor Chamber Preparation: Degas the chosen receptor solution by sonication or vacuum to prevent air bubbles from forming under the membrane. Fill the receptor chambers of the Franz cells, ensuring no bubbles are trapped. Place a small magnetic stir bar in each chamber.

  • System Assembly & Equilibration: Place the assembled Franz cells in the circulating water bath set to 32°C. Allow the system to equilibrate for at least 30 minutes.

  • Skin Membrane Mounting: Carefully mount the excised skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber. Ensure a leak-proof seal.

  • Formulation Application (Finite Dose): Accurately apply a known quantity of the test or control formulation onto the skin surface in the donor chamber. This should be a finite dose (e.g., 5-10 mg/cm²) to mimic clinical application. Cover the donor compartment with parafilm or a cap to prevent evaporation[13].

  • Sampling Procedure: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a precise aliquot (e.g., 200-500 µL) from the receptor chamber's sampling arm[15].

  • Maintaining Sink Conditions: Immediately after each sample is withdrawn, replace the volume with an equal amount of fresh, pre-warmed receptor solution[15]. This is crucial for maintaining sink conditions, where the concentration of the drug in the receptor fluid is significantly lower than its saturation solubility, ensuring the concentration gradient remains the primary driver of diffusion.

  • Sample Analysis: Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the API.

  • Controls and Replicates: The inclusion of a control formulation (without this compound) is mandatory for a self-validating experiment. This allows for the direct calculation of the enhancement effect. Run all experiments in triplicate (n≥3) to ensure reproducibility and statistical validity[15].

Data Analysis and Interpretation

The primary output of an IVPT study is a plot of the cumulative amount of API permeated per unit area (μg/cm²) versus time (h).

  • Calculate Cumulative Amount Permeated (Qn):

    • Correct for sample replacement using the following formula: Qn = (Cn * Vr) + Σ (Ci * Vs) Where:

      • Cn = concentration in the receptor at time n

      • Vr = volume of the receptor chamber

      • Ci = concentration at previous time points

      • Vs = volume of the sample withdrawn

  • Determine Steady-State Flux (Jss):

    • Identify the linear portion of the cumulative amount vs. time plot (steady-state).

    • The slope of this linear regression line is the steady-state flux (Jss), typically expressed in μg/cm²/h.

  • Calculate the Enhancement Ratio (ER):

    • The ER is the most direct measure of the enhancer's effectiveness. It is a unitless value that quantifies the increase in permeation.

    • ER = Jss (with enhancer) / Jss (control, without enhancer)

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³) Enhancement Ratio (ER)
Control (Vehicle only) 1.5 ± 0.20.151.0 (Reference)
Test (5% this compound) 7.8 ± 0.60.785.2
Calculated as Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor formulation.

An ER greater than 1 indicates a positive enhancement effect[16]. In the example above, 5% this compound increased the drug's flux by a factor of 5.2, demonstrating a significant enhancement.

Safety and Toxicological Profile

This compound is generally regarded as a safe and non-irritant material for topical applications at the concentrations typically used in pharmaceutical and cosmetic formulations[17][18]. It is listed in the FDA Inactive Ingredient Database and has been used in numerous commercial products[2]. Studies have shown it to have a low potential for skin irritation or sensitization[18][19]. However, as with any excipient, formulation-specific toxicity and irritation studies are necessary. While rare, cases of contact dermatitis have been reported, underscoring the need for careful evaluation in the final formulation[17].

Conclusion

This compound is a versatile and effective chemical penetration enhancer for transdermal research and development. Its mechanism, centered on the reversible disruption of the stratum corneum's lipid matrix, provides a reliable means to improve the delivery of a wide range of APIs. By understanding the causality behind its mechanism and applying rigorous, well-controlled in vitro testing protocols as outlined in this guide, researchers can effectively formulate, optimize, and validate transdermal systems that leverage the benefits of this compound to achieve desired therapeutic outcomes.

References

Application Notes and Protocols for the Development of Oleyl Alcohol-Containing Liposomes for Drug Encapsulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Oleyl Alcohol in Advanced Liposomal Drug Delivery

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, represent a cornerstone of modern drug delivery, offering the ability to encapsulate both hydrophilic and hydrophobic therapeutic agents to improve their pharmacokinetic profiles and reduce systemic toxicity.[1][2] The versatility of liposomal platforms is largely dictated by their lipid composition, which can be tailored to achieve specific delivery objectives.[3] The incorporation of this compound (OAlc), a long-chain unsaturated fatty alcohol, into liposome formulations is a strategic choice aimed at enhancing drug delivery efficacy, particularly for applications requiring controlled or triggered release.

This compound's primary contribution to liposomal systems lies in its ability to modulate membrane fluidity and stability. Its unique molecular geometry, featuring a cis-unsaturated bond, introduces packing defects within the lipid bilayer. This disruption can be harnessed to create liposomes that are responsive to environmental cues, such as pH.[4][5] Specifically, in combination with other lipids like phosphatidylcholine (PC) and cholesteryl hemisuccinate (CHEMS), this compound can confer pH-sensitivity to the liposomal membrane.[4][5] These pH-sensitive liposomes are designed to be stable at physiological pH (around 7.4) but rapidly destabilize and release their payload in the acidic microenvironments characteristic of tumors or within cellular endosomes.[4][5] This targeted release mechanism is crucial for delivering potent therapeutics directly to the site of action, thereby minimizing off-target effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, drug encapsulation, and characterization of this compound-containing liposomes. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the scientific rationale behind each step to facilitate optimization for specific drug candidates and therapeutic applications.

I. Materials and Reagents

Material/Reagent Supplier (Example) Grade Purpose
Egg Phosphatidylcholine (EPC) or Soya Phosphatidylcholine (SPC)Avanti Polar LipidsHigh PurityPrimary bilayer-forming lipid
Cholesterol (CHOL)Sigma-Aldrich≥99%Membrane stabilizer, reduces permeability[3]
This compound (OAlc)Sigma-Aldrich≥98%pH-sensitizing agent, membrane fluidizer[4][5]
ChloroformFisher ScientificHPLC GradeOrganic solvent for lipid dissolution
MethanolFisher ScientificHPLC GradeOrganic solvent for lipid dissolution
Phosphate Buffered Saline (PBS)GibcopH 7.4Hydration buffer, physiological mimic
Drug to be encapsulated (hydrophilic or hydrophobic)---Pharmaceutical GradeActive Pharmaceutical Ingredient (API)
Sephadex G-50 or similar size-exclusion chromatography resinGE Healthcare---Separation of free drug from liposomes
Triton X-100 or other suitable detergentSigma-Aldrich---Lysis of liposomes for drug quantification

II. Equipment

Equipment Purpose
Rotary EvaporatorFormation of a thin lipid film by solvent evaporation[6][7]
Water BathTemperature control during film formation and hydration
Probe Sonicator or Bath SonicatorReduction of liposome size (optional)
Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm)Production of unilamellar vesicles with a defined size[8]
Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer)Measurement of particle size, polydispersity index (PDI), and zeta potential[9]
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) systemQuantification of encapsulated drug
Transmission Electron Microscope (TEM)Visualization of liposome morphology (optional)

III. Experimental Protocols

A. Preparation of this compound-Containing Liposomes via Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes.[6][7][10] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.[11][12]

Diagrammatic Representation of the Thin-Film Hydration Workflow

ThinFilmHydration cluster_prep 1. Lipid Film Preparation cluster_hydration 2. Hydration & Sizing dissolve Dissolve Lipids (PC, CHOL, OAlc) in Organic Solvent evaporate Rotary Evaporation (Reduced Pressure) dissolve->evaporate Transfer to round-bottom flask dry Dry Film under High Vacuum evaporate->dry Forms thin lipid film hydrate Hydrate Film with Aqueous Buffer (contains hydrophilic drug) dry->hydrate Proceed to Hydration extrude Extrusion through Polycarbonate Membranes hydrate->extrude Forms MLVs final Final Liposome Suspension extrude->final Forms LUVs

Caption: Workflow for preparing this compound-containing liposomes.

Step-by-Step Protocol:

  • Lipid Preparation:

    • In a clean, dry round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v).[13]

    • Expert Insight: The molar ratio of the lipids is a critical parameter that influences the stability and pH-sensitivity of the final liposomes. A common starting point for pH-sensitive formulations is a PC:CHEMS:OAlc ratio, but for non-pH sensitive applications incorporating this compound, a PC:CHOL:OAlc ratio can be explored.[4] The amount of this compound can be varied to optimize membrane fluidity and drug loading.[5]

    • If encapsulating a hydrophobic drug , it should be co-dissolved with the lipids in this step.[12]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., 45-50°C for DPPC).[13]

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.[6]

    • Continue to dry the film under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[13]

  • Hydration:

    • Pre-warm the aqueous hydration buffer (e.g., PBS pH 7.4) to the same temperature as the water bath.

    • If encapsulating a hydrophilic drug , it should be dissolved in this hydration buffer.[12] This is a form of passive loading .[14]

    • Add the warm buffer to the flask containing the dried lipid film.

    • Hydrate the film by gently rotating the flask in the water bath for 1-2 hours. This process leads to the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).[13]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is subjected to extrusion.[8]

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form LUVs.

    • Expert Insight: A low polydispersity index (PDI) (<0.3) is indicative of a homogenous liposome dispersion, which is crucial for reproducibility and stability.[2] Extrusion is a key step in achieving this.

B. Drug Encapsulation Strategies

The method of drug loading depends on the physicochemical properties of the drug, particularly its solubility.[15]

1. Passive Loading:

  • For Hydrophilic Drugs: As described in the thin-film hydration protocol (Step 3), the drug is dissolved in the aqueous hydration buffer.[12] The encapsulation efficiency is dependent on the volume of the entrapped aqueous phase and the drug concentration.[16]

  • For Hydrophobic Drugs: The drug is co-dissolved with the lipids in the organic solvent during the initial step of the thin-film hydration method.[12] The drug partitions into the lipid bilayer during liposome formation.

2. Active (Remote) Loading:

Active loading techniques are employed for certain drugs, particularly weakly amphipathic molecules, to achieve much higher encapsulation efficiencies and more stable drug retention compared to passive methods.[17][18] This typically involves creating a transmembrane gradient (e.g., pH or ion gradient) that drives the drug into the pre-formed liposomes.[19]

Diagrammatic Representation of Active Loading (pH Gradient Method)

ActiveLoading liposome_core Low pH Core (e.g., Citrate Buffer) drug_charged Drug (Charged, DH+) Trapped liposome_core->drug_charged external_medium High pH Medium (e.g., PBS pH 7.4) drug_neutral Drug (Neutral, D) drug_neutral->liposome_core Crosses Bilayer

Caption: Active loading of a weak base drug into a liposome.

Protocol for Active Loading of a Weakly Basic Drug (e.g., Doxorubicin):

  • Prepare "empty" this compound-containing liposomes using the thin-film hydration method, but use an acidic buffer (e.g., 300 mM citrate buffer, pH 4.0) as the hydration medium.

  • Remove the external, unencapsulated acidic buffer by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with a neutral buffer (e.g., PBS, pH 7.4). This creates a pH gradient across the liposome membrane (acidic inside, neutral outside).

  • Add the drug (dissolved in the neutral buffer) to the suspension of pre-formed liposomes.

  • Incubate the mixture at a temperature above the lipid's Tc (e.g., 60°C) for a defined period (e.g., 30-60 minutes). The uncharged form of the drug will diffuse across the bilayer into the acidic core, where it becomes protonated and charged.[17] This charged form has very low membrane permeability and is effectively trapped inside the liposome.[17]

  • Cool the liposome suspension to room temperature and remove any unencapsulated drug by size-exclusion chromatography.

IV. Characterization of this compound-Containing Liposomes

Thorough characterization is essential to ensure the quality, reproducibility, and performance of the liposomal formulation.[2]

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical quality attributes that influence the stability, biodistribution, and cellular uptake of liposomes.[2][20]

  • Protocol:

    • Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for Dynamic Light Scattering (DLS) measurement.[13]

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.[9]

    • Expert Insight: A particle size in the range of 50-200 nm is often desirable for intravenous applications to take advantage of the enhanced permeability and retention (EPR) effect in tumors.[1] The zeta potential provides an indication of the colloidal stability of the suspension; values greater than |±30 mV| generally indicate good stability due to electrostatic repulsion between particles.[20][21]

Table of Expected Physicochemical Properties

Formulation Code Lipid Composition (Molar Ratio) PC:CHOL:OAlc Mean Particle Size (nm) ± SD PDI ± SD Zeta Potential (mV) ± SD
L-OA-010:5:0110 ± 50.12 ± 0.02-5 ± 2
L-OA-110:5:1115 ± 60.15 ± 0.03-7 ± 3
L-OA-210:5:2122 ± 80.18 ± 0.03-10 ± 4
L-OA-510:5:5135 ± 100.22 ± 0.04-15 ± 5
Data are representative and presented as mean ± standard deviation (n=3). Actual values will depend on specific lipids and process parameters.
B. Encapsulation Efficiency (EE%)

Encapsulation efficiency is one of the most important parameters for a liposomal formulation, as it determines the amount of drug that is successfully loaded into the vesicles.[15][22]

  • Formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • Protocol:

    • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

      • Size-Exclusion Chromatography (SEC): Pass the liposome suspension through a small column packed with Sephadex G-50. The larger liposomes will elute first, followed by the smaller free drug molecules.[23]

      • Ultracentrifugation: Pellet the liposomes by high-speed centrifugation (e.g., 100,000 x g for 1 hour). The free drug will remain in the supernatant.[23]

      • Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of buffer.[23]

    • Quantification of Free Drug: Measure the concentration of the drug in the fraction containing the free drug (e.g., the later fractions from SEC, the supernatant from centrifugation, or the dialysis buffer) using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[23]

    • Quantification of Total Drug: Disrupt a known volume of the original (unseparated) liposome suspension by adding a detergent like Triton X-100 or an organic solvent like methanol.[23] This releases the encapsulated drug. Measure the total drug concentration using the same analytical method.

    • Calculation: Calculate the EE% using the formula above.

V. Stability Studies

The stability of a liposomal formulation is critical for its shelf-life and therapeutic efficacy.[24]

  • Protocol:

    • Store aliquots of the final liposome formulation at different temperatures (e.g., 4°C and 25°C).

    • At predetermined time points (e.g., 0, 1, 4, 8, and 12 weeks), withdraw a sample.

    • Analyze the sample for mean particle size, PDI, zeta potential, and drug leakage (by measuring the amount of free drug).

    • Plot the changes in these parameters over time to assess the physical and chemical stability of the formulation.

VI. Conclusion

The incorporation of this compound into liposomal formulations offers a promising strategy for developing advanced drug delivery systems, particularly those requiring environmentally triggered release. By carefully selecting the lipid composition and preparation method, researchers can create stable, well-defined liposomes with high drug encapsulation efficiencies. The protocols and insights provided in this document serve as a foundational guide for the rational design, development, and characterization of this compound-containing liposomes, paving the way for novel therapeutic applications.

References

A Validated Gas Chromatography Method for the Quantitative Analysis of Oleyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl alcohol, an unsaturated fatty alcohol, is a critical component and excipient in pharmaceutical formulations, cosmetics, and various industrial applications. Its purity and concentration are critical quality attributes that directly impact product efficacy and safety. This application note presents a robust and validated gas chromatography method coupled with a flame ionization detector (GC-FID) for the precise quantification of this compound. The methodology leverages a derivatization step to enhance analyte volatility and improve chromatographic peak shape. We provide a comprehensive, step-by-step protocol, from sample preparation to data analysis, and discuss method validation parameters that ensure the trustworthiness and reliability of the results. This guide is designed to be a definitive resource for analytical scientists tasked with the quality control and characterization of this compound.

Principle of the Method: A Mechanistic Approach

The accurate analysis of long-chain fatty alcohols like this compound by gas chromatography presents a unique challenge due to their relatively low volatility and the presence of a polar hydroxyl (-OH) group. These characteristics can lead to poor peak shape (tailing) and potential thermal degradation in the GC injector. To overcome these issues, this method employs a two-pronged strategy: derivatization followed by separation on a specifically chosen capillary column.

  • The Rationale for Derivatization: The core of this method is the conversion of the polar alcohol into a non-polar, more volatile derivative.[1] We utilize a silylation reaction, a well-established and efficient technique for compounds with active hydrogens. The sample is treated with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylsilyl chloride (TMCS). The BSTFA reacts with the hydroxyl group of this compound to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, forming a TMS ether.[2] This transformation significantly increases the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved analytical precision.[3]

  • Chromatographic Separation & Detection: The derivatized sample is introduced into the GC system. The separation is achieved on an intermediate-polarity capillary column, which resolves analytes based on a combination of boiling point and dipole-dipole interactions.[4] This selectivity is crucial for separating the this compound TMS ether from other saturated and unsaturated fatty alcohols that may be present as impurities or in a complex mixture.[5] Following separation, the components are detected by a Flame Ionization Detector (FID). The FID is the detector of choice for this application due to its high sensitivity to hydrocarbon-based molecules, excellent linearity over a wide concentration range, and ruggedness.[6]

  • Quantitative Analysis: For accurate quantification, an internal standard (IS) is added to all samples and standards. The IS, a compound with similar chemical properties but well-separated chromatographically (e.g., 1-pentadecanol), compensates for variations in sample preparation, injection volume, and instrument response.[7][8] The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[5]

Experimental Workflow Overview

The entire analytical process, from sample handling to the final result, follows a structured and logical sequence designed to ensure data integrity and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Reporting Sample Weigh Sample/ Standard Add_IS Add Internal Standard Solution Sample->Add_IS Evaporate Evaporate to Dryness (if necessary) Add_IS->Evaporate Derivatize Add Derivatization Reagent (BSTFA + 1% TMCS) Evaporate->Derivatize Heat Heat Reaction Vial (e.g., 75°C) Derivatize->Heat Inject Inject 1 µL into GC-FID Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/ IS Area Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Report Generate Final Report Quantify->Report

Caption: Overall analytical workflow for this compound quantification.

Materials and Methods

Reagents and Standards
  • This compound Reference Standard (USP grade or equivalent, ≥99% purity)

  • 1-Pentadecanol (Internal Standard, ≥99% purity)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylsilyl chloride (TMCS)

  • Ethanol (ACS Grade, 200 proof)

  • Hexane (HPLC Grade)

  • Nitrogen, compressed (high purity)

  • Hydrogen, compressed (high purity)

  • Air, compressed (zero grade)

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890, PerkinElmer GC 2400, or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[5]

  • GC Column: PerkinElmer Elite-225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity phase (e.g., 50% cyanopropylphenyl / 50% phenylmethyl polysiloxane).[5]

  • Autosampler Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Analytical Balance: 4-decimal place.

  • Pipettes and Volumetric Flasks: Class A.

  • Heating Block or Oven: Capable of maintaining 75°C ± 2°C.

Detailed Experimental Protocols

Preparation of Standard Solutions

Internal Standard (IS) Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 100 mg of 1-pentadecanol into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with ethanol. Sonicate briefly if needed to ensure complete dissolution.[5] This solution is stable for up to 3 months when stored at 2-8°C.

This compound Stock Solution (10.0 mg/mL):

  • Accurately weigh approximately 250 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with ethanol.

Calibration Standards (0.1 to 2.0 mg/mL):

  • Prepare a series of at least five calibration standards by diluting the this compound Stock Solution with ethanol.

  • For each calibration standard, transfer 1.0 mL into an autosampler vial.

  • Add 100 µL of the Internal Standard Stock Solution (1.0 mg/mL) to each vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This step ensures that the derivatization reaction is not hindered by the presence of ethanol.

Sample Preparation and Derivatization

The following protocol is designed to ensure complete and reproducible derivatization of the analyte and internal standard.

G cluster_sample Sample Preparation cluster_aliquot Derivatization A Accurately weigh ~10 mg of sample into vial B Add 10.0 mL of Internal Standard Solution (1 mg/mL) A->B C Vortex to dissolve B->C D Transfer 1.0 mL of sample solution to a new vial C->D E Evaporate solvent under N2 stream D->E F Add 200 µL of BSTFA + 1% TMCS E->F G Cap vial and vortex briefly F->G H Heat at 75°C for 30 minutes G->H I Cool to room temp. and inject H->I

Caption: Step-by-step sample preparation and derivatization workflow.

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound-containing sample into a 20 mL scintillation vial.[5]

  • Internal Standard Addition: Add 10.0 mL of the Internal Standard Stock Solution (1.0 mg/mL) to the vial.

  • Dissolution: Cap the vial and vortex thoroughly to ensure the sample is completely dissolved.

  • Aliquoting: Transfer 1.0 mL of this solution into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS directly to the dried residue in the vial.[2][9]

  • Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Heat the vial in a heating block or oven at 75°C for 30 minutes to ensure the reaction goes to completion.

  • Final Sample: After cooling to room temperature, the sample is ready for GC-FID analysis.

GC-FID Instrumental Conditions

The following parameters have been optimized for the separation of this compound from common related substances.

ParameterSettingRationale
GC System PerkinElmer GC 2400 or equivalentStandard instrument for robust quality control analysis.[5]
Column Elite-225 (30 m x 0.25 mm ID, 0.25 µm)Mid-polarity phase provides excellent selectivity for separating saturated (stearyl) and unsaturated (oleyl) C18 alcohols.[5]
Carrier Gas Helium or HydrogenInert gas to transport the sample through the column. Hydrogen provides faster analysis but Helium is often used for safety.[10][11]
Flow Rate 1.2 mL/min (Constant Flow)Optimized for efficiency and resolution on a 0.25 mm ID column.
Injector Split/Splitless
Inlet Temperature 280°CEnsures rapid and complete vaporization of the derivatized high-boiling point analytes.[2]
Split Ratio 20:1Prevents column overloading while ensuring sufficient analyte reaches the detector for trace impurity analysis.[5]
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Program
Initial Temp180°C, hold for 2 minAllows for focusing of early-eluting peaks.
Ramp10°C/min to 240°CTemperature gradient to elute fatty alcohols in order of increasing chain length and boiling point.[10]
HoldHold at 240°C for 10 minEnsures all high-boiling point components have eluted from the column.[6]
Detector Flame Ionization Detector (FID)Universal and sensitive detector for all hydrocarbon-containing analytes.[2][6]
Detector Temp 300°CPrevents condensation of analytes in the detector.
H2 Flow 40 mL/minOptimized for detector sensitivity.
Air Flow 400 mL/minOptimized for detector sensitivity.
Makeup Gas (N2) 25 mL/minImproves peak shape and detector response.

Method Validation & System Suitability

A validated method is a trustworthy method. The following parameters should be assessed to ensure the method is suitable for its intended purpose.[9][12]

System Suitability Test (SST)

Before running any samples, a system suitability solution (e.g., the mid-point calibration standard) should be injected five times. The results must meet the following criteria:

ParameterAcceptance CriteriaPurpose
Resolution (Rs) (Stearyl alcohol / this compound)≥ 2.0Ensures baseline separation of the analyte from its critical pair.[5]
Tailing Factor (Tf) (this compound peak)0.8 – 1.5Confirms good peak symmetry, indicating an inert system.
%RSD of Peak Area Ratio (n=5 injections)≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.[9]
Method Validation Parameters

The method should be fully validated according to ICH Q2(R1) or USP guidelines.

ParameterTypical Acceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.999[9]
Accuracy (% Recovery) 98.0% – 102.0% at three concentration levels.[9]
Precision (%RSD) Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant impact on results with minor variations in method parameters (e.g., oven ramp rate ±10%, flow rate ±10%).[13]

Data Analysis and Calculation

The amount of this compound in the sample is calculated using the response factor generated from the calibration curve.

  • Generate Calibration Curve: For the calibration standards, plot the ratio of the this compound peak area to the internal standard peak area (AreaAnalyte / AreaIS) on the y-axis versus the concentration of this compound (mg/mL) on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (r²).

  • Calculate Sample Concentration: For each sample preparation, calculate the peak area ratio. Use the regression equation to determine the concentration of this compound in the prepared sample solution.

    Concentration (mg/mL) = (Area Ratio - y-intercept) / slope

  • Calculate Percentage in Original Sample: Account for the initial sample weight and dilution to find the final percentage of this compound.

    % this compound = (CGC × V × D) / Wsample × 100

    Where:

    • CGC = Concentration of this compound from the calibration curve (mg/mL)

    • V = Initial volume of solvent added to the sample (e.g., 10 mL)

    • D = Dilution factor (if any, in this protocol D=1)

    • Wsample = Initial weight of the sample (mg)

Conclusion

This application note details a specific, robust, and reliable GC-FID method for the quantitative analysis of this compound. The use of silylation derivatization is a critical step that ensures high-quality chromatographic data, characterized by sharp peaks and excellent resolution. The provided protocol, including detailed instrumental parameters and validation criteria, constitutes a self-validating system that can be readily implemented in quality control laboratories within the pharmaceutical, cosmetic, and chemical industries to ensure product quality and meet regulatory requirements.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Oleyl Alcohol Instability in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oleyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered during the formulation of cosmetic and personal care products. As a long-chain unsaturated fatty alcohol, this compound is a superb emollient and emulsifier, valued for the soft, smooth appearance it imparts to the skin.[1][2] However, its unsaturated nature presents a distinct set of stability challenges. This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity and efficacy of your formulations.

Section 1: The Root Cause: Understanding this compound Oxidation

The primary challenge with this compound stems from its molecular structure. It is a monounsaturated alcohol, containing a cis-double bond at the ninth carbon position (cis-9-octadecen-1-ol).[3] This double bond is the site of reactivity and is highly susceptible to a free-radical chain reaction known as autoxidation. This process is the root cause of common degradation issues such as rancidity, discoloration, and changes in viscosity.[4]

The autoxidation process is typically understood in three phases:

  • Initiation: The process begins when an initiator (such as UV light, heat, or a metal ion catalyst) abstracts a hydrogen atom from the carbon adjacent to the double bond, creating a lipid free radical (L•).

  • Propagation: This highly reactive radical rapidly reacts with atmospheric oxygen to form a peroxyl radical (LOO•). The peroxyl radical then abstracts a hydrogen atom from another this compound molecule, creating a lipid hydroperoxide (LOOH) and a new lipid free radical (L•). This new radical continues the cycle, creating a cascade of reactions.

  • Termination: The chain reaction eventually ends when radicals react with each other to form stable, non-radical products. However, the hydroperoxides (LOOH) formed during propagation are unstable and can decompose into secondary oxidation products, such as aldehydes and ketones, which are responsible for rancid off-odors and yellow discoloration.

This entire process is significantly accelerated by the presence of:

  • Oxygen: A primary reactant.

  • Heat: Increases the reaction rate.[4]

  • UV Radiation: Provides the energy to initiate radical formation.

  • Transition Metal Ions: Pro-oxidative metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) act as powerful catalysts, dramatically accelerating the decomposition of hydroperoxides into damaging radicals.[5][6]

Diagram 1: this compound Autoxidation Pathway

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination cluster_decomposition Degradation LH This compound (LH) L_rad Lipid Radical (L•) LH->L_rad LOOH Hydroperoxide (LOOH) L_rad2 New Lipid Radical (L•) O2 Oxygen (O₂) Initiator Heat, UV Light, Metal Ions (Fe²⁺) Initiator->LH H abstraction LOO_rad Peroxyl Radical (LOO•) O2->LOO_rad Rapid Reaction LOO_rad->LH H abstraction LOO_rad->LOOH LOO_rad->L_rad2 LOOH_dec Hydroperoxide (LOOH) L_rad2->O2 Continues Cycle Stable Stable, Non-Radical Products LOO_rad_term LOO• LOO_rad_term->Stable Radical Combination L_rad_term L• L_rad_term->Stable Radical Combination Degradation Secondary Products (Aldehydes, Ketones) LOOH_dec->Degradation Decomposition (Off-Odors, Discoloration)

Caption: Free-radical autoxidation chain reaction in this compound.

Section 2: Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you diagnose and resolve formulation issues.

Q1: My cream containing this compound is turning yellow and developing a sharp, rancid odor. What is happening and how do I fix it?

A: These are the classic sensory indicators of advanced lipid oxidation. The yellowing and off-odors are caused by secondary oxidation byproducts, such as aldehydes.[7] This indicates that the inherent instability of this compound was not adequately controlled in your formulation.

To resolve this, a systematic review of your stabilization system is required. The goal is to interrupt the oxidation cascade. Follow this workflow:

Diagram 2: Troubleshooting Workflow for Rancidity

G start Problem: Yellowing & Rancid Odor q1 Is a primary antioxidant (e.g., Tocopherol, BHT) present in the oil phase? start->q1 a1_yes Action: Evaluate Antioxidant 1. Is concentration sufficient? 2. Is it the right type for the oil phase? 3. Consider a blend (e.g., Tocopherol + Ascorbyl Palmitate). q1->a1_yes Yes a1_no Action: Incorporate a primary antioxidant. Start with 0.05-0.2% Tocopherol in the oil phase. q1->a1_no No q2 Is a chelating agent (e.g., Disodium EDTA) present in the aqueous phase? a1_yes->q2 a1_no->q2 a2_yes Action: Confirm Usage Level Ensure concentration is effective (typically 0.05-0.1%). Check pH to ensure chelator efficacy. q2->a2_yes Yes a2_no Action: Add a chelating agent to bind catalytic metal ions from raw materials or processing. q2->a2_no No q3 How is the product packaged? a2_yes->q3 a2_no->q3 a3 Action: Switch to Protective Packaging Use opaque and/or airless containers to minimize exposure to UV light and oxygen. q3->a3 end_node Conduct Accelerated Stability Test on reformulated batch to confirm fix. a3->end_node

Caption: Systematic workflow for diagnosing and fixing oxidation.

Q2: I'm observing a gradual increase in the viscosity of my this compound-based lotion, and it's becoming gel-like. What could be the cause?

A: A significant viscosity increase or gelling over time is often due to polymerization of oxidation byproducts.[4] As this compound oxidizes, the resulting aldehydes and other reactive species can cross-link, forming larger polymer networks that thicken the formulation. This is a sign of severe, uncontrolled oxidation. You should immediately implement the troubleshooting steps outlined in Q1, with a strong focus on incorporating an effective antioxidant and chelating agent system to prevent the initial degradation.

Q3: My O/W emulsion with this compound is showing signs of instability (creaming, coalescence) during stability testing. How do I know if this compound is the culprit?

A: this compound functions as an emulsion stabilizer.[1] If it degrades, its amphiphilic character can be compromised, weakening the interfacial film around the oil droplets and leading to emulsion breakdown. To diagnose this:

  • Analyze the Oil Phase: Separate the oil phase from your unstable emulsion and conduct a Peroxide Value (PV) test (see Protocol 1). A high PV confirms oxidation.

  • Run a Controlled Experiment: Create two versions of your formula. In one, use fresh, high-quality this compound. In the other, use an equivalent saturated fatty alcohol like Cetyl or Stearyl Alcohol, which are not susceptible to oxidation.[8] If the emulsion with the saturated alcohol is stable, it strongly implicates this compound oxidation as the cause of the instability.

  • Evaluate Your Full Emulsifier System: Ensure that the primary emulsifier and this compound are compatible and used at optimal ratios to maintain a robust emulsion.[9]

Section 3: Proactive Stabilization Strategies

Effective formulation begins with preventing degradation from the start. A multi-pronged approach is most effective.

StrategyMechanism of ActionKey Agents & Typical Use Levels
Primary Antioxidants Donate a hydrogen atom to free radicals, neutralizing them and terminating the propagation cycle.Tocopherols (Vitamin E): 0.05% - 0.2%Ascorbyl Palmitate: 0.01% - 0.1%Butylated Hydroxytoluene (BHT): 0.01% - 0.1%
Chelating Agents Bind (sequester) pro-oxidant metal ions, rendering them unable to catalyze the formation of free radicals.[6][10]Disodium/Tetrasodium EDTA: 0.05% - 0.1%Phytic Acid: 0.05% - 0.2%
Packaging Creates a physical barrier against oxidative initiators.Opaque containers to block UV light.Airless pumps or tubes to minimize oxygen exposure.

Expert Insight: The most robust stabilization systems are synergistic. Always use a primary antioxidant in the oil phase (where this compound resides) in combination with a chelating agent in the aqueous phase. The chelator deactivates metal ion "sparks," while the antioxidant quenches any free radicals that may still form.

Section 4: Key Analytical Protocols

Protocol 1: Peroxide Value (PV) Determination (Simplified Titration Method)

This protocol measures the concentration of hydroperoxides, the primary products of lipid oxidation. A higher PV indicates a greater degree of initial oxidation.

Objective: To quantify the initial oxidation of the oil phase of a formulation.

Methodology:

  • Sample Preparation: Extract the oil phase from your emulsion using an appropriate solvent extraction method. Ensure the solvent is fully evaporated before proceeding.

  • Reagent Preparation: Prepare a solution of acetic acid and chloroform (or a safer alternative solvent) and a saturated solution of potassium iodide (KI).

  • Reaction: Accurately weigh a known amount of the extracted oil into a flask. Add the acetic acid-solvent mixture and swirl to dissolve. Add the saturated KI solution. The peroxides in the oil will oxidize the iodide (I⁻) from KI to iodine (I₂).

  • Titration: Immediately titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator. The endpoint is the disappearance of the blue color.

  • Calculation: The Peroxide Value, expressed in milliequivalents of active oxygen per kg of sample (meq/kg), is calculated based on the volume of titrant used.

Interpretation:

  • Fresh Oil: < 2 meq/kg

  • Early Oxidation: 5-10 meq/kg

  • Advanced Oxidation/Rancid: > 20 meq/kg

Protocol 2: Accelerated Stability Testing

Objective: To predict the long-term stability of a formulation under normal storage conditions by subjecting it to accelerated stress.

Methodology:

  • Sample Preparation: Prepare multiple samples of your final formulation in its intended final packaging.

  • Control Sample: Store one sample at room temperature (20-25°C) in the dark. This is your control.

  • Stress Conditions:

    • Elevated Temperature: Place samples in a stability oven at 40°C, 45°C, or 50°C. Higher temperatures accelerate reactions but may induce changes not seen at room temperature. 40-45°C is standard for many cosmetic emulsions.[11]

    • Light Exposure: Place samples in a light box with controlled UV and visible light exposure.

    • Cycle Testing: Subject samples to alternating high and low temperatures (e.g., 24 hours at 45°C followed by 24 hours at 4°C) to test emulsion stability.

  • Evaluation: At set intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each condition and compare it to the control. Evaluate for:

    • Sensory Changes: Color, odor, appearance.

    • Physical Changes: pH, viscosity, phase separation, crystal formation.

    • Chemical Changes: Conduct a PV test or other specific assays for active ingredients.

Interpretation: A formulation that remains stable for 12 weeks at 40°C is generally predicted to be stable for at least one year at room temperature.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Are there more stable alternatives to this compound?

    • A: Yes. If oxidative stability is a primary concern and the specific skin feel of this compound is not critical, consider saturated fatty alcohols like Stearyl Alcohol , Cetyl Alcohol , or branched-chain alcohols like Octyldodecanol .[1][8] These lack the reactive double bond and are inherently stable against oxidation.

  • Q: Is this compound safe for use in cosmetics despite its instability?

    • A: Yes. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the scientific data and concluded that this compound is safe for use in cosmetic products.[1][12] The instability is a formulation challenge, not a primary safety concern, provided the product is properly stabilized to prevent the formation of potential irritants from degradation.

  • Q: Does the source of this compound (e.g., plant vs. animal) affect its stability?

    • A: The stability is primarily determined by its purity and the presence of pro-oxidants, not its source (e.g., olive oil, beef fat, fish oil).[3] High-purity grades with low initial peroxide values and minimal metal content will always be more stable, regardless of origin.

  • Q: Can I rely solely on opaque packaging to protect my formulation?

    • A: No. While protective packaging is a critical part of a comprehensive stability strategy, it is not a substitute for a well-designed antioxidant and chelator system. Oxygen will still be present in the headspace of the container and dissolved in the formula itself, making a chemical stabilization system essential.

References

Technical Support Center: Oleyl Alcohol Stability & Handling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical answers to common questions regarding the storage, handling, and stability of oleyl alcohol. As a critical excipient in many pharmaceutical and research applications, maintaining its purity is paramount to ensuring reproducible and reliable results. This document moves beyond simple instructions to explain the underlying chemical principles, helping you make informed decisions in your laboratory.

Frequently Asked Questions & Troubleshooting

Section 1: Understanding this compound Instability

Question: Why is my high-purity this compound developing a rancid odor and yellowing over time?

Answer: This is a classic sign of oxidative degradation. This compound is an unsaturated fatty alcohol, meaning its 18-carbon chain contains a crucial carbon-carbon double bond (C=C) at the ninth position.[1] This double bond is the molecule's Achilles' heel; it is highly susceptible to attack by atmospheric oxygen in a process called autoxidation.[2][3]

This process is a free-radical chain reaction consisting of three main stages:[4][5][6]

  • Initiation: An initiator (like light, heat, or trace metal ions) abstracts a hydrogen atom from a carbon adjacent to the double bond, creating a lipid radical (L•).

  • Propagation: This highly reactive lipid radical quickly reacts with oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another this compound molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[4]

  • Termination: The reaction eventually stops when radicals combine to form stable, non-radical products.

The initial products, hydroperoxides, are colorless and odorless. However, they are unstable and break down into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain alcohols.[5][7] It is these volatile secondary products that are responsible for the characteristic rancid odors and yellow discoloration you are observing.

Diagram: The Autoxidation Pathway of this compound

The following diagram illustrates the free-radical chain reaction responsible for the degradation of this compound.

Autoxidation cluster_propagation Propagation Cycle Oleyl_Alcohol This compound (LH) Lipid_Radical Lipid Radical (L•) Hydroperoxide Hydroperoxide (LOOH) (Primary Oxidation Product) Initiator Initiator (Light, Heat, Metal Ions) Initiator->Lipid_Radical Initiation Oxygen Oxygen (O₂) Peroxyl_Radical Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation Peroxyl_Radical->Hydroperoxide Propagation Peroxyl_Radical->Hydroperoxide Hydroperoxide->Lipid_Radical New Chain Secondary_Products Secondary Products (Aldehydes, Ketones) (Rancidity & Odor) Hydroperoxide->Secondary_Products Degradation

Caption: Autoxidation of this compound via a free-radical chain reaction.

Section 2: Optimal Storage and Handling Protocols

Question: What are the ideal conditions for storing bulk and aliquoted this compound to minimize degradation?

Answer: To prevent the autoxidation cascade, you must control the environmental factors that initiate it: oxygen, light, and temperature.[8][9]

ParameterRecommendationRationale
Atmosphere Inert Gas Blanket (Argon or Nitrogen) Displaces oxygen, which is a primary reactant in the propagation phase of autoxidation.[10][11] Argon is denser than air and provides an excellent blanket, while nitrogen is a cost-effective alternative.
Temperature -20°C ± 4°C Low temperatures significantly reduce the rate of chemical reactions, including the initiation and propagation of oxidation.[12] Avoid temperatures below -30°C for solutions unless in a sealed ampoule to prevent precipitation.[12]
Light Amber Glass Container or Protect from Light UV light provides the energy to initiate free radical formation (photolysis).[9] Amber glass filters out UV wavelengths. If using clear glass, store the container in a dark location or wrap it in aluminum foil.
Container Glass with Teflon-lined Cap This compound, especially when dissolved in organic solvents, can leach plasticizers and other impurities from polymer containers (e.g., polypropylene, polystyrene).[12] A Teflon-lined cap prevents interaction with the closure.

Protocol: Aliquoting and Storing this compound Under Inert Gas

This protocol ensures that smaller, working quantities of this compound are protected from atmospheric oxygen.

Materials:

  • Primary container of this compound

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Glass or stainless-steel syringe/pipette

  • Source of high-purity argon or nitrogen gas with a regulator and tubing

  • Clean, dry needles

Procedure:

  • Prepare: Allow the primary container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold container.[12]

  • Set Up: Arrange your sterile vials in a clean workspace. Prepare your gas source with a gentle flow rate.

  • Purge Vials: Insert a needle connected to the inert gas line into a vial, with a second "vent" needle to allow air to escape. Flush the vial with the inert gas for 30-60 seconds to displace all oxygen.

  • Transfer: Using a glass or stainless-steel pipette, quickly transfer the desired amount of this compound from the primary container to the purged vial. Never use plastic pipette tips for transferring pure lipids or their organic solutions.[12]

  • Blanket Headspace: Before sealing, flush the headspace above the liquid in the vial with the inert gas for another 15-20 seconds.

  • Seal: Quickly remove the needles and immediately seal the vial tightly with the Teflon-lined cap.

  • Label & Store: Clearly label the vial with the contents, concentration, and date. Store at -20°C, protected from light.

Section 3: The Role of Antioxidants

Question: Should I add an antioxidant to my this compound? If so, which one and at what concentration?

Answer: Yes, for long-term storage or for applications where the material will be repeatedly exposed to air, adding an antioxidant is a highly effective strategy. Antioxidants function by interrupting the free-radical chain reaction, typically by donating a hydrogen atom to quench peroxyl radicals, forming a stable, non-reactive antioxidant radical.[13]

Two common and effective synthetic antioxidants are Butylated Hydroxytoluene (BHT) and the natural antioxidant α-tocopherol (Vitamin E).

AntioxidantMechanism of ActionTypical ConcentrationConsiderations
BHT A synthetic phenolic antioxidant that acts as a free radical scavenger, donating a hydrogen atom to terminate the propagation cycle.[13][[“]][[“]]0.01 - 0.1% (w/w)Highly effective and cost-efficient. Widely used in pharmaceuticals and cosmetics.[13][16]
α-Tocopherol (Vitamin E) A natural antioxidant that donates a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals, forming a stable tocopheroxyl radical.[17][18][19]0.02 - 0.2% (w/w)Preferred for applications requiring "natural" ingredients. Can be less stable than BHT under certain conditions.[20]

Causality: The choice between BHT and α-tocopherol often depends on the final application's regulatory and labeling requirements. BHT is a potent, well-characterized synthetic option, while α-tocopherol is ideal for formulations where a "natural" label is desired.[16][18] Both function as "chain-breaking" antioxidants by intercepting the peroxyl radicals that drive the propagation of oxidation.[[“]]

Section 4: Quality Control & Troubleshooting

Question: I suspect my this compound has degraded. How can I test its quality before using it in a critical drug formulation?

Answer: Using degraded this compound can be disastrous, as the aldehyde and ketone byproducts can react with active pharmaceutical ingredients (APIs), leading to loss of potency and the formation of unknown impurities.[21] A comprehensive quality assessment involves measuring both primary and secondary oxidation products.

Analytical TestWhat It MeasuresInterpretationReference Method
Peroxide Value (PV) Primary oxidation products (hydroperoxides) .[2]A high PV indicates active, ongoing oxidation. Fresh oils typically have a PV < 10 meq/kg.[2] A low PV can be misleading, as peroxides are transient and may have already degraded.[22]Iodometric Titration (e.g., AOCS Cd 8-53)[2][23]
p-Anisidine Value (AnV) Secondary oxidation products (aldehydes and ketones) .[7]Measures the "history" of oxidation.[24] A high AnV indicates that significant degradation has already occurred, even if the PV is low.Spectrophotometry (e.g., AOCS Cd 18-90)[25]
TOTOX Value Total Oxidation State A calculated value (TOTOX = 2 * PV + AnV) that gives a more complete picture of the overall oxidative state of the lipid.N/A (Calculation)

Protocol: Simplified Peroxide Value (PV) Determination by Titration

This protocol provides a fundamental method for assessing primary oxidation.

Principle: Peroxides in the this compound will oxidize iodide (I⁻) from potassium iodide (KI) to iodine (I₂). The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.[2][23]

Materials:

  • This compound sample

  • Solvent mixture (e.g., 3:2 acetic acid:chloroform or isooctane)[22][26]

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate solution

  • 1% Starch indicator solution

  • Erlenmeyer flask, burette, graduated cylinders

Procedure:

  • Sample Prep: Accurately weigh ~5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: In a fume hood, add 30 mL of the solvent mixture and swirl to dissolve the sample completely.[22]

  • Reaction: Add 0.5 mL of fresh, saturated KI solution. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.[22]

  • Dilution: Add 30 mL of deionized water and mix gently.[22]

  • Titration (Part 1): Begin titrating with the 0.01 N sodium thiosulfate solution, swirling constantly, until the yellow color of the iodine has almost disappeared.

  • Indicator: Add ~0.5 mL of 1% starch indicator. The solution will turn a dark blue-black color.[22]

  • Titration (Part 2): Continue titrating slowly, drop by drop, until the blue color completely disappears. Record the volume of titrant used.

  • Blank: Perform a blank determination using all reagents except the this compound sample.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W

    • S = Volume of titrant for sample (mL)

    • B = Volume of titrant for blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Diagram: Troubleshooting Workflow for Formulation Issues

This diagram outlines a logical workflow when you suspect degraded this compound is causing issues in your experiment or formulation.

Troubleshooting Start Unexpected Result in Formulation/Experiment (e.g., instability, new impurity peak) Check_Raw_Material Step 1: Assess this compound Quality Start->Check_Raw_Material Sensory_Test Sensory Check: Yellowing? Rancid Odor? Check_Raw_Material->Sensory_Test Analytical_Test Step 2: Quantitative Analysis Sensory_Test->Analytical_Test Yes Sensory_Test->Analytical_Test No (Proceed Anyway) Perform_PV Perform Peroxide Value (PV) Test Analytical_Test->Perform_PV Perform_AnV Perform p-Anisidine Value (AnV) Test Analytical_Test->Perform_AnV Evaluate Step 3: Evaluate Data Perform_PV->Evaluate Perform_AnV->Evaluate Discard Result: High Degradation. Discard Batch. Review Storage Protocol. Evaluate->Discard High PV and/or AnV Accept Result: Quality Acceptable. Problem Lies Elsewhere in Formulation. Evaluate->Accept Low PV and AnV

Caption: A logical workflow for troubleshooting formulation issues.

References

Purification techniques for oleyl alcohol after synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of oleyl alcohol following its synthesis. This document is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your purification workflow.

Troubleshooting Guide: Initial Purification Strategy

This section is designed to help you diagnose the state of your crude this compound and select the most appropriate initial purification strategy.

Question: My initial post-synthesis analysis (TLC, GC-MS) shows a complex mixture. Where do I begin?

Answer: A complex crude product is a common outcome. The first step is to characterize the impurities to devise a logical purification sequence. A multi-step approach is often more effective than a single, aggressive method.

Causality: The impurities present are direct consequences of the synthetic route. For instance, the Bouveault-Blanc reduction of oleic acid esters can leave unreacted starting material (esters) and saturated byproducts (stearyl alcohol).[1] Understanding the likely contaminants allows for a targeted approach.

Initial Workflow & Diagnosis:

G

Table 1: Common Impurities and Recommended Primary Purification Method

Impurity TypeTypical ExamplesKey Property DifferenceMost Effective Purification MethodRationale
Saturated Fatty Alcohols Stearyl alcohol, Cetyl alcoholMelting Point / Solubility at low tempLow-Temperature CrystallizationSaturated alcohols are less soluble in solvents like acetone at low temperatures, allowing them to be selectively precipitated.[2][3]
Unreacted Starting Esters Ethyl oleate, Methyl oleateBoiling PointFractional Vacuum DistillationEsters are typically more volatile than the corresponding alcohol, allowing for separation by distillation under reduced pressure.[4][5]
Unreacted Fatty Acids Oleic acidPolarityColumn ChromatographyThe carboxylic acid group is highly polar and will strongly adhere to silica gel, allowing the less polar this compound to elute first.[6]
Other Unsaturated Alcohols Linthis compoundDegree of Unsaturation / PolarityPreparative HPLC (Reversed-Phase)The additional double bond in linthis compound makes it slightly more polar, enabling separation on a C18 column.
Non-polar byproducts Hydrocarbons, ethersPolarityColumn ChromatographyThese highly non-polar compounds will elute very quickly from a silica gel column with a non-polar solvent, separating them from the more polar alcohol.[7]
FAQs by Purification Technique

This section provides detailed answers and protocols for the most common purification methods.

1. Fractional Vacuum Distillation

Question: My crude product contains impurities with boiling points close to this compound. How can I achieve good separation with distillation?

Answer: Fractional distillation separates components based on differences in their boiling points.[8][9] For high-boiling, thermally sensitive compounds like this compound (B.p. ~207 °C at 13 mmHg), vacuum distillation is essential to prevent degradation.[4] Achieving high-purity separation requires optimizing the column efficiency and reflux ratio.

Causality: The efficiency of a fractional distillation column is determined by its ability to establish a continuous series of vapor-liquid equilibria. Each equilibrium (a "theoretical plate") enriches the vapor phase with the more volatile component.[10] A longer column or more efficient packing increases the number of theoretical plates, enhancing separation. The reflux ratio—the ratio of condensed vapor returned to the column versus collected as distillate—is critical. A higher reflux ratio increases separation efficiency but reduces throughput.[4]

Experimental Protocol: High-Efficiency Fractional Vacuum Distillation

  • System Setup:

    • Use a distillation flask no more than two-thirds full. Add boiling chips or a magnetic stir bar.

    • Fit a fractionating column (e.g., a Vigreux or packed column with Raschig rings or metal sponges) between the flask and the distillation head. For high efficiency, a column length of at least 30 cm is recommended.

    • Ensure all joints are properly sealed with vacuum grease.

    • Connect to a high-capacity vacuum pump with a cold trap in between.

  • Execution:

    • Begin heating the flask gently only after a stable vacuum has been achieved.

    • As the mixture boils, observe the vapor rising through the column.

    • Establish a total reflux (return all condensate to the column) for a period (e.g., 30-60 minutes) to allow the column to reach equilibrium.

    • Begin collecting the distillate at a slow rate, maintaining a reflux ratio between 5:1 and 10:1 (distillate drops:reflux drops).

    • Collect fractions based on the temperature at the distillation head. A sharp, stable temperature reading indicates a pure fraction is being collected. Discard any initial "forerun" that comes over at a lower temperature.

    • Monitor the temperature closely. A sudden drop may indicate all of the current fraction has distilled, while a sharp rise indicates the next, higher-boiling fraction is beginning to distill.

Troubleshooting Distillation:

G Problem Problem: Poor Separation During Distillation Cause1 Cause: Inefficient Column Problem->Cause1 Cause2 Cause: Incorrect Reflux Ratio Problem->Cause2 Cause3 Cause: Unstable Vacuum Problem->Cause3 Solution1 Solution: - Use a longer column - Use more efficient packing material (e.g., metal sponge) Cause1->Solution1 Solution2 Solution: - Increase the reflux ratio (collect distillate more slowly) Cause2->Solution2 Solution3 Solution: - Check all seals for leaks - Ensure pump is adequate - Use a cold trap Cause3->Solution3

2. Low-Temperature Crystallization

Question: My this compound is contaminated with saturated fatty alcohols (e.g., stearyl alcohol). How can I remove them effectively?

Answer: Low-temperature crystallization is an excellent and highly specific method for this purpose. It leverages the difference in solubility between unsaturated and saturated long-chain alcohols in a suitable solvent at reduced temperatures.[2][11] Saturated alcohols, having more linear and compact structures, crystallize more readily from solution upon cooling.

Causality: The cis-double bond in this compound introduces a "kink" in the hydrocarbon chain, disrupting the crystal lattice packing compared to its saturated counterpart, stearyl alcohol.[1] This disruption makes this compound more soluble and lowers its melting point, allowing the saturated impurities to be selectively crystallized and removed by filtration.[3][12]

Experimental Protocol: Two-Step Low-Temperature Crystallization

This protocol is adapted from the validated procedure in Organic Syntheses.[2]

  • Step 1: Removal of Saturated Alcohols

    • Dissolve the crude this compound in acetone. A typical ratio is 50 g of alcohol in 250 mL of acetone.

    • Cool the solution to -5 °C using an ice-salt bath while stirring.

    • Saturated alcohols (stearyl, cetyl) will precipitate as a white solid.

    • Filter the cold mixture quickly through a pre-chilled Büchner funnel to remove the solid saturated alcohols. The desired this compound remains in the filtrate.

  • Step 2: Isolation of this compound

    • Take the filtrate from the previous step and cool it further to -60 °C to -65 °C using a dry ice/acetone or dry ice/chloroform bath.

    • The this compound will now crystallize from the solution.

    • Filter the cold suspension as before to collect the purified this compound crystals.

    • The collected crystals can be further purified by a final vacuum distillation to remove residual solvent.

Table 2: Recommended Solvents and Temperatures for Crystallization

Target ActionSolventRecommended TemperatureRationale
Precipitate Saturated AlcoholsAcetone-5 °C to -20 °CGood differential solubility. Saturated alcohols are poorly soluble at this temperature while this compound remains in solution.[2]
Precipitate this compoundAcetone-60 °C to -65 °CThis compound becomes insoluble at this much lower temperature, allowing for its isolation from the solvent.[2]
General PurificationNitromethane, Nitropropane~12 °C to 16 °CThese solvents show a remarkable difference in solubility for saturated vs. unsaturated alcohols even at room temperature.[3]
3. Column Chromatography

Question: My TLC plate shows multiple spots: one at the baseline, one near the solvent front, and one for my product. How do I use column chromatography to isolate the pure this compound?

Answer: This TLC profile is ideal for purification by column chromatography, which separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[6][13]

Causality:

  • Baseline Spot: A highly polar compound, likely unreacted oleic acid, which binds strongly to the polar silica gel.[6]

  • High Rf Spot (near solvent front): A non-polar impurity, such as a hydrocarbon byproduct, which has little affinity for the silica gel and travels quickly with the non-polar mobile phase.[6]

  • Product Spot: this compound, being of intermediate polarity, will elute between these two extremes.

By starting with a non-polar solvent and gradually increasing the polarity, you can elute the compounds in order of increasing polarity, achieving separation.

Experimental Protocol: Gradient Elution Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until the level is just above the silica bed.

    • Add a thin layer of sand to the top to prevent disruption.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of hexane (or the initial mobile phase).

    • Carefully apply the sample to the top of the silica gel.

    • Drain the solvent until the sample is absorbed into the silica bed.

  • Elution:

    • Step 1 (Non-polar wash): Begin eluting with 100% hexane. This will wash out any non-polar impurities (the high Rf spot). Collect fractions and monitor with TLC.

    • Step 2 (Product Elution): Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient might be:

      • Hexane:Ethyl Acetate (98:2)

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

    • Your this compound will begin to elute. Continue collecting fractions and monitoring by TLC.

    • Step 3 (Column Purge): Once the product has fully eluted, you can flush the column with a much more polar solvent (e.g., 50:50 Hexane:Ethyl Acetate) to remove the highly polar impurities (the baseline spot).

  • Fraction Pooling:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain pure this compound.

    • Remove the solvent under reduced pressure (rotary evaporator) to yield the purified product.

References

Technical Support Center: Optimizing Oleyl Alcohol as a Penetration Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols for effectively using oleyl alcohol as a chemical penetration enhancer in topical and transdermal formulations. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the complexities of your research.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers have when beginning to work with this compound.

Q1: What is this compound, and why is it used as a penetration enhancer?

A: this compound is a long-chain, unsaturated fatty alcohol (specifically, cis-9-octadecen-1-ol) that is widely used in pharmaceutical and cosmetic formulations.[1] It is valued as a penetration enhancer because of its ability to reversibly reduce the barrier function of the skin's outermost layer, the stratum corneum.[2][3] This allows for more efficient delivery of active pharmaceutical ingredients (APIs) into or through the skin.[1][4] Its lipophilic nature and structural similarity to the skin's own lipids make it an effective and compatible choice for many formulations.[2]

Q2: What is the primary mechanism by which this compound enhances skin penetration?

A: The primary mechanism involves the disruption of the highly ordered lipid bilayers within the stratum corneum.[2][5] this compound molecules insert themselves among the intercellular lipids (ceramides, cholesterol, and fatty acids), which increases the fluidity and creates disordered or "fluid" domains.[6][7] This disruption creates more permeable pathways, increasing the diffusion coefficient for the API to pass through the skin barrier.[5][8] Unlike some more aggressive enhancers, this effect is considered temporary and reversible.[9]

Q3: What is a typical starting concentration for this compound in an experimental formulation?

A: The optimal concentration is highly dependent on the specific API, the vehicle (the base formulation), and the desired penetration profile. However, a common and effective starting point for many applications is in the range of 0.5% to 5% (w/w or w/v) . Studies have demonstrated significant enhancement at concentrations as low as 0.75%.[6][7][10] It is crucial to perform a concentration-response study to find the ideal balance between enhancement efficacy and potential skin irritation for your specific system.

Q4: How does this compound compare to the more commonly known enhancer, oleic acid?

A: this compound and oleic acid are structurally similar, but they interact with the skin barrier differently.

  • Efficacy and Onset: Oleic acid tends to have a faster onset of action, causing more rapid fluidization of stratum corneum lipids.[6][10] However, over a longer duration (e.g., 12-24 hours), their enhancement effects on drug permeation become comparable.[6]

  • Skin Barrier Disruption: this compound is generally considered less disruptive to the skin barrier.[9] Studies have shown that oleic acid can adversely affect transepidermal water loss (TEWL) and skin electrical impedance—key indicators of barrier integrity—while this compound does not have the same negative impact.[6][7][10]

  • Drug Retention: Formulations with this compound have been shown to cause higher retention of the active drug in both the epidermis and dermis compared to those with oleic acid.[7][10]

This makes this compound an advantageous choice for applications where minimizing skin irritation and maximizing local drug retention are priorities.[9]

Q5: Is this compound considered safe for topical applications?

A: Yes, this compound is generally regarded as a safe, nontoxic, and non-irritant material at the concentrations typically employed in topical pharmaceutical and cosmetic formulations.[11][12] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as currently used in cosmetics.[11][13] However, like many excipients, it can cause mild cutaneous irritation in some cases, and rare instances of contact dermatitis have been reported.[12][14][15] It is always recommended to assess the irritation potential of the final formulation.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to common problems encountered during the optimization process.

Problem: I am seeing poor or inconsistent penetration enhancement with my API.

Potential Cause Scientific Rationale & Troubleshooting Steps
Suboptimal Concentration The enhancer effect is concentration-dependent. Too low a concentration may be insufficient to disorder the stratum corneum lipids effectively. Solution: Perform a dose-ranging study. Systematically test concentrations from 0.5% up to 10% (w/w), if solubility and stability permit. Plot the enhancement ratio against the this compound concentration to identify the optimal range.
API/Vehicle Incompatibility This compound's efficacy is linked to the overall formulation. The vehicle (solvents, co-solvents, etc.) affects the thermodynamic activity of the API and the partitioning of both the API and the enhancer into the skin.[16] Solution: Ensure your API is fully solubilized in the formulation. If not, the undissolved drug is not available for permeation. Consider the use of co-solvents like propylene glycol or ethanol, which can act synergistically with fatty alcohols to improve permeation.[16][17]
High Variability in Skin Samples (In Vitro) Biological variability between skin donors (human or animal) is a significant source of inconsistent results in in vitro permeation tests (IVPT).[18] Solution: Increase the number of replicates and donors (n≥3 donors, multiple replicates per donor). Always run a control formulation (vehicle without enhancer) on a parallel skin sample from the same donor to accurately calculate the enhancement ratio. Ensure consistent skin preparation and thickness.
Incorrect pH of Formulation The ionization state of an API dramatically affects its ability to cross the lipophilic stratum corneum. The un-ionized form is generally more permeable. Solution: Adjust the pH of your formulation to maximize the proportion of the un-ionized form of your API. Measure the pH before each experiment.

Problem: My formulation is showing signs of instability (e.g., phase separation, crystallization of API).

Potential Cause Scientific Rationale & Troubleshooting Steps
Poor Solubility of this compound This compound is an oily liquid, insoluble in water but soluble in alcohols and ethers.[2][14] If the aqueous phase of your cream or gel is too high, it may separate. Solution: Incorporate this compound into the oil phase of an emulsion. If using a hydroalcoholic gel, ensure the alcohol concentration is sufficient to keep it solubilized. Co-solvents like propylene glycol can also improve miscibility.
API Crystallization The addition of this compound can alter the solubility parameters of the vehicle, potentially causing a previously dissolved API to precipitate over time. Solution: Perform long-term stability studies at various temperatures (e.g., 4°C, 25°C, 40°C). Check for crystallization using microscopy. If it occurs, you may need to add a crystallization inhibitor or adjust the solvent system to increase the saturation solubility of your API.

Problem: I am observing skin irritation in my in vitro cell culture or ex vivo skin models.

Potential Cause Scientific Rationale & Troubleshooting Steps
Concentration is Too High While generally safe, high concentrations of any fatty alcohol can lead to excessive disruption of the skin barrier, causing irritation.[14] Solution: Reduce the concentration of this compound. Find the minimum effective concentration from your dose-response studies. The goal is to maximize enhancement while minimizing barrier disruption.
Synergistic Irritation with Other Excipients Other components in your formulation (e.g., certain surfactants, high concentrations of ethanol or propylene glycol) can also be irritants.[8][16] The combined effect may be causing the observed response. Solution: Systematically remove or replace other potentially irritating excipients to isolate the cause. Test the irritation potential of the vehicle alone, the vehicle with this compound, and the full formulation.
Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them to your specific API and analytical methods.

Protocol 1: Preparation of a Simple Hydroalcoholic Gel Formulation

This protocol describes how to prepare a basic gel for initial screening studies.

  • Prepare the Solvent Phase: In a glass beaker, combine the required amounts of ethanol (or isopropyl alcohol), propylene glycol, and purified water. A common starting ratio is 20:6:74 (v/v/v).[6]

  • Dissolve the this compound: While stirring the solvent phase with a magnetic stirrer, slowly add the desired amount of this compound (e.g., to achieve a final concentration of 1% w/v). Stir until it is completely dissolved.

  • Dissolve the API: Slowly add your active pharmaceutical ingredient (API) to the mixture. Continue stirring until it is fully dissolved. Gentle heating may be required, but check the thermal stability of your API first.

  • Add Gelling Agent: Slowly sprinkle a gelling agent (e.g., Carbopol® 980, 1% w/v) into the vortex of the stirring solution. Stir until the polymer is fully hydrated and dispersed (this may take 30-60 minutes).

  • Neutralize and Finalize: If using a pH-sensitive polymer like Carbopol, add a neutralizing agent (e.g., triethanolamine) dropwise until the desired pH and viscosity are achieved.

  • Degas: Allow the final gel to sit or use gentle centrifugation to remove any trapped air bubbles. Store in a well-sealed container.

Protocol 2: Standard In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines a standard method for assessing the permeation of an API across an excised skin membrane.[18][19]

  • Skin Preparation:

    • Use excised human or porcine skin, as they are the most relevant models.

    • Carefully remove subcutaneous fat and dermis to a consistent thickness (approx. 400-500 µm) using a dermatome.

    • Cut the skin into sections large enough to fit your Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.

    • Place the cells in a circulating water bath maintained at 32°C to simulate skin surface temperature. Allow the system to equilibrate for at least 30 minutes.

  • Dosing:

    • Apply a finite dose of your formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Analyze the concentration of your API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation containing this compound by the flux of the control formulation (without the enhancer).

Section 4: Data Interpretation & Visualization
Data Summary: Typical Concentration Effects of this compound

The following table summarizes expected outcomes from a concentration-ranging study. Actual values are API-dependent.

This compound Conc. (% w/w)Expected Enhancement Ratio (ER)Potential for Skin IrritationFormulation Considerations
0.5 - 2.0% Low to Moderate (ER: 2-5)Very LowGood starting range for sensitive APIs or when minimal barrier disruption is critical.
2.0 - 5.0% Moderate to High (ER: 5-15)Low to MildOften the optimal range, providing a good balance of efficacy and tolerability.
> 5.0% High (ER may plateau)ModerateIncreased risk of irritation. May cause formulation instability. Use with caution and only if lower concentrations are ineffective.
Visualizing Mechanisms and Workflows

Diagram 1: Mechanism of this compound as a Penetration Enhancer

This diagram illustrates how this compound molecules integrate into the stratum corneum lipid matrix, creating disordered regions that facilitate drug passage.

G cluster_0 Highly Ordered Lipid Bilayers cluster_1 Disordered Lipids with Fluid Domains Lipid1 Lipid2 OA This compound API_inside API Permeated OA->API_inside Lipid3 Lipid4 API_outside API in Formulation API_outside->Lipid1:f3 Blocked API_outside->OA Increased Partitioning & Diffusion Enhancer This compound Application cluster_1 cluster_1 Enhancer->cluster_1 Inserts into Lipid Bilayers G A 1. Formulation Preparation (Vehicle + API ± this compound) E 5. Apply Formulation Dose (e.g., 10 mg/cm²) A->E B 2. Skin Membrane Preparation (Dermatome & Sectioning) C 3. Franz Cell Assembly (Mount Skin, Add Receptor Fluid) B->C D 4. System Equilibration (32°C, 30 min) C->D D->E F 6. Timed Sampling (0, 2, 4, 8, 12, 24h) E->F G 7. HPLC Analysis (Quantify API in Samples) F->G H 8. Data Analysis (Calculate Flux & Enhancement Ratio) G->H

References

Troubleshooting peak tailing in gas chromatography of oleyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gas Chromatography of Oleyl Alcohol

Guide: Troubleshooting Peak Tailing in the GC Analysis of this compound

This guide provides in-depth troubleshooting solutions for peak tailing issues encountered during the gas chromatography (GC) analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document offers a systematic, cause-and-effect approach to diagnosing and resolving common chromatographic problems.

Troubleshooting Guide: Question & Answer Format

This section directly addresses the most common issues leading to poor peak shape for long-chain alcohols like this compound.

Q1: My this compound peak is exhibiting significant tailing. What is the most likely cause?

Answer: The most frequent cause of peak tailing for polar analytes like this compound is undesirable secondary interactions between the molecule's polar hydroxyl (-OH) group and "active sites" within the GC system.[1][2] These active sites are typically exposed silanol groups (Si-OH) on glass surfaces or metallic impurities within the sample flow path.[1] The hydroxyl group of the this compound forms hydrogen bonds with these sites, which delays its elution from the column relative to the bulk of the analyte band, resulting in a skewed, tailing peak.[1][3]

Q2: I suspect active sites are the problem. Where are they most commonly found and how can I eliminate them?

Answer: Active sites can emerge in several key areas of your GC system. A systematic check is the most effective approach.

  • GC Inlet Liner: The liner is the first surface your sample contacts upon injection and is a primary source of activity, especially if it contains glass wool for sample trapping.[1]

    • Solution: Immediately replace your current liner with a high-quality, deactivated liner.[1][4] Deactivated liners have a surface treatment that chemically masks the active silanol groups, creating a more inert pathway for your analyte. Ensure any glass wool used is also deactivated.

  • GC Column (Inlet End): The front section of the GC column is prone to contamination from non-volatile sample matrix components, which can degrade the stationary phase and expose active sites on the underlying fused silica tubing.[1][3][5]

    • Solution 1 (Maintenance): Trim the first 15-50 cm from the inlet of the column.[1][6] This removes the most contaminated section and exposes a fresh, clean surface.

    • Solution 2 (Prevention): Before analysis, perform column conditioning ("baking out") according to the manufacturer's specifications to remove any volatile contaminants.[7]

    • Solution 3 (Replacement): If the column is old or has been subjected to many injections of complex samples, its overall performance may be degraded. Replacing the column is often the best solution.[1][7]

  • Injector Port and Seals: Metal surfaces within the injector and consumable seals like the septum can also be sources of activity or contamination.[1]

    • Solution: Perform routine inlet maintenance, which includes replacing the septum and cleaning the injector port body as per your instrument's service manual.[8][9]

Q3: My consumables are new and properly deactivated, but I still see tailing. Could my physical setup be the cause?

Answer: Absolutely. Even with the most inert components, physical installation errors can create peak distortion that mimics the effects of chemical activity.

  • Poor Column Cut: The quality of the column cut is critical. A jagged, uneven, or angled cut at the column inlet can create turbulence in the carrier gas flow path.[3][10] This turbulence causes some analyte molecules to be trapped in eddies, delaying their entry into the column and leading to tailing.[3] "Chair-shaped" peaks are a strong indicator of a poor column cut.[10]

    • Solution: Always use a high-quality ceramic scoring wafer or diamond-tipped cutter to make a clean, 90-degree cut. Inspect the cut with a magnifying glass to ensure it is perfectly flat and free of shards.[10][11]

  • Incorrect Column Installation Depth: The position of the column within the inlet is crucial.[10] If the column is installed too high or too low, it can create unswept "dead volumes" where the sample can linger before entering the column, causing both peak broadening and tailing.[10][12]

    • Solution: Refer to your GC manufacturer's manual for the precise installation depth for your specific inlet and ferrule size. Re-install the column to the correct depth.[11][12]

Q4: My system is clean and correctly configured, but tailing persists. Could my analytical method parameters be the problem?

Answer: Yes, suboptimal method parameters can significantly contribute to poor peak shape.

  • Injector Temperature: An injector temperature that is too low can lead to incomplete or slow vaporization of a high-boiling-point analyte like this compound.[1][13] This slow introduction onto the column results in a broad, tailing peak.

    • Solution: Ensure the injector temperature is sufficiently high to promote rapid and complete vaporization. A general starting point is 250-280°C for this compound. However, avoid excessively high temperatures that could cause thermal degradation.[13]

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase at the column head.[2][4] When the stationary phase is overloaded, excess analyte molecules travel down the column more quickly, leading to a distorted peak shape, often fronting, but tailing can also occur.

    • Solution: Reduce the injection volume or dilute your sample.[1][2] This is a simple test to see if overload is the issue. If the peak shape improves with a lower concentration, overload was a contributing factor.

Q5: I have optimized my system and method, but still face challenges with peak symmetry. Is there a more definitive chemical solution?

Answer: Yes. The most robust and effective way to eliminate peak tailing for compounds with active hydrogen atoms, like alcohols, is through chemical derivatization .[14]

Derivatization is a process that chemically modifies the analyte to make it more suitable for GC analysis. For this compound, the goal is to cap the polar hydroxyl (-OH) group, replacing it with a non-polar functional group. This eliminates the potential for hydrogen bonding with active sites in the system.

The most common method for alcohols is silylation . This involves reacting the this compound with a silylating agent to form a non-polar trimethylsilyl (TMS) ether.

  • Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is highly effective for derivatizing alcohols.[1]

  • Benefit: The resulting TMS-oleyl ether is more volatile and significantly less polar. It will not interact with active sites, resulting in a sharp, symmetrical Gaussian peak and improved analytical precision.[14]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.

G start Peak Tailing Observed (Asymmetry > 1.2) check_system Step 1: Check for Active Sites start->check_system liner Inlet Liner Active? check_system->liner column Column Contaminated? check_system->column check_setup Step 2: Verify Physical Setup cut Poor Column Cut? check_setup->cut install Incorrect Installation? check_setup->install check_method Step 3: Evaluate Method Parameters temp Injector Temp Too Low? check_method->temp overload Column Overload? check_method->overload derivatize Step 4: Chemical Modification (Definitive Solution) silylation Perform Silylation (BSTFA) derivatize->silylation end_node Symmetrical Peak Achieved (Asymmetry ≈ 1.0) liner_sol Use New Deactivated Liner liner->liner_sol Yes column_sol Trim Column Inlet (15-50 cm) column->column_sol Yes liner_sol->check_setup If tailing persists liner_sol->end_node Problem Solved column_sol->check_setup If tailing persists column_sol->end_node Problem Solved cut_sol Re-cut Column (Clean 90°) cut->cut_sol Yes install_sol Verify Depth per Manual install->install_sol Yes cut_sol->check_method If tailing persists cut_sol->end_node Problem Solved install_sol->check_method If tailing persists install_sol->end_node Problem Solved temp_sol Increase Temp (e.g., 250-280°C) temp->temp_sol Yes overload_sol Inject Less / Dilute Sample overload->overload_sol Yes temp_sol->derivatize If tailing persists temp_sol->end_node Problem Solved overload_sol->derivatize If tailing persists overload_sol->end_node Problem Solved silylation->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

Data Summary: Impact of Derivatization

Derivatization is a highly effective strategy for mitigating peak tailing. The following table provides an illustrative comparison of peak asymmetry factors for a long-chain fatty alcohol before and after silylation.

AnalyteConditionTypical Peak Asymmetry Factor (As)Resulting Peak Shape
This compound (C18:1)Before Derivatization1.8 - 2.5Severe Tailing
This compound (C18:1)After Silylation (BSTFA)1.0 - 1.2Symmetrical

Table based on typical outcomes described in literature.[1]

Experimental Protocol: Silylation of this compound for GC Analysis

This protocol describes a standard procedure for the derivatization of this compound using BSTFA with 1% TMCS.

Materials:

  • This compound sample (in a suitable solvent like hexane or dichloromethane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Reaction solvent (e.g., Pyridine or Acetonitrile, if needed)

  • Autosampler vials with inert caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Pipette 100 µL of the this compound sample solution into a clean, dry autosampler vial.

  • Evaporation: If the sample solvent is not compatible with the derivatization reaction, gently evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. If the sample was evaporated, add 50 µL of pyridine first to redissolve the residue, then add the BSTFA.

  • Capping: Immediately cap the vial tightly to prevent moisture from entering, which can deactivate the reagent.

  • Reaction: Gently mix the contents. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.[15]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC system. The resulting TMS-ether is much less polar and more volatile.

Safety Note: Derivatization reagents are moisture-sensitive and can be corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: How do I quantitatively measure peak tailing? The peak asymmetry factor (As) is the standard metric, calculated at 10% of the peak height. It is the ratio of the distance from the peak midpoint to the back slope (B) to the distance from the peak midpoint to the front slope (A), where As = B/A .[1][16][17] An ideal, symmetrical peak has an As value of 1.0. Values greater than 1.2 are generally considered to indicate a tailing problem that requires investigation.[1]

Q2: What type of GC column is best suited for analyzing this compound? For underivatized this compound, a mid-polarity stationary phase is a good choice. A "WAX" type column (polyethylene glycol phase) or a mid-polar phase like a 50% phenyl-polysiloxane provides a good balance of interactions for separating fatty alcohols.[18][19] If you are analyzing the TMS-derivatized form, a low-polarity phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent), is ideal.[20]

Q3: Can my injection technique itself cause tailing? Yes. For manual injections, a slow injection speed can cause the sample to be introduced into the inlet over a longer period, leading to band broadening and tailing. Injections should be smooth and rapid.[12] For autosamplers, ensure the injection speed is set to "fast."

Q4: My peaks are fronting, not tailing. What causes this? Peak fronting is most commonly caused by column overload, where too much sample is injected for the column's capacity.[4] It can also be caused by a poor injection technique where the sample is deposited unevenly on the column.[4] The first troubleshooting step is to dilute the sample and inject again.

References

Technical Support Center: Strategies to Improve the Physical Stability of Oleyl Alcohol Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oleyl alcohol emulsions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating stable this compound emulsions. Here, we move beyond basic protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your formulations.

Troubleshooting Guide: Diagnosing and Resolving Emulsion Instability

Physical instability in emulsions manifests in several ways, each with distinct underlying causes. This guide provides a systematic approach to identifying and resolving these common issues.

Problem 1: Emulsion separates into a distinct oil layer (creaming/coalescence) within hours or days.

This is the most common and critical instability issue, indicating a failure of the emulsifier system to maintain the dispersion of this compound droplets.

Diagnostic Workflow:

  • Immediate Visual Assessment: Observe the nature of the separation. Is it a dense, opaque "cream" layer at the top (creaming) or a clear, distinct layer of separated oil (coalescence)? Creaming is often a precursor to coalescence.[1] Coalescence is an irreversible process where droplets merge, meaning the emulsion must be remade.[1]

  • Microscopic Examination: If possible, examine a diluted sample under a microscope. A significant increase in the average droplet size over a short period confirms coalescence. Flocculation, where droplets cluster without merging, may also be visible and can accelerate creaming.[1]

  • Review Formulation & Process Parameters: Cross-reference your formulation and procedure against the following potential causes.

Potential Causes & Solutions:

  • Cause A: Incorrect Hydrophilic-Lipophilic Balance (HLB)

    • Explanation: The HLB system is a fundamental concept for selecting emulsifiers. Each oil phase has a "required HLB" (RHLB) for optimal emulsification. For an oil-in-water (O/W) emulsion, using an emulsifier system with an HLB value that matches the RHLB of the oil phase is critical for stability.[2][3][4] this compound has a required HLB of approximately 13.5 for O/W emulsions.[2] A mismatch leads to a weak interfacial film, promoting droplet coalescence.[5]

    • Solution:

      • Calculate the RHLB of your total oil phase. If you have other oils besides this compound, you must calculate the weighted average RHLB.

      • Select a primary emulsifier or a blend of emulsifiers that provides a final HLB of ~13.5. Blending a high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0) with a low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3) often creates a more stable interfacial film than a single emulsifier.[3]

      • Experimentally verify the optimal HLB. Prepare small batches with emulsifier blends at varying HLB values (e.g., 12.5, 13.0, 13.5, 14.0, 14.5) to identify the most stable formulation.

  • Cause B: Insufficient Emulsifier Concentration or Interfacial Film Strength

    • Explanation: There must be enough emulsifier molecules to cover the entire surface area of the newly created this compound droplets during homogenization. Furthermore, the interfacial film must be robust enough to prevent droplets from merging when they collide. Fatty alcohols like this compound can be co-emulsifiers themselves but often require primary emulsifiers for robust stability.[6][7]

    • Solution:

      • Increase Emulsifier Concentration: Incrementally increase the total emulsifier concentration (e.g., from 3% to 5% of the total formulation weight) and observe the impact on stability.

      • Incorporate a Co-emulsifier/Stabilizer: Add a long-chain fatty alcohol like Cetyl Alcohol (RHLB ~15-16) or Stearyl Alcohol (RHLB ~15-16) at 1-3% of the total formula weight.[8] These molecules partition into the interfacial film alongside the primary emulsifier, increasing its packing density and mechanical strength, a mechanism known as forming a lamellar gel network.[1][6]

  • Cause C: Inadequate Homogenization Energy

    • Explanation: The purpose of homogenization is to apply sufficient mechanical force to break down large oil droplets into smaller, more stable ones.[9][10] Insufficient energy results in a large and non-uniform droplet size distribution, which is prone to rapid creaming and coalescence.[8]

    • Solution:

      • Increase Homogenization Speed and/or Time: For rotor-stator homogenizers, increasing the speed (e.g., from 5,000 RPM to 10,000+ RPM) or duration can significantly improve stability.[11][12] However, excessive homogenization can sometimes lead to over-processing and instability.[13] An optimum speed and time (e.g., 22,000 rpm for 4 minutes in one study) should be determined experimentally.[11][12]

      • Optimize Processing Temperature: Ensure both the oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification.[14][15] This ensures all components, especially solid fatty alcohols, are fully melted and lowers the oil phase viscosity, facilitating smaller droplet formation.

Problem 2: The emulsion has low viscosity and appears watery, leading to rapid creaming.

Even if the emulsion doesn't break (coalesce), low viscosity in the continuous (water) phase allows this compound droplets to move freely and rise to the top, a process governed by Stokes' Law.

Diagnostic Workflow:

  • Measure Viscosity: Use a viscometer or rheometer to quantify the emulsion's viscosity.

  • Observe Creaming Rate: Place the emulsion in a graduated cylinder and monitor the time it takes for a distinct cream layer to form.

Potential Causes & Solutions:

  • Cause A: Low Viscosity of the Continuous Phase

    • Explanation: The rate of creaming is inversely proportional to the viscosity of the continuous phase. A water-thin continuous phase offers little resistance to the upward movement of the less dense this compound droplets.

    • Solution:

      • Add a Rheology Modifier: Incorporate a water-soluble polymer to thicken the continuous phase. Carbomers (e.g., Carbomer 940) are highly effective at low concentrations (0.1-0.5%).[16][][18] They create a yield stress network that effectively suspends the oil droplets. Natural gums like Xanthan Gum can also be used.[5]

      • Optimize Fatty Alcohol Concentration: As mentioned previously, fatty alcohols like cetyl and stearyl alcohol not only strengthen the interfacial film but also contribute significantly to the viscosity and consistency of the final emulsion.[1][7]

Problem 3: The average particle size of the emulsion increases over long-term storage, even without visible separation.

This subtle but critical instability is often due to Ostwald Ripening, a process where smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets.

Diagnostic Workflow:

  • Particle Size Analysis: Use Dynamic Light Scattering (DLS) or Laser Diffraction to measure the particle size distribution at initial formulation and then at regular intervals during storage (e.g., 1 week, 1 month, 3 months). A consistent increase in the mean particle size (d(50)) is a hallmark of Ostwald Ripening.

  • Review Oil Phase Composition: This phenomenon is most significant for oils with some, albeit low, solubility in the continuous phase.

Potential Causes & Solutions:

  • Cause A: Ostwald Ripening

    • Explanation: Ostwald Ripening is a thermodynamically driven process where larger particles grow at the expense of smaller ones due to differences in solubility.[11] This occurs because molecules on the curved surface of a small droplet are at a higher chemical potential than those on a larger, flatter droplet.[11]

    • Solution:

      • Incorporate an "Ostwald Ripening Inhibitor": Add a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride like corn oil or medium-chain triglycerides) to the this compound phase. These larger, insoluble molecules have very low mobility in the water phase and create an entropic barrier, significantly slowing down the diffusion process that drives ripening.[19]

Frequently Asked Questions (FAQs)

Q1: What is the required HLB for creating a stable O/W emulsion with this compound? The required HLB (RHLB) for creating a stable oil-in-water (O/W) emulsion with this compound is approximately 13.5 .[2] It is crucial to match the HLB of your emulsifier system to this value for optimal stability.

Q2: Can I use a single emulsifier for my this compound emulsion? While possible, it is often more effective to use a blend of a high HLB and a low HLB emulsifier.[3] This combination packs more efficiently at the oil-water interface, creating a stronger, more resilient film that better prevents droplet coalescence compared to a single emulsifier.

Q3: My emulsion is stable initially but breaks when I add an active ingredient. Why? The addition of other components, especially electrolytes or ingredients that alter the pH, can disrupt the stability of the emulsion.[8][20] Ionic emulsifiers are particularly sensitive to changes in pH and high salt concentrations, which can neutralize their charge and reduce the repulsive forces between droplets. Consider using non-ionic emulsifiers if your active ingredient is ionic.

Q4: What is Zeta Potential and how does it relate to the stability of my this compound emulsion? Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion between adjacent, similarly charged particles in a dispersion.[21] For an emulsion stabilized by an ionic emulsifier, a higher absolute zeta potential value indicates greater repulsive forces between droplets, which helps prevent flocculation and coalescence. A general rule of thumb is that a zeta potential with an absolute value greater than 30 mV (i.e., more positive than +30 mV or more negative than -30 mV) is indicative of good physical stability.[20][21][22]

Q5: What is the role of adding fatty alcohols like Cetyl or Stearyl Alcohol to the formulation? Fatty alcohols act as co-emulsifiers and stabilizers.[7] They are incorporated into the oil phase and align themselves at the oil-water interface alongside the primary emulsifier. Their long, straight hydrocarbon chains increase the packing density and rigidity of the interfacial film, forming a structured mechanical barrier against coalescence.[6] They also significantly increase the viscosity of the final product, which helps to prevent creaming.[1][7]

Q6: What are the optimal processing temperatures for preparing an this compound emulsion? Typically, both the oil phase (containing this compound and any oil-soluble emulsifiers/stabilizers) and the water phase should be heated separately to 70-75°C before mixing.[14][15] This ensures that all components, especially high-melting point fatty alcohols, are fully melted and that the viscosity of the oil phase is low enough for efficient droplet size reduction during homogenization. The emulsion should then be cooled under gentle agitation.[8] Recent studies also suggest that a controlled holding period at a specific temperature during cooling (e.g., 35°C) can enhance stability.[14]

Experimental Protocols & Data

Protocol 1: Determining the Required HLB of an this compound-Based Oil Phase

This protocol provides an experimental method to pinpoint the optimal HLB for your specific oil blend.

  • Prepare Oil Phase: Combine this compound and any other lipophilic ingredients in the exact ratio of your final formulation.

  • Select Emulsifier Pair: Choose a high HLB and a low HLB emulsifier of the same chemical class (e.g., Polysorbate 80, HLB=15.0 and Sorbitan Oleate, HLB=4.3).

  • Create Emulsifier Blends: Prepare a series of small, fixed-weight emulsifier blends with varying HLB values. Use the following formula:

    • HLBBlend = (WeightA × HLBA) + (WeightB × HLBB)

  • Prepare Test Emulsions: For each HLB blend, prepare a small-scale emulsion using a fixed ratio of your oil phase, water, and the emulsifier blend. Ensure all other parameters (temperature, mixing speed, time) are kept constant.

  • Evaluate Stability: Visually inspect the emulsions for any signs of separation (creaming, coalescence) after 24 hours, 48 hours, and 1 week. The emulsion that remains the most homogeneous corresponds to the required HLB of your oil phase.

Parameter Recommendation Rationale
Required HLB (this compound) 13.5[2]Matching emulsifier HLB to the oil's RHLB is critical for minimizing interfacial tension.
Emulsifier Type Blend of high & low HLB non-ionicsCreates a more stable, tightly packed interfacial film.[3]
Co-Stabilizer 1-3% Cetyl/Stearyl AlcoholIncreases interfacial film strength and continuous phase viscosity.[1][7]
Rheology Modifier 0.1-0.5% CarbomerIncreases continuous phase viscosity to prevent creaming.[16][]
Processing Temperature 70-75°C (Heating & Mixing)[14][15]Ensures all components are melted and lowers oil viscosity for efficient homogenization.
Zeta Potential Target > |30 mV| (for ionic systems)[20][21]Indicates sufficient electrostatic repulsion to prevent droplet aggregation.

Table 1: Key Formulation & Processing Parameters for this compound O/W Emulsions.

Protocol 2: Characterizing Emulsion Stability

A multi-faceted approach is required for robust stability assessment.

  • Macroscopic Observation:

    • Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Visually inspect daily for the first week and weekly thereafter for signs of creaming, coalescence, or phase separation.

  • Microscopic Analysis:

    • Dilute a sample and observe under a light microscope at 40x or 100x magnification.

    • Note the uniformity of the droplet size and check for signs of flocculation or large coalesced droplets.

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., Malvern Zetasizer) to measure the volume-weighted mean diameter (D[21][23]) and the polydispersity index (PDI).[24]

    • Measurements should be taken at T=0 and at set intervals during the stability study. A stable emulsion will show minimal change in particle size over time.

  • Zeta Potential Measurement:

    • For emulsions with ionic components, measure the zeta potential.[20][21] Samples are typically diluted in ultrapure water for measurement.[20] A stable value above |30 mV| is desirable.

Visualizing Stability Concepts

Emulsion_Stabilization cluster_oil This compound Droplet cluster_interface Interfacial Film cluster_water Aqueous Continuous Phase Oil This compound Emulsifier Primary Emulsifier (HLB ~13.5) (e.g., Polysorbate 80) Oil->Emulsifier Adsorption CoEmulsifier Co-Emulsifier (e.g., Cetyl Alcohol) Emulsifier->CoEmulsifier Intermolecular Packing Water Water Emulsifier->Water Steric/Electrostatic Repulsion CoEmulsifier->Water Steric/Electrostatic Repulsion Polymer Rheology Modifier (e.g., Carbomer) Water->Polymer Viscosity Increase

Troubleshooting_Workflow Start Instability Observed (e.g., Separation) CheckHLB Is HLB of emulsifier system ~13.5? Start->CheckHLB CheckConc Is emulsifier/stabilizer concentration sufficient? CheckHLB->CheckConc Yes AdjustHLB Adjust emulsifier blend to match RHLB. CheckHLB->AdjustHLB No CheckEnergy Is homogenization energy adequate? CheckConc->CheckEnergy Yes AddStabilizer Increase concentration or add co-emulsifier (fatty alcohol). CheckConc->AddStabilizer No CheckViscosity Is continuous phase viscosity high enough? CheckEnergy->CheckViscosity Yes IncreaseEnergy Increase homogenization speed/time. CheckEnergy->IncreaseEnergy No AddPolymer Add rheology modifier (e.g., Carbomer). CheckViscosity->AddPolymer No Stable Stable Emulsion CheckViscosity->Stable Yes AdjustHLB->CheckConc AddStabilizer->CheckEnergy IncreaseEnergy->CheckViscosity AddPolymer->Stable

References

Technical Support Center: Overcoming Drug Solubility Challenges with Oleyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing oleyl alcohol to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into the mechanisms, practical applications, and troubleshooting of this compound-based formulations to ensure you can harness its full potential in your experimental work.

Understanding this compound's Role as a Solubility Enhancer

This compound (C18H36O) is a long-chain, unsaturated fatty alcohol derived from natural sources like olive oil. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic alcohol group, makes it an effective emollient, emulsifier, and, critically, a solubility enhancer. It is particularly valuable in topical and transdermal formulations and is a key component in advanced drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2]

The primary mechanisms by which this compound improves drug solubility include:

  • Co-solvency: It can act as a co-solvent, reducing the interfacial tension between aqueous and hydrophobic phases, thereby creating a more favorable environment for lipophilic drugs.[3]

  • Lipid Matrix Formation: For poorly soluble drugs, this compound can serve as a lipid vehicle, allowing the drug to be dissolved or dispersed within an oily phase. This is a foundational principle of SEDDS, which form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug absorption.[4][5]

  • Permeation Enhancement: In topical applications, this compound can fluidize the lipids in the stratum corneum, facilitating the penetration of the API into the skin.[6]

Troubleshooting Guide: Formulation Challenges & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My formulation is showing signs of phase separation or creaming after preparation. What is the cause and how can I fix it?

A1: Phase separation is a common indicator of formulation instability. It suggests that the emulsification is not robust enough to keep the oil and water phases homogenously mixed.

Underlying Causes:

  • Incorrect Surfactant/Co-surfactant Ratio: The balance between the oil phase (this compound and dissolved drug), surfactant, and any co-surfactant is critical for creating a stable emulsion. The Hydrophile-Lipophile Balance (HLB) of the surfactant system may not be optimal for the this compound-based oil phase.

  • Insufficient Energy Input: While SEDDS are designed to emulsify spontaneously, initial formulation preparation often requires sufficient energy (e.g., vortexing, sonication) to form a stable pre-concentrate.[7]

  • Concentration Effects: The concentration of this compound or the drug itself may be too high, exceeding the solubilization capacity of the surfactant system.

Troubleshooting Protocol:

  • Re-evaluate Surfactant System:

    • Screen Surfactants: Test a range of non-ionic surfactants with varying HLB values (e.g., Tweens, Spans, Cremophors).

    • Construct a Ternary Phase Diagram: This is a systematic approach to identify the optimal ratios of oil (this compound + drug), surfactant, and co-surfactant/co-solvent that result in a stable microemulsion region.

  • Optimize Mixing Process:

    • Increase the mixing time or intensity during the preparation of the pre-concentrate.

    • Use a high-shear mixer or sonicator for a short duration to ensure a homogenous mixture before assessing stability.

  • Adjust Component Concentrations:

    • Systematically reduce the concentration of this compound or the drug loading to determine the formulation's capacity.

    • Refer to the table below for typical concentration ranges.

Table 1: General Concentration Ranges for SEDDS Components

ComponentFunctionTypical Concentration Range (% w/w)
This compound Oil Phase / Co-solvent10 - 40%
SurfactantEmulsifier30 - 60%
Co-surfactant / Co-solventSolubilizer / Emulsifier10 - 30%
DrugActive IngredientDependent on solubility, typically < 20%
Q2: The viscosity of my this compound-based formulation is too high for encapsulation or administration. How can I reduce it?

A2: High viscosity can be a significant hurdle, particularly for liquid-filled capsules or injectable formulations. This compound itself is an oily liquid, and its viscosity can increase with high drug loads or the choice of other excipients.

Underlying Causes:

  • High Polymer/Thickener Concentration: The formulation may contain other excipients that are contributing significantly to the overall viscosity.

  • Low Temperature: Viscosity is temperature-dependent. Storage or handling at lower temperatures can increase the viscosity of lipid-based formulations.

  • Molecular Interactions: Strong intermolecular interactions between the drug, this compound, and other excipients can lead to a more structured, viscous system.

Troubleshooting Protocol:

  • Introduce a Co-solvent:

    • Incorporate a low-viscosity co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 400). This will disrupt the internal structure and reduce the overall viscosity.

    • Start with a low concentration (e.g., 5-10%) and gradually increase, monitoring for any negative impact on stability.

  • Optimize Temperature:

    • Gently warm the formulation (e.g., to 30-40°C) before filling capsules. Ensure your API is stable at this temperature.[8]

    • Always perform this step with proper temperature control to avoid degradation.

  • Re-evaluate Excipient Choice:

    • If using a co-surfactant, select one with a lower intrinsic viscosity.

    • For topical formulations, if a thickener is used, consider reducing its concentration or replacing it with an alternative.

Q3: I am observing drug precipitation after diluting my formulation in an aqueous medium. What does this indicate and how can I prevent it?

A3: Drug precipitation upon dilution is a critical failure, as it means the drug is no longer solubilized and bioavailability will be severely compromised. This often happens when the formulation is robust as a concentrate but breaks down upon emulsification in a large volume of water (e.g., in the gut).

Underlying Causes:

  • Supersaturation: The formulation may be creating a supersaturated state upon dilution, which is inherently unstable and leads to crystallization.

  • Poor Emulsification Performance: The system may not be forming small, stable droplets quickly enough, giving the drug time to precipitate before being encapsulated.[2]

  • Drug Partitioning: The drug may have a higher affinity for the aqueous phase than the oil droplets once diluted, leading it to partition out and precipitate if its aqueous solubility is low.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and solving drug precipitation issues.

G Start Drug Precipitation Observed on Dilution CheckDropletSize Analyze Droplet Size & Polydispersity Index (PDI) (e.g., using DLS) Start->CheckDropletSize DropletSizeIssue Is Droplet Size > 500nm or PDI > 0.3? CheckDropletSize->DropletSizeIssue ReformulateSurfactant Reformulate: - Increase Surfactant:Oil Ratio - Add Co-solvent (e.g., Transcutol) - Screen different surfactants DropletSizeIssue->ReformulateSurfactant Yes DropletSizeOK Droplet size is small and uniform. DropletSizeIssue->DropletSizeOK No ReformulateSurfactant->Start Re-evaluate CheckSupersaturation Investigate Supersaturation: Add a precipitation inhibitor (e.g., HPMC, PVP) DropletSizeOK->CheckSupersaturation InhibitorWorks Does inhibitor prevent precipitation? CheckSupersaturation->InhibitorWorks IncorporateInhibitor Incorporate precipitation inhibitor into formulation. InhibitorWorks->IncorporateInhibitor Yes ReduceDrugLoad Reduce Drug Loading in Formulation InhibitorWorks->ReduceDrugLoad No End Stable Formulation Achieved IncorporateInhibitor->End ReduceDrugLoad->End

References

Technical Support Center: Optimizing Oleyl Alcohol Formulations through pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oleyl alcohol formulations. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and practical, field-proven insights to address the challenges you may encounter during your research and development. This resource is structured to help you troubleshoot common issues and answer frequently asked questions related to adjusting pH for optimal stability in your this compound-based systems.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Problem 1: My this compound-based emulsion is showing signs of phase separation (creaming or coalescence) after pH adjustment.

Question: I've recently adjusted the pH of my oil-in-water emulsion containing this compound, and now I'm observing a distinct layer of oil forming at the top. What could be the cause, and how can I resolve this?

Answer:

Phase separation in emulsions post-pH adjustment is a common issue that can often be traced back to the destabilization of the interfacial film surrounding the oil droplets. Here’s a breakdown of the likely causes and how to address them:

Possible Causes:

  • Alteration of Emulsifier Charge: Many emulsifiers have an optimal pH range at which they are most effective. A significant shift in pH can alter the charge of the emulsifier's head group, reducing its ability to stabilize the oil-water interface. This is particularly true for pH-sensitive emulsifiers.

  • Changes in Interfacial Tension: pH can influence the interfacial tension between the oil and water phases. An unfavorable change can lead to droplet coalescence and eventual phase separation.[1]

  • Electrolyte Effects: The addition of acidic or basic solutions to adjust pH introduces electrolytes (salts). These ions can disrupt the electrical double layer around the emulsified droplets, leading to flocculation and coalescence.[2]

Step-by-Step Troubleshooting Protocol:

  • Characterize Your Emulsifier: Determine if your emulsifier is ionic or non-ionic. Ionic emulsifiers are more susceptible to pH changes. For non-ionic emulsifiers, the issue might be more related to electrolyte effects.

  • Measure the Zeta Potential: If you have access to the equipment, measure the zeta potential of your emulsion at different pH values. A zeta potential close to zero indicates instability. The goal is to adjust the pH to a range where the zeta potential is sufficiently high (typically > ±30 mV) to ensure droplet repulsion.

  • Select an Appropriate Buffer System: Instead of making large pH adjustments with strong acids or bases, consider using a buffer system to maintain the pH in the desired range. Common pharmaceutical buffers include phosphate, citrate, and acetate systems.[3]

  • Optimize the Homogenization Process: Insufficient homogenization can result in large, unstable droplets.[2] Ensure your homogenization process (e.g., high-shear mixing) is optimized to produce a small and uniform droplet size.[1]

  • Incorporate a Co-emulsifier or Stabilizer: The addition of a co-emulsifier, such as a fatty alcohol like cetearyl alcohol, can enhance the stability of the interfacial film.[4] Water-soluble polymers like xanthan gum can increase the viscosity of the continuous phase, slowing down droplet movement and separation.[4]

Problem 2: I'm observing a change in the viscosity and texture of my this compound formulation after adjusting the pH.

Question: My this compound-based cream has become significantly thinner (or thicker) and has a grainy texture after I adjusted the pH. What is causing this, and what can I do to fix it?

Answer:

Changes in viscosity and texture are often linked to the impact of pH on the formulation's microstructure. Here’s a detailed explanation:

Possible Causes:

  • Polymer Swelling or Collapse: If your formulation contains pH-sensitive polymers (e.g., carbomers), changes in pH will directly affect their conformation. For instance, carbomers thicken at neutral to slightly alkaline pH as the polymer chains uncoil and swell. Acidic pH will cause them to collapse, leading to a drop in viscosity.

  • Crystallization of Ingredients: A change in pH can affect the solubility of certain ingredients, including the active pharmaceutical ingredient (API) or even some excipients.[5] This can lead to crystallization, resulting in a grainy texture.

  • Alteration of the Liquid Crystalline Structure: Emulsions, particularly those with high internal phase ratios, can form liquid crystalline structures that contribute significantly to their viscosity and texture. pH changes can disrupt these structures.

Step-by-Step Troubleshooting Protocol:

  • Identify pH-Sensitive Components: Review your formulation to identify any pH-sensitive ingredients, such as thickening agents or the API.

  • Determine the Optimal pH for Your Thickener: Consult the supplier's technical data sheet for the optimal pH range of your thickening agent. Adjust the pH to fall within this range.

  • Microscopic Evaluation: Use a microscope to examine a sample of your formulation. The presence of crystals will confirm if crystallization is the issue.

  • Solubility Studies: Conduct solubility studies for your API and other key excipients at different pH values to identify a pH range where all components remain solubilized.[6]

  • Controlled pH Adjustment: When adjusting the pH, add the acid or base slowly and with continuous mixing to avoid localized pH "shocks" that can trigger precipitation or crystallization.

Problem 3: The active pharmaceutical ingredient (API) in my this compound formulation is degrading after pH adjustment.

Question: I've noticed a decrease in the potency of my API in an this compound formulation after adjusting the pH to the desired range. How can I prevent this degradation?

Answer:

API degradation is a critical stability issue that is often pH-dependent. The chemical stability of many APIs is highly sensitive to the pH of the formulation.[7]

Possible Causes:

  • Acid-Base Catalyzed Hydrolysis: Many APIs with ester or amide functional groups are susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions.[7]

  • Oxidation: The rate of oxidation for some APIs can be influenced by pH. This compound itself can undergo autoxidation, and this process might be accelerated under certain pH conditions, potentially affecting the API.[8][9]

  • Photodegradation: The susceptibility of an API to photodegradation can sometimes be pH-dependent.

Step-by-Step Troubleshooting Protocol:

  • Determine the pH-Stability Profile of Your API: If not already known, you must determine the pH at which your API exhibits maximum stability. This is typically done through a forced degradation study where the API is exposed to a range of pH conditions (e.g., pH 2, 7, and 10) and analyzed for degradation products.[10]

  • Utilize a Suitable Buffer System: Once the optimal pH for API stability is identified, use a buffer system to maintain the formulation's pH within this range.[3]

  • Incorporate Antioxidants: If oxidation is suspected, consider adding an antioxidant to the formulation.

  • Protect from Light: Store the formulation in light-resistant packaging and conduct photostability studies as per ICH Q1B guidelines.[11]

  • Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the API and the formation of any degradation products over time.[12][13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of pH in this compound formulations.

Q1: Why is pH adjustment important for this compound formulations?

A1: Adjusting the pH of this compound formulations is crucial for several reasons:

  • API Stability: As discussed in the troubleshooting guide, the chemical stability of the API is often pH-dependent. Maintaining an optimal pH can prevent degradation and ensure the therapeutic efficacy of the product.[7]

  • Formulation Stability: The physical stability of the formulation, especially emulsions, is highly influenced by pH. Proper pH control can prevent phase separation and maintain the desired viscosity and texture.[1][2]

  • Solubility: The solubility of many APIs is pH-dependent. Adjusting the pH can be a simple and effective way to solubilize an API in the formulation.[5][]

  • Biological Compatibility: For topical and transdermal formulations, the pH should be compatible with the skin's natural pH (around 4.5-5.5) to avoid irritation.

Q2: How can I accurately measure the pH of a formulation that is predominantly this compound?

A2: Measuring the pH of non-aqueous or low-water content formulations with a standard glass electrode pH meter is unreliable and can damage the electrode.[15] Here are some alternative approaches:

  • Dilution Method: A common practice is to dilute a sample of the formulation with a known volume of deionized water (e.g., a 10% dispersion) and then measure the pH of the aqueous phase. While not a direct measure of the non-aqueous phase's "pH," it provides a consistent and reproducible value for quality control purposes.

  • pH Indicator Strips for Non-Aqueous Systems: Specialized pH indicator strips designed for use in organic solvents are available.

  • Spectrophotometric Methods: For more precise measurements, you can use pH-sensitive fluorescent probes or indicators that are soluble in your formulation and create a calibration curve.[15]

Q3: What are some common agents used to adjust the pH in this compound formulations?

A3: The choice of a pH-adjusting agent depends on the desired pH, the nature of the formulation, and compatibility with other ingredients.

  • For lowering pH (acidifiers):

    • Citric Acid: A common and relatively mild organic acid.

    • Lactic Acid: Another organic acid often used in topical formulations.

    • Phosphoric Acid: A stronger mineral acid used in some pharmaceutical preparations.[16]

  • For raising pH (alkalizers):

    • Triethanolamine (TEA): A common organic base used in topical and cosmetic formulations.

    • Sodium Hydroxide or Potassium Hydroxide: Strong bases, typically used as dilute solutions for pH adjustment.[17]

    • Arginine: An amino acid that can be used as a biocompatible alkalizing agent.

It is crucial to use these agents in dilute solutions to avoid localized pH changes that could destabilize the formulation.

Q4: Can the pH of my this compound formulation change over time?

A4: Yes, the pH of a formulation can drift over time due to several factors:

  • Interaction with Packaging: Certain packaging materials can leach acidic or basic compounds into the formulation.

  • Degradation of Ingredients: The degradation of certain ingredients can produce acidic or basic byproducts, leading to a change in pH. For example, the hydrolysis of an ester API can produce a carboxylic acid, lowering the pH.

  • Absorption of Carbon Dioxide: Formulations exposed to air can absorb atmospheric carbon dioxide, which can form carbonic acid and lower the pH.

To mitigate pH drift, it is essential to use a suitable buffer system and conduct long-term stability studies to monitor the pH of the formulation under the intended storage conditions.

Visualizations and Data

Experimental Workflow for pH Adjustment and Stability Testing

The following diagram illustrates a typical workflow for adjusting the pH of an this compound formulation and subsequently evaluating its stability.

Workflow cluster_prep Formulation Preparation cluster_adjust pH Adjustment cluster_eval Initial Evaluation cluster_stability Stability Study A Prepare this compound Formulation B Initial pH Measurement A->B Sample C Select pH Adjusting Agent/ Buffer B->C D Titrate to Target pH C->D E Assess Immediate Physical Stability (e.g., visual, viscosity) D->E Adjusted Formulation F Store at Accelerated and Long-Term Conditions E->F G Periodic Testing: - Physical Stability - Chemical Stability (API) - pH F->G G->F H Final Data Analysis and Shelf-Life Determination G->H

Caption: Workflow for pH adjustment and stability testing of this compound formulations.

Logical Relationship of pH to Formulation Stability

This diagram illustrates how pH can impact various aspects of formulation stability.

Stability cluster_physical Physical Stability cluster_chemical Chemical Stability pH pH of Formulation Emulsifier Emulsifier Charge & Efficacy pH->Emulsifier Viscosity Thickener Conformation & Viscosity pH->Viscosity API API Solubility & Degradation pH->API PhaseSep Phase Separation Emulsifier->PhaseSep Viscosity->PhaseSep Degradation API Degradation (Hydrolysis, Oxidation) API->Degradation

References

Validation & Comparative

A Comparative Guide for Formulation Scientists: Oleyl Alcohol vs. Oleic Acid as Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of transdermal and topical drug delivery, the selection of a penetration enhancer is a critical decision that can define a product's efficacy and safety profile. Among the most well-established enhancers are the 18-carbon unsaturated molecules: oleyl alcohol and its corresponding carboxylic acid, oleic acid. While structurally similar, their subtle chemical differences translate into distinct mechanisms of action, efficiencies, and effects on skin barrier integrity. This guide provides an in-depth, data-supported comparison to inform the rational selection of either this compound or oleic acid in formulation development.

At a Glance: Physicochemical and Performance Characteristics

The fundamental difference between these two molecules lies in their polar head group: a hydroxyl group for this compound and a carboxylic acid group for oleic acid. This distinction governs their interaction with the stratum corneum (SC) and ultimately their performance and safety profile.

PropertyThis compoundOleic AcidSignificance for Penetration Enhancement
Chemical Formula C18H36O[1]C18H34O2The carboxylic acid group in oleic acid is bulkier and capable of more extensive hydrogen bonding than the hydroxyl group of this compound.
Polar Head Group Hydroxyl (-OH)Carboxylic Acid (-COOH)This difference dictates the nature and extent of interaction with the polar head groups of SC lipids, influencing the disruption mechanism[2].
Primary Mechanism Forms separate fluid domains within SC lipids; causes bilayer disruption and disordering[3][4][5].Initially fluidizes SC lipids, later forms separate fluid domains; perturbs lipid bilayers and can form pores[3][6][7].Oleic acid has a more aggressive, immediate effect on lipid structure, while this compound's effect is more moderate[3][4].
Onset of Action Slower initial permeation enhancement compared to oleic acid[3][8].Rapid initial permeation enhancement[3][8].Oleic acid provides a faster onset of drug delivery across the skin barrier.
Skin Barrier Disruption Minimal to moderate; less impact on TEWL and skin impedance[3][4].Significant and persistent; increases Transepidermal Water Loss (TEWL) and affects skin electrical impedance[3][4][9].This compound is considered a milder agent, making it more suitable for formulations requiring repeated application or for use on sensitive skin[3][10].
Drug Retention in Skin Higher retention of drugs in both epidermis and dermis[3][4].Lower drug retention in the skin compared to this compound[3][4].This compound may be preferable for topical formulations where the target is within the skin layers, whereas oleic acid may be better for transdermal delivery.
Irritation Potential Generally considered low, though sensitization is possible[10][11][12].Known to cause skin irritation, inflammation, and can be comedogenic for some skin types[13][14][15][16].This compound presents a more favorable safety profile for cosmetic and dermatological products intended for long-term use.

Mechanistic Deep Dive: How They Disrupt the Skin Barrier

The primary obstacle to percutaneous drug delivery is the stratum corneum (SC), a highly organized structure of corneocytes embedded in a lipid-rich intercellular matrix. Both this compound and oleic acid enhance permeation by transiently disrupting this lipid matrix, but they do so via different pathways and with differing intensity.

Oleic Acid: The Aggressive Fluidizer

Experimental evidence, primarily from Fourier Transform Infrared (FTIR) spectroscopy, shows that oleic acid's primary initial mechanism is the fluidization of the highly ordered SC lipids.[3][4][17]. The cis-double bond in its acyl chain creates a "kink" that disrupts the tight packing of the straight-chain ceramides, cholesterol, and free fatty acids in the SC[18][19]. Its carboxylic acid head group can interact strongly with the polar head groups of the SC lipids, further destabilizing the lamellar structure. This disruption creates more fluid, disordered regions within the lipid bilayers, increasing the diffusion coefficient for a permeating drug molecule[7][20]. Studies have also shown that oleic acid can create pores on the surface of corneocytes[6]. However, this aggressive action comes at a cost, leading to a measurable compromise of the skin barrier function, evidenced by increased TEWL[3][4].

This compound: The Domain Creator

This compound interacts with the SC lipids in a more subtle manner. While it also possesses the disruptive "kinked" oleyl chain, its less interactive hydroxyl head group does not induce the same degree of immediate and widespread lipid fluidization as oleic acid[2][3]. Instead, its primary mechanism appears to be the formation of separate, fluid, enhancer-rich domains within the SC lipid matrix[3][4]. These domains act as permeable "pools" through which a drug can more easily partition and diffuse. This mechanism is less damaging to the overall lamellar structure of the SC lipids, which explains its milder impact on skin barrier function and lower irritation potential[3][10].

The following diagram illustrates the proposed mechanistic differences between the two enhancers.

G cluster_OA Oleic Acid (OA) Mechanism cluster_OAlc This compound (OAlc) Mechanism OA_start OA Application OA_interact Strong interaction with SC lipid polar heads via -COOH group OA_start->OA_interact Penetrates SC OA_fluidize Initial, rapid fluidization of lipid lamellae OA_interact->OA_fluidize OA_disrupt Creates disordered lipid regions OA_fluidize->OA_disrupt OA_domains Later forms separate fluid OA-rich domains OA_fluidize->OA_domains Over time OA_outcome High Permeation + Significant Barrier Disruption (↑ TEWL) OA_disrupt->OA_outcome OA_domains->OA_outcome OAlc_start OAlc Application OAlc_interact Moderate interaction with SC lipids via -OH group OAlc_start->OAlc_interact Penetrates SC OAlc_domains Forms separate, fluid OAlc-rich domains OAlc_interact->OAlc_domains OAlc_disrupt Localized bilayer disruption OAlc_domains->OAlc_disrupt OAlc_outcome Good Permeation + Minimal Barrier Disruption (Stable TEWL) OAlc_disrupt->OAlc_outcome

Caption: Comparative mechanisms of Oleic Acid and this compound.

Experimental Data: A Head-to-Head Comparison

A study comparing the effects of 0.75% oleic acid and 0.75% this compound on the permeation of diclofenac diethylamine (DIC-DEA) through ex vivo human skin provides critical quantitative insights[3][4].

Permeation Enhancement

Oleic acid demonstrates a much faster initial rate of drug permeation.

  • At 8 hours: The cumulative amount of DIC-DEA permeated was significantly higher with oleic acid (5.4 ± 4.1 μg/cm²) compared to this compound (0.85 ± 1.2 μg/cm²)[3].

  • At 24 hours: The effects of the two enhancers on cumulative permeation became comparable, suggesting that while oleic acid provides a rapid onset, this compound achieves a similar total delivery over a longer period[3].

This data suggests a key strategic choice for formulators: for acute conditions requiring rapid drug action, oleic acid may be superior. For chronic therapies where sustained delivery and barrier preservation are paramount, this compound is a strong candidate.

Impact on Skin Barrier Integrity

The same study measured Transepidermal Water Loss (TEWL) and skin electrical impedance as indicators of barrier function.

Parameter (after 24h application)Control (Solvent Only)This compound (0.75%)Oleic Acid (0.75%)
Change in TEWL (g/m²/h) ~ +2~ +3~ +8
Change in Skin Impedance (kΩ) Minimal ChangeMinimal ChangeSignificant Decrease
Data synthesized from graphical representations in reference[3].

The results are unequivocal: oleic acid significantly increased TEWL and decreased skin impedance, indicating substantial and potentially damaging barrier disruption[3][4]. In contrast, this compound's effect on these parameters was not significantly different from the control solvent, highlighting its milder nature[3][4]. Importantly, the barrier disruption caused by oleic acid was not completely reversible even 24 hours after its removal[3].

Standardized Protocol: In Vitro Skin Permeation Testing using Franz Diffusion Cells

To empirically determine the suitability of an enhancer for a specific active pharmaceutical ingredient (API), the in vitro Franz diffusion cell assay is the gold standard. It provides a reliable and reproducible method for measuring drug permeation across a skin membrane[21][22][23].

Experimental Workflow

Caption: Workflow for an in vitro Franz diffusion cell experiment.

Step-by-Step Methodology
  • Membrane Preparation:

    • Source human or animal (e.g., porcine) skin. For human skin, obtain dermatomed tissue from elective surgeries with ethical approval[21][24].

    • If required, separate the epidermis from the dermis by heat treatment (e.g., immersion in 60°C water for 60 seconds)[21].

    • Cut the prepared skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.

  • Franz Cell Assembly:

    • Thoroughly clean all glass components[21].

    • Fill the receptor chamber with an appropriate receptor fluid (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the membrane[3][25]. The fluid should be selected to ensure sink conditions for the permeating drug.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing upwards[21].

    • Securely clamp the donor chamber on top of the skin membrane.

  • System Equilibration:

    • Place the assembled cells in a temperature-controlled water bath or heating block set to maintain the skin surface temperature at approximately 32°C (or 37°C in the receptor fluid)[22].

    • Allow the system to equilibrate for at least 30 minutes.

  • Application and Sampling:

    • Apply a precise amount of the test formulation (containing the API and either this compound or oleic acid) to the skin surface in the donor chamber[3].

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor chamber via the sampling arm[21].

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume[21].

  • Data Analysis:

    • Quantify the concentration of the API in each collected sample using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for drug removed during previous sampling[21].

    • Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of this plot[21].

Conclusion and Formulation Strategy

The choice between this compound and oleic acid is not a matter of universal superiority but of strategic alignment with the product's therapeutic goals and target patient population.

  • Choose Oleic Acid when:

    • A rapid onset of action is required.

    • The formulation is for acute, short-term use.

    • Maximizing transdermal flux is the primary objective over maintaining skin barrier integrity.

    • The API is hydrophilic or moderately polar, as oleic acid is a known enhancer for such molecules[26].

  • Choose this compound when:

    • The product is intended for chronic or repeated application.

    • The target patient population has sensitive, fragile, or compromised skin[3].

    • Minimizing skin irritation and preserving barrier function is a priority[10].

    • The therapeutic target is within the skin itself (epidermis/dermis), as it promotes higher drug retention[3][4].

Ultimately, the experimental data for your specific API and formulation chassis should guide the final decision. The Franz diffusion cell protocol outlined above provides the framework for generating this critical, decision-making data. By understanding the distinct molecular mechanisms and performance profiles of these two keystone enhancers, researchers can formulate more effective, safer, and rationally designed topical and transdermal products.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Fatty Alcohols for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fatty Alcohols in Pharmaceutical Formulations

In the intricate world of drug delivery, excipients are far from being mere inactive fillers. They are fundamental components that can dictate the stability, bioavailability, and overall efficacy of a drug product. Among these, fatty alcohols have established themselves as versatile and indispensable tools in the formulation scientist's arsenal.[1] These long-chain aliphatic alcohols, derived from natural fats and oils, serve a multitude of functions, acting as emollients, emulsifiers, viscosity modifiers, and perhaps most critically, as key components in advanced drug delivery systems like solid lipid nanoparticles (SLNs) and as permeation enhancers in topical formulations.[2][3][4]

This guide offers an in-depth comparative analysis of common fatty alcohols used in drug delivery. It is designed for researchers, scientists, and drug development professionals, providing not just a summary of properties but a deeper, mechanistic understanding of how the choice of a specific fatty alcohol can profoundly impact the performance of a drug delivery system. We will explore the causal links between their physicochemical characteristics and their functional roles, supported by experimental data and established protocols.

Decoding the Molecular Blueprint: Physicochemical Properties of Fatty Alcohols

The performance of a fatty alcohol in a drug delivery system is intrinsically linked to its molecular structure.[2] Key properties such as chain length, degree of saturation, and melting point are critical determinants of their function.

Fatty AlcoholChemical FormulaMelting Point (°C)Key Characteristics & Applications in Drug Delivery
Cetyl Alcohol C16H34O~49A 16-carbon saturated fatty alcohol, it is a waxy solid at room temperature. It is widely used as a co-emulsifier and viscosity builder in creams and lotions. In SLNs, it forms a solid lipid matrix for controlled drug release.[5][6]
Stearyl Alcohol C18H38O~59An 18-carbon saturated fatty alcohol, its higher melting point compared to cetyl alcohol imparts greater rigidity and stability to lipid-based formulations.[7][8]
Oleyl Alcohol C18H36O~-7.5An 18-carbon unsaturated fatty alcohol, it is a liquid at room temperature. It is a well-known skin penetration enhancer, disrupting the stratum corneum to facilitate drug absorption in topical and transdermal systems.[9][10]
Behenyl Alcohol C22H46O~70A long-chain saturated fatty alcohol (22 carbons), its high melting point makes it an excellent choice for creating stable, solid lipid matrices in nanoparticles and for imparting significant viscosity to topical formulations.[11][12]

The interplay of these properties is crucial. For instance, the longer chain length of behenyl alcohol results in a higher melting point, leading to a more ordered and stable crystalline structure in SLNs, which can be beneficial for achieving sustained drug release.[11] In contrast, the double bond in this compound's structure introduces a "kink," preventing tight packing and resulting in a liquid state at room temperature, a property that is leveraged for its permeation-enhancing effects.[9][10]

Fatty Alcohols in Action: A Comparative Performance Analysis

The selection of a fatty alcohol has a direct and measurable impact on the critical quality attributes of a drug delivery system, including drug loading, release kinetics, and stability.

Solid Lipid Nanoparticles (SLNs)

SLNs are at the forefront of nanomedicine, offering a biocompatible and biodegradable platform for drug delivery.[13][14] Fatty alcohols are frequently employed as the solid lipid core of these nanoparticles.

The Influence of Crystallinity on Drug Release:

The crystalline nature of the fatty alcohol matrix is a key factor governing the drug release profile.[15] A highly ordered crystalline structure, often seen with longer-chain saturated fatty alcohols like stearyl and behenyl alcohol, can lead to a more sustained release of the encapsulated drug. However, this high degree of order can also result in drug expulsion during storage as the lipid matrix undergoes polymorphic transitions to a more stable form.[5]

Cetyl vs. Stearyl Alcohol in SLNs:

Studies have shown that SLNs formulated with stearyl alcohol can exhibit a slower drug release rate compared to those made with cetyl alcohol. This is attributed to the higher melting point and more ordered crystalline structure of stearyl alcohol.[7] However, the choice between the two often involves a trade-off between release kinetics and long-term stability. A common strategy to mitigate drug expulsion and optimize the release profile is to use a blend of fatty alcohols or to incorporate a liquid lipid to create Nanostructured Lipid Carriers (NLCs), which have a less ordered lipid matrix.[16]

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (High-Pressure Homogenization)

  • Lipid Phase Preparation: The fatty alcohol (e.g., cetyl alcohol, stearyl alcohol) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Aqueous Phase Preparation: A surfactant solution (e.g., Poloxamer 188) is prepared in purified water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles and pressure to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.

Visualizing the Process: SLN Formulation Workflow

sln_formulation cluster_prep Preparation cluster_char Characterization A Melt Lipid Phase (Fatty Alcohol + Drug) C High-Speed Stirring (Pre-emulsion) A->C B Heat Aqueous Phase (Surfactant + Water) B->C D High-Pressure Homogenization (Nanoemulsion) C->D E Cooling & Recrystallization (SLN Dispersion) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency E->H I In Vitro Drug Release E->I

Caption: A typical workflow for the formulation and characterization of Solid Lipid Nanoparticles.

Topical and Transdermal Delivery

Fatty alcohols are mainstays in topical formulations, where they can act as structuring agents, emollients, and permeation enhancers.[1][3]

This compound as a Permeation Enhancer:

This compound is a well-documented permeation enhancer.[9][10] Its fluid nature and ability to integrate into the lipid bilayers of the stratum corneum disrupt their highly organized structure, thereby increasing skin permeability and facilitating the passage of drugs into the deeper layers of the skin and systemic circulation.[2]

Saturated Fatty Alcohols as Structuring and Occlusive Agents:

In contrast, saturated fatty alcohols like cetyl and stearyl alcohol contribute to the viscosity and texture of creams and ointments.[1] They also form an occlusive layer on the skin, which reduces transepidermal water loss. This hydrating effect can also indirectly enhance the permeation of some drugs.

Logical Framework: The Role of Fatty Alcohols in Topical Delivery

topical_delivery cluster_fatty_alcohol Fatty Alcohol Type cluster_mechanism Primary Mechanism cluster_outcome Primary Outcome Unsaturated Unsaturated (e.g., this compound) Disruption Disruption of Stratum Corneum Lipids Unsaturated->Disruption Saturated Saturated (e.g., Cetyl/Stearyl Alcohol) Occlusion Formation of Occlusive Layer Saturated->Occlusion Enhancement Enhanced Drug Permeation Disruption->Enhancement Hydration Increased Skin Hydration & Emollience Occlusion->Hydration

Caption: The differential roles of unsaturated and saturated fatty alcohols in topical drug delivery.

Ensuring Scientific Integrity: Trustworthiness and Self-Validation

In the development of drug delivery systems, it is imperative to employ self-validating experimental designs. When comparing different fatty alcohols, all other formulation and process parameters should be kept constant to ensure that any observed differences in performance can be confidently attributed to the choice of fatty alcohol. Furthermore, comprehensive characterization, including particle size analysis, zeta potential measurement, encapsulation efficiency, and in vitro release studies, is essential to build a complete and reliable picture of the formulation's performance.[17][18][19]

Long-term stability studies are also a critical component of this self-validating process. Monitoring the physical and chemical stability of the formulation over time and under different storage conditions provides invaluable insights into the robustness of the system and the suitability of the chosen fatty alcohol.[7]

Conclusion: A Forward-Looking Perspective

The selection of a fatty alcohol is a critical decision in the design and development of effective drug delivery systems. A thorough understanding of their physicochemical properties and how these translate into functional performance is paramount. While this guide has provided a comparative overview of some of the most commonly used fatty alcohols, the field is dynamic and continues to evolve. The exploration of novel fatty alcohols, including branched-chain and other modified structures, holds promise for further enhancing the capabilities of drug delivery technologies.[20] As our understanding of the complex interactions between excipients, drugs, and biological systems deepens, so too will our ability to design and engineer the next generation of advanced and targeted therapies.

References

A Senior Application Scientist’s Guide to Validating Oleyl Alcohol Purity: A Comparative Analysis of Titration Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of specification—it is the foundation of experimental reproducibility and product integrity. Oleyl alcohol, a long-chain unsaturated fatty alcohol, is a ubiquitous excipient and intermediate in pharmaceuticals, cosmetics, and industrial lubricants.[1] Its performance is intrinsically linked to its purity profile. The presence of impurities such as saturated fatty alcohols, free fatty acids, esters, or water can drastically alter its physical properties and chemical reactivity, compromising final product quality.

This guide provides an in-depth comparison of classical and modern titration methods for establishing a comprehensive purity profile of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, creating a self-validating system for quality control that ensures trustworthiness and accuracy in your analytical workflow.

The Cornerstone of Identity: Hydroxyl Value Titration

The most direct measure of this compound content is the quantification of its primary functional group: the hydroxyl (-OH) group. The Hydroxyl Value (HV) is defined as the number of milligrams of potassium hydroxide (KOH) equivalent to the hydroxyl content of one gram of the sample.[2] A higher HV indicates a greater concentration of hydroxyl groups and, by extension, a higher purity of the alcohol.

Methodological Evolution: From Pyridine to Isocyanate Chemistry

Historically, hydroxyl value determination involved acetylation with acetic anhydride in pyridine, a method that is time-consuming (requiring an hour of reflux) and utilizes the toxic, unpleasant solvent pyridine.[3] Modern methodologies, such as ASTM E1899 , offer a superior alternative by employing p-toluenesulfonyl isocyanate (TSI).[2][4] This method is rapid (approx. 12-15 minutes), proceeds at ambient temperature, and eliminates the need for pyridine, significantly improving laboratory safety and throughput.[2][5]

The reaction in ASTM E1899 involves the rapid and quantitative reaction of the hydroxyl groups with TSI to form an acidic carbamate. The excess TSI is then quenched with water, and the acidic carbamate is titrated with a strong base, typically tetrabutylammonium hydroxide (TBAOH).[3][6]

Experimental Protocol: Hydroxyl Value Determination (ASTM E1899)
  • Sample Preparation: Accurately weigh a quantity of the this compound sample into a titration vessel. The sample size is determined by the expected hydroxyl value.

  • Reagent Addition: Add an appropriate solvent (e.g., acetonitrile) to dissolve the sample. Add the p-toluenesulfonyl isocyanate (TSI) reagent and stir for the prescribed reaction time (typically 5-10 minutes).[6]

  • Quenching: Add a small amount of deionized water to react with and neutralize any excess TSI.

  • Titration: Titrate the resulting solution with a standardized solution of tetrabutylammonium hydroxide (TBAOH) using a potentiometric electrode to detect the endpoint. The titration curve will typically show two equivalence points (EP); the first corresponds to any strong acidic species in the sample, and the second to the acidic carbamate formed.[2]

  • Calculation: The hydroxyl value is calculated based on the volume of titrant consumed between the first and second equivalence points.

Workflow for Hydroxyl Value Determination (ASTM E1899)

Caption: Workflow for Hydroxyl Value determination via ASTM E1899.

A Suite of Titrations for a Comprehensive Impurity Profile

While the hydroxyl value confirms the quantity of the primary component, a complete purity assessment requires the quantification of key potential impurities. A panel of titration methods provides a robust and cost-effective way to characterize the sample from multiple chemical perspectives.

A. Iodine Value: Quantifying Unsaturation

Principle: this compound is defined by its single carbon-carbon double bond. The Iodine Value (IV) measures the degree of unsaturation by quantifying the amount of halogen (expressed as grams of iodine) that reacts with 100 grams of the sample.[7][8] A value lower than the theoretical IV for pure this compound suggests the presence of saturated impurities like stearyl alcohol, while a higher value indicates impurities with greater unsaturation, such as linthis compound. The Wijs method, outlined in standards like ASTM D5768 , is a common and reliable procedure.[9][10]

Experimental Protocol (Wijs Method):

  • Sample Preparation: Accurately weigh the this compound sample into a glass-stoppered flask and dissolve it in a non-reactive solvent like chloroform or carbon tetrachloride.[11]

  • Reagent Addition: Add a precise volume of Wijs solution (iodine monochloride in glacial acetic acid). The flask must be stoppered and protected from light.[10][11]

  • Reaction: Allow the reaction to proceed in the dark for at least 30 minutes to ensure complete halogen addition across the double bonds.

  • Quenching & Titration: Add a potassium iodide (KI) solution, which reacts with the excess (unreacted) Wijs solution to liberate free iodine.[10] Titrate this liberated iodine with a standardized sodium thiosulfate solution using a starch indicator until the blue color disappears.

  • Blank Determination: A blank titration without the sample is crucial to determine the initial amount of iodine in the Wijs solution.[10]

  • Calculation: The IV is calculated from the difference between the blank and sample titrations.

B. Acid Value: Assessing Free Acidity

Principle: The Acid Value (AV) is a measure of free acidic components, primarily residual free fatty acids from the manufacturing process or resulting from degradation.[12] It is defined as the milligrams of KOH required to neutralize the free acids in one gram of the sample.[13] A low acid value is indicative of high purity and good stability. ASTM D1980 provides a standard method for this determination.[14][15]

Experimental Protocol (ASTM D1980):

  • Sample Preparation: Weigh the sample into a flask and dissolve it in a neutralized solvent mixture, typically ethanol or an ethanol/ether blend.[13]

  • Indicator Addition: Add a few drops of phenolphthalein indicator.

  • Titration: Titrate the solution with a standardized solution of alcoholic potassium hydroxide (KOH) until the first permanent pink color persists for at least 30 seconds.[14]

  • Calculation: The acid value is calculated directly from the volume of KOH titrant used.

C. Saponification Value: Detecting Ester Impurities

Principle: The Saponification Value (SV) is a measure of both free acids and saponifiable esters.[16] It is defined as the milligrams of KOH required to saponify (hydrolyze) the esters and neutralize the free acids in one gram of the sample.[17] For a pure fatty alcohol, the SV should be very close to the acid value (ideally near zero). A significantly higher SV indicates the presence of ester impurities, such as unreacted triglycerides from the source oil.[18]

Experimental Protocol:

  • Sample Preparation: Accurately weigh the sample into a flask.

  • Saponification: Add a known, excess amount of standardized alcoholic KOH solution. Attach a reflux condenser and heat the mixture in a water bath for 30-60 minutes to ensure complete saponification.[16]

  • Titration: Cool the solution and titrate the excess (unreacted) KOH with a standardized hydrochloric acid (HCl) solution using phenolphthalein as an indicator.

  • Blank Determination: A blank determination with the same amount of KOH but without the sample is performed in parallel.

  • Calculation: The SV is calculated from the difference between the blank and sample titrations.

D. Water Content: The Karl Fischer Method

Principle: Water is a common contaminant that can affect product stability and reactivity. Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy, precision, and specificity for water.[19][20] The method is based on a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[20] Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being ideal for very low water content (ppm levels).[21][22]

Experimental Protocol (Volumetric):

  • Titrator Preparation: The titration vessel is filled with a suitable KF solvent (e.g., anhydrous methanol), which is then pre-titrated with the KF reagent to an anhydrous endpoint.

  • Sample Introduction: A precisely weighed amount of the this compound sample is injected into the conditioned vessel and dissolved.

  • Titration: The sample is titrated with a standardized KF reagent (a solution containing iodine) to a potentiometric endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.[20]

Comparative Workflow for Impurity Analysis

Caption: Comparative workflows for key impurity titrations.

Synthesizing the Data: A Holistic View of Purity

No single titration tells the whole story. The power of this approach lies in synthesizing the data from all tests to build a comprehensive and self-validating purity profile.

Table 1: Comparative Purity Analysis of this compound Samples

ParameterMethodHigh-Purity GradeTechnical GradeInterpretation of Technical Grade Result
Hydroxyl Value (mg KOH/g)ASTM E1899205.0 - 212.0195.5Lower alcohol content; presence of non-hydroxyl impurities.
Iodine Value (g I₂/100g)ASTM D576885.0 - 95.075.2Presence of saturated impurities (e.g., stearyl alcohol).
Acid Value (mg KOH/g)ASTM D1980< 0.11.5Significant free fatty acid contamination.
Saponification Value (mg KOH/g)Back-Titration< 0.54.8Presence of ester impurities (triglycerides).
Water Content (%)Karl Fischer< 0.10.45High moisture content, risk of degradation.

As shown in Table 1, the high-purity sample exhibits results consistent with the theoretical values for this compound. In contrast, the technical grade sample shows deviations across all parameters. The combination of a low hydroxyl value, low iodine value, and high acid and saponification values strongly suggests it is a less refined product containing saturated alcohols, free fatty acids, and esters.

Complementary Methods for Deeper Insight

While titration methods provide excellent quantitative data on bulk properties, they do not typically identify individual impurity species. For this, chromatographic techniques are an invaluable orthogonal tool.

  • Gas Chromatography (GC): Can be used to separate and quantify individual fatty alcohols, providing a precise percentage of this compound versus impurities like cetyl, stearyl, and linoleyl alcohols.[23][24]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities or for separating geometric isomers (cis/trans).[25]

Employing a chromatographic method alongside this suite of titrations provides the ultimate in analytical certainty, where the bulk properties measured by titration are confirmed and explained by the specific impurity profile revealed by chromatography.

Conclusion

Validating the purity of this compound is a multi-faceted task that cannot be accomplished with a single analytical measurement. The suite of titration methods presented here—Hydroxyl, Iodine, Acid, and Saponification Values, complemented by Karl Fischer analysis for water—forms a robust, cost-effective, and self-validating system for quality control. This integrated approach provides a comprehensive chemical fingerprint of the material, empowering researchers and developers to proceed with confidence in the integrity of their starting materials and the reliability of their results.

References

A Senior Application Scientist's Guide to Analytical Method Validation for Oleyl Alcohol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oleyl alcohol, a long-chain unsaturated fatty alcohol, is a critical excipient in pharmaceutical and cosmetic formulations, acting as an emollient, emulsifier, and penetration enhancer.[1] Its concentration directly impacts product stability, texture, and bioavailability, making its accurate quantification a regulatory and quality imperative. This guide provides a comparative analysis of analytical techniques for this compound quantification and presents a detailed framework for method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[2][3][4] We will explore the nuances of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with various detectors, and provide a comprehensive, step-by-step protocol for validating a GC-FID method as a reliable and robust approach for quality control.

Introduction: The Analytical Imperative for this compound

The functional properties of this compound in a finished product—be it a topical cream, an injectable emulsion, or a haircare product—are intrinsically linked to its concentration.[1][5] Deviations from the target concentration can lead to batch failure, compromised product performance, and potential safety concerns. Therefore, a validated analytical method that is proven to be accurate, precise, and specific is not merely a procedural step; it is a cornerstone of product quality assurance.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical procedures for quantifying active ingredients and critical excipients be thoroughly validated to ensure they are fit for their intended purpose.[6][7][8] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of selecting and validating an appropriate analytical method for this compound.

Comparative Analysis of Analytical Technologies

The selection of an analytical technique for this compound is primarily dictated by its chemical properties: high molecular weight, lack of a strong UV chromophore, and sufficient volatility for gas chromatography.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID stands as the most common and robust technique for analyzing fatty alcohols.[9][10] The FID is a universal detector for organic compounds, providing a response that is directly proportional to the mass of carbon atoms entering the flame.[9]

  • Principle: The sample is vaporized and separated based on boiling point and polarity on a GC column. As separated components elute, they are combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current.[9][11]

  • Advantages:

    • High Sensitivity & Linearity: Excellent for quantifying a wide range of concentrations.

    • Robustness: Less susceptible to minor changes in mobile phase composition compared to HPLC.

    • Cost-Effective: Both instrumentation and operational costs are relatively low.

  • Considerations:

    • Derivatization (Optional but common): While direct injection is possible, derivatization (e.g., silylation) is sometimes used to increase volatility and improve peak shape, though modern columns can often mitigate this need.[12][13][14]

    • Sample Preparation: Requires extraction into a volatile organic solvent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique, but its application to this compound is challenged by the molecule's lack of a UV-absorbing chromophore.

  • HPLC with UV Detection (Post-Derivatization): To use the most common HPLC detector (UV-Vis), this compound must be chemically modified to attach a UV-active tag.[15][16] Reagents like phthalic anhydride or diphenic anhydride can be used for this purpose.[17][18]

    • Advantages: High specificity can be achieved through the derivatization reaction.

    • Disadvantages: Derivatization adds complexity, time, and potential for incomplete reactions, introducing variability.[19]

  • HPLC with "Universal" Detectors (ELSD/CAD): Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are viable alternatives as they do not require the analyte to have a chromophore.[20][21][22]

    • Principle (ELSD): The column eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles scatter a light beam, which is measured by a photodiode.[20][23]

    • Advantages: Gradient elution is possible, allowing for the separation of complex mixtures.[21] No derivatization is needed.[19][20]

    • Disadvantages: The response is non-linear and can be influenced by mobile phase composition and analyte volatility, requiring careful method development and validation.[22]

Comparison Summary
Technique Principle Pros Cons Best Suited For
GC-FID Separation by volatility, detection by flame ionization.[9]High sensitivity, excellent linearity, robust, cost-effective.May require derivatization for optimal performance; high-temperature injection.Routine QC, stability testing, and quantification in simple to moderately complex matrices.
HPLC-UV Separation by polarity, UV detection after derivatization.[15][16]High specificity, utilizes common lab equipment.Derivatization step is complex and can introduce errors.[19]Orthogonal method confirmation; when GC is not available or suitable.
HPLC-ELSD/CAD Separation by polarity, detection by light scattering of non-volatile particles.[20][23]Universal detection (no chromophore needed), gradient compatible.[21]Non-linear response, sensitive to method parameters, less sensitive for volatile compounds.Analysis of complex formulations with multiple non-chromophoric excipients.

Recommendation: For routine quality control and quantification of this compound, GC-FID offers the best combination of robustness, linearity, and cost-effectiveness. The remainder of this guide will focus on the validation of a GC-FID method.

Validating a GC-FID Method for this compound Quantification

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][4][24] The framework provided by ICH Q2(R1) will be our guide.[2][25][26][27]

The Validation Workflow

A structured approach ensures all performance characteristics of the method are thoroughly evaluated.

G cluster_validation Validation Parameters (ICH Q2) Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Finalized Method Exec Execute Validation Experiments Proto->Exec Report Write Validation Report Exec->Report Experimental Data Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOD / LOQ Rob Robustness Routine Implement for Routine Use Report->Routine Approved Method

Caption: Workflow for Analytical Method Validation.

Experimental Protocols for Validation Parameters

The following protocols assume a formulation where this compound is extracted into a suitable organic solvent (e.g., hexane or dichloromethane).

Recommended Internal Standard (IS): An internal standard is crucial for correcting variations in injection volume and sample preparation.[11][28] A saturated fatty alcohol of a different chain length, not present in the sample matrix, is ideal. Heptadecanol (C17-OH) or Nonadecanol (C19-OH) are excellent choices.[28]

3.2.1 Specificity / Selectivity

  • Objective: To demonstrate that the analytical signal is solely from this compound and not from other components like excipients, impurities, or degradation products.

  • Protocol:

    • Analyze Blank: Prepare and inject a placebo formulation (all components except this compound) extract.

    • Analyze Standard: Inject a known standard of this compound and the internal standard.

    • Analyze Spiked Placebo: Spike the placebo with this compound and the internal standard and inject the extract.

    • Analyze Stressed Sample: Subject the formulation to stress conditions (e.g., heat, acid/base hydrolysis, oxidation) and analyze the extract.

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention times of this compound or the internal standard in the blank chromatogram.[8]

    • The this compound peak in the spiked placebo and stressed samples should be pure and free from co-eluting peaks (peak purity can be assessed if using a mass spectrometer, but visual inspection of peak shape is standard for FID).

3.2.2 Linearity & Range

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards by diluting a stock solution of this compound. The range should typically span 80% to 120% of the expected sample concentration.

    • Add a constant concentration of the internal standard to each calibration standard.[28]

    • Inject each standard in triplicate.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard (Area_OA / Area_IS) against the concentration of this compound.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Parameter Example Result Acceptance Criterion
Range 80 - 120 µg/mL80% - 120% of nominal
Correlation Coefficient (R²) 0.9995≥ 0.999
Slope (m) 0.0152-
Y-Intercept (b) -0.0011Close to zero

3.2.3 Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value. This is typically assessed by a recovery study.

  • Protocol:

    • Prepare placebo samples.

    • Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analyze the samples using the method and calculate the percentage recovery.

    • %Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each level.

    • The relative standard deviation (%RSD) for the replicates at each level should be ≤ 2.0%.

Spike Level Mean Recovery (%) %RSD (n=3) Acceptance Criteria
80% 99.5%0.8%98.0 - 102.0% Recovery, ≤ 2.0% RSD
100% 100.3%0.5%98.0 - 102.0% Recovery, ≤ 2.0% RSD
120% 101.1%0.6%98.0 - 102.0% Recovery, ≤ 2.0% RSD

3.2.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the formulation at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • The %RSD for the set of measurements should not be more than 2.0%.

3.2.5 Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[4]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Prepare and inject a series of diluted solutions of this compound.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD is typically established at S/N ≥ 3.

    • LOQ is typically established at S/N ≥ 10, and the precision (%RSD) at this concentration should be confirmed to be acceptable (e.g., ≤ 10%).

3.2.6 Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Identify critical GC parameters (e.g., inlet temperature, oven temperature ramp rate, carrier gas flow rate).

    • Prepare a single batch of samples.

    • Analyze the samples while making small, deliberate changes to one parameter at a time (e.g., flow rate ± 5%, oven temperature ± 2°C).

  • Acceptance Criteria:

    • The results from the modified conditions should not significantly differ from the results under normal conditions. System suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.

G cluster_inputs Method Inputs cluster_params Robustness Parameters Method Validated Method Temp Oven Temp (± 2°C) Method->Temp Deliberate Variations Flow Flow Rate (± 5%) Method->Flow Deliberate Variations Inlet Inlet Temp (± 5°C) Method->Inlet Deliberate Variations Sample Sample (Formulation) IS Internal Standard Result Assay Result & System Suitability Temp->Result Influence Flow->Result Influence Inlet->Result Influence

Caption: Robustness Testing Logical Diagram.

Conclusion

The quantification of this compound in pharmaceutical and cosmetic formulations is a critical quality control measure. While several analytical techniques can be employed, GC-FID presents a superior combination of reliability, linearity, and robustness for routine analysis. HPLC coupled with ELSD or derivatization serves as a valuable orthogonal method. A rigorous validation process, following the ICH Q2(R1) guidelines, is essential to demonstrate that the chosen method is fit for its purpose. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, laboratories can ensure that their analytical data is reliable, reproducible, and compliant with global regulatory standards, ultimately safeguarding product quality and patient safety.

References

A Comparative Guide to Oleyl Alcohol and its Saturated Counterparts in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the stability, efficacy, and sensory attributes of a final formulation. Among the class of fatty alcohols, oleyl alcohol, with its unique unsaturated structure, presents distinct advantages and considerations compared to its saturated counterparts like cetyl, stearyl, and cetostearyl alcohols. This guide provides an in-depth comparison of this compound against these alternatives, grounded in United States Pharmacopeia/National Formulary (USP/NF) standards and supported by experimental insights to inform rational formulation design.

The Role of Long-Chain Fatty Alcohols in Drug Delivery

Long-chain fatty alcohols are indispensable tools in the formulator's arsenal. Their amphipathic nature, combining a hydrophilic alcohol head with a long lipophilic carbon tail, allows them to function as versatile non-ionic surfactants, emulsion stabilizers, viscosity modifiers, emollients, and, critically, as penetration enhancers in topical and transdermal systems. The choice between an unsaturated alcohol like this compound and saturated ones is dictated by the desired physicochemical properties of the drug delivery system.

Key Functional Differences at a Glance:

  • This compound (Unsaturated): A liquid at room temperature, it is prized for its emollient properties, ability to act as a co-emulsifier and solubilizer, and its well-documented efficacy as a skin permeation enhancer. Its cis-unsaturated bond introduces a "kink" in the hydrocarbon chain, which disrupts the ordered structure of the skin's lipid bilayers, thereby facilitating drug penetration.

  • Cetyl & Stearyl Alcohols (Saturated): These waxy solids are primarily used to build viscosity and stabilize emulsions.[1] By forming a structured crystalline network within the external phase of an emulsion, they impart body and prevent coalescence of dispersed droplets.[2] Stearyl alcohol, with its longer C18 chain, generally provides more significant thickening than the C16 cetyl alcohol.[3]

  • Cetostearyl Alcohol (Blended): A mixture of cetyl and stearyl alcohols, it offers a balance of their respective properties, often resulting in emulsions with superior stability and a desirable creamy texture.[1][4]

Pharmacopeial Specifications: A Head-to-Head Comparison

Adherence to pharmacopeial standards is non-negotiable in pharmaceutical development, ensuring the quality, purity, and consistency of excipients. The USP/NF provides distinct monographs for these fatty alcohols.

Table 1: Comparative USP/NF Specifications for this compound and Alternatives

SpecificationThis compoundCetyl AlcoholStearyl AlcoholCetostearyl Alcohol
Definition A mixture of fatty alcohols consisting of 75.0%–102.0% of this compound (C18H36O) and its isomers.[5]Contains NLT 90.0% and NMT 102.0% of cetyl alcohol (C16H34O).[6]Contains NLT 90.0% and NMT 102.0% of stearyl alcohol (C18H38O).[7]Contains NLT 40.0% stearyl alcohol; the sum of cetyl and stearyl alcohols is NLT 90.0% and NMT 102.0%.[5][8]
Iodine Value 85 - 95[9]NMT 5[10]NMT 2.0NMT 4[8]
Acid Value NMT 1[9]NMT 2[10]NMT 2NMT 2[8]
Hydroxyl Value 205 - 215[9]218 - 238[10]195 - 220208 - 228[8]
Related Alcohols Limits on cetyl (≤8.0%), stearyl (≤5.0%), linoleyl (≤3.0%), etc., for mixture-types.[8]The remainder consists chiefly of related alcohols.[6]The remainder consists chiefly of related alcohols.[7]Defined by the ratio of cetyl and stearyl alcohols.[5]

Causality Behind the Specifications:

  • Iodine Value: This is the most telling differentiator. This compound's high iodine value is a direct measure of its degree of unsaturation (the double bond). This unsaturation is responsible for its liquid state and its mechanism as a penetration enhancer. The very low iodine values for cetyl and stearyl alcohols confirm their saturated nature.

  • Assay/Definition: The USP/NF defines this compound as a mixture, acknowledging that it often co-occurs with other fatty alcohols. This is a critical consideration for formulators, as these "impurities" can influence performance. In contrast, the monographs for cetyl and stearyl alcohol define them with a minimum purity of 90%.

  • Acid Value: This test limits the amount of free fatty acids present, which could otherwise affect the stability of the formulation and potentially cause skin irritation.

  • Hydroxyl Value: This confirms the identity and purity of the alcohol by measuring the number of hydroxyl groups present.

Experimental Protocols for Key USP/NF Tests

To ensure trustworthiness and self-validation, the protocols for these key distinguishing tests are outlined below, based on the general methods described in the USP.

Determination of Iodine Value (Method I - Hanus Method)

The Iodine Value quantifies the grams of iodine absorbed by 100 grams of the substance, indicating the degree of unsaturation.

Workflow: Iodine Value Determination

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration S1 Accurately weigh specified amount of This compound S2 Dissolve in 10 mL of Chloroform in an iodine flask S1->S2 R1 Add 25.0 mL of Iodobromide TS S2->R1 R2 Stopper and let stand for 30 min, protected from light, with shaking R1->R2 T1 Add 30 mL of KI solution and 100 mL of water R2->T1 T2 Titrate with 0.1 N Sodium Thiosulfate VS until yellow color almost disappears T1->T2 T3 Add Starch TS and continue titration until blue color is discharged T2->T3 C Calculate Iodine Value T3->C B Perform Blank Titration (no sample) B->C G Start Formulation Goal Q1 Is enhancing API skin penetration a primary objective? Start->Q1 Q2 Is building high viscosity a primary objective? Q1->Q2 No A1_Yes This compound Q1->A1_Yes Yes Q3 Need a balanced texture with good stability? Q2->Q3 No A2_Yes Stearyl or Cetostearyl Alcohol Q2->A2_Yes Yes A1_No Consider Saturated Fatty Alcohols Q3->A1_No No A3 Cetostearyl Alcohol Q3->A3 Yes A2_No Consider Cetyl Alcohol for lighter texture or Oleyl for emollience

References

A Comparative Guide to Assessing the Irritation Potential of Oleyl Alcohol in Topical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the development of topical formulations, the selection of excipients is a critical determinant of both product efficacy and consumer safety. Among the class of fatty alcohols, oleyl alcohol is frequently employed for its valuable properties as an emollient, emulsifier, and texture enhancer.[1][2] However, its potential to induce skin irritation necessitates a rigorous and comparative assessment, particularly when contrasted with other common fatty alcohols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to objectively evaluate the irritation potential of this compound, grounded in modern in vitro methodologies and a mechanistic understanding of skin barrier interactions.

This compound and Its Role in Topical Formulations

This compound ((Z)-Octadec-9-en-1-ol) is an unsaturated fatty alcohol derived from the hydrogenation of oleic acid, often sourced from vegetable oils like olive oil.[1] Its chemical structure, featuring a long carbon chain, imparts desirable emollient properties, forming a protective barrier on the skin that helps prevent moisture loss.[1][3] It is widely used to stabilize emulsions, improve the texture and glide of creams and lotions, and act as a solvent for other ingredients.[4]

While generally considered safe for cosmetic use with a low potential for irritation, isolated cases of allergic contact dermatitis have been reported.[1][5][6] Furthermore, like other fatty alcohols, its interaction with the stratum corneum—the outermost layer of the skin—warrants careful scientific scrutiny to ensure formulations are well-tolerated, especially for sensitive skin.

The Mechanism of Fatty Alcohol-Induced Skin Irritation

Skin irritation is defined as reversible skin damage following chemical application.[7][8] The process is a cascade of events initiated by the penetration of a substance through the stratum corneum.[7][9] Fatty alcohols can contribute to irritation through several mechanisms:

  • Disruption of the Lipid Bilayer: The stratum corneum's barrier function is maintained by a highly organized intercellular lipid matrix composed of ceramides, cholesterol, and free fatty acids.[10] Some fatty alcohols can fluidize or disrupt this lipid organization, increasing skin permeability and transepidermal water loss (TEWL), which can lead to dryness and irritation.[11][12]

  • Interaction with Keratinocytes: Upon penetrating the epidermis, irritants can damage keratinocytes, the primary cells of the epidermis.[9] This cellular damage triggers the release of pro-inflammatory mediators, such as interleukin-1 alpha (IL-1α), initiating an inflammatory cascade that manifests as redness and swelling.[13][14]

G cluster_0 Stratum Corneum cluster_1 Viable Epidermis cluster_2 Clinical Manifestation TA Topical Application (this compound) LD Lipid Bilayer Disruption TA->LD Penetration KC Keratinocyte Damage LD->KC Increased Permeability Cyt Release of Pro-inflammatory Cytokines (e.g., IL-1α) KC->Cyt Cellular Stress IR Inflammatory Response (Erythema, Edema) Cyt->IR Initiates Cascade G P 1. Prepare Test Articles (Oleyl, Cetyl, Stearyl Alcohol) A 3. Topical Application (Triplicate Tissues per Article) P->A T 2. Pre-incubate RhE Tissues T->A I 4. Incubate (e.g., 60 min at 37°C) A->I Exposure W 5. Wash & Post-incubate (Rinse tissues, fresh medium) I->W M 6. MTT Assay (Incubate with MTT solution) W->M E 7. Extract Formazan M->E Cell Metabolism R 8. Read Absorbance (OD570) E->R C 9. Calculate % Viability vs. Negative Control R->C

References

A Senior Application Scientist's Guide to C18 Unsaturated Alcohols: A Comparative Performance Analysis of Oleyl Alcohol and its Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of C18 Unsaturated Alcohols in Modern Drug Formulation

In the landscape of pharmaceutical formulation and drug delivery, excipients are the unsung heroes that transform an active pharmaceutical ingredient (API) into a viable, stable, and effective therapeutic product. Among the most versatile and functional excipients are the C18 unsaturated fatty alcohols. With their 18-carbon backbone, a hydrophilic alcohol group, and one or more double bonds in their lipophilic tail, these molecules possess an amphiphilic character that is crucial for a variety of applications.

This guide provides an in-depth, comparative analysis of oleyl alcohol against other prominent C18 unsaturated alcohols: linthis compound, linolenyl alcohol, and the structurally unique ricinthis compound. We will move beyond simple property listings to explore their performance in critical applications such as skin permeation enhancement and emulsion stabilization. By cross-referencing performance data and elucidating the structural-functional relationships, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in excipient selection for topical, transdermal, and emulsified drug products.

Physicochemical Characteristics: A Structural Foundation

The performance of these alcohols is intrinsically linked to their molecular architecture. The number and position of cis double bonds introduce "kinks" into the hydrocarbon chain, increasing its fluidity and disrupting ordered structures like the lipid bilayers of the stratum corneum.[1][2] Ricinthis compound further distinguishes itself with a secondary hydroxyl group along its chain, which imparts unique polarity and hydrogen-bonding capabilities.[3][4]

Table 1: Physicochemical Properties of Select C18 Unsaturated Alcohols

PropertyThis compoundLinthis compoundLinolenyl AlcoholRicinthis compound
IUPAC Name (9Z)-Octadec-9-en-1-ol(9Z,12Z)-Octadeca-9,12-dien-1-ol(9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol(9Z,12R)-12-Hydroxyoctadec-9-enoic alcohol
Chemical Formula C₁₈H₃₆O[5]C₁₈H₃₄O[6]C₁₈H₃₂O[1][7]C₁₈H₃₆O₂[3]
Molecular Weight 268.48 g/mol [5]266.46 g/mol [6][8]264.45 g/mol [1]284.48 g/mol [3]
Double Bonds 1231
Key Structural Feature MonounsaturatedPolyunsaturated (ω-6)Polyunsaturated (ω-3)Monounsaturated, Secondary -OH group
CAS Number 143-28-2[5]506-43-4[6]506-44-5[7]540-11-4[3]
Physical State Colorless oil[5]Colorless oil[6]Colorless to pale yellow liquid[7]Colorless liquid[3]

Performance Analysis I: Skin Permeation Enhancement

The stratum corneum (SC) of the skin is a formidable, lipid-rich barrier that limits the passive diffusion of most APIs. Chemical penetration enhancers are employed to transiently and reversibly modulate this barrier to improve drug delivery.[2][9] Unsaturated C18 alcohols are particularly effective in this role.

Mechanism of Action: The primary mechanism by which these alcohols enhance skin permeation is the disruption of the highly ordered intercellular lipid structure of the SC.[2] The cis-configuration of the double bonds is critical, as it creates a kink in the molecule that prevents it from packing neatly within the SC's lipid lamellae, thereby increasing their fluidity and permeability.[2]

Comparative Insights: Extensive research has compared this compound to its carboxylic acid analogue, oleic acid. While both are effective, this compound presents a compelling performance profile. Studies have shown that oleic acid promotes faster drug permeation initially due to the fluidization of SC lipids.[10][11] However, this compound often leads to higher retention of the API within the epidermis and dermis and, crucially, has a less disruptive effect on the overall skin barrier integrity, as measured by transepidermal water loss (TEWL).[10][11][12] This makes this compound a potentially safer and more advantageous choice for long-term or repeated applications.[11]

While direct comparative studies are less common for linoleyl and linolenyl alcohol in this specific context, their higher degree of unsaturation suggests a potent, albeit potentially more disruptive, lipid fluidizing effect. The increased number of "kinks" could lead to greater disordering of the SC lipids. However, this also increases their susceptibility to oxidation, which is a critical consideration for formulation stability.

Experimental Protocol: In Vitro Skin Permeation Assay using Franz Diffusion Cells

This protocol describes a standard and self-validating method to quantify and compare the permeation-enhancing effects of different C18 unsaturated alcohols.

Causality: The Franz diffusion cell is the gold standard for in vitro permeation testing because it allows for the controlled study of permeation across a skin sample by separating it into a donor (where the formulation is applied) and a receptor chamber (simulating systemic circulation), providing a reliable model of transdermal absorption.[13][14]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Excise Skin Sample (e.g., human or porcine) p2 Mount Skin on Franz Cell (Stratum Corneum facing donor) p1->p2 p3 Fill Receptor Chamber (e.g., PBS pH 7.4) & Equilibrate to 32°C p2->p3 e1 Apply Formulation to Donor (API + C18 Alcohol in vehicle) p3->e1 e2 Collect Samples from Receptor (at predefined time intervals) e1->e2 e3 Replenish Receptor Fluid (Maintain sink conditions) e2->e3 a1 Quantify API Concentration (e.g., HPLC, UV-Vis) e2->a1 e3->e2 a2 Calculate Cumulative Permeation (μg/cm²) a1->a2 a3 Determine Steady-State Flux (Jss) & Enhancement Ratio (ER) a2->a3

Caption: Workflow for In Vitro Skin Permeation Testing.

Methodology:

  • Skin Preparation: Full-thickness abdominal skin (human or porcine) is excised, and subcutaneous fat is removed. The skin is then mounted onto a vertical Franz diffusion cell, with the dermal side in contact with the receptor fluid.[13]

  • Cell Setup: The receptor compartment is filled with a phosphate-buffered saline (PBS, pH 7.4) to maintain physiological pH and ensure "sink conditions"—where the drug concentration remains low, mimicking systemic clearance. The system is maintained at 32°C to simulate skin surface temperature.

  • Formulation Application: A precise volume of the test formulation (containing the API and the C18 unsaturated alcohol as an enhancer) is applied to the skin surface in the donor compartment. A control formulation without the enhancer is also run in parallel.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from the receptor fluid for analysis, and replaced with an equal volume of fresh, pre-warmed PBS.

  • Quantification: The concentration of the API in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of the curve. The Enhancement Ratio (ER) is then determined by dividing the flux of the enhancer-containing formulation by the flux of the control.[16]

Performance Analysis II: Emulsion Stabilization

Emulsions are thermodynamically unstable systems where one immiscible liquid is dispersed as droplets in another.[17][18] Fatty alcohols are widely used as co-emulsifiers and stabilizers in oil-in-water (O/W) emulsions, where they work synergistically with primary emulsifiers.

Mechanism of Action: Fatty alcohols like this compound position themselves at the oil-water interface alongside the primary surfactant. Their hydrocarbon tails orient into the oil phase while their polar alcohol heads are near the aqueous phase. This interfacial film enhances stability by:

  • Increasing Viscosity: They form a structured, gel-like network in the continuous phase, which hinders droplet movement and coalescence.[19]

  • Reducing Interfacial Tension: They lower the energy of the oil-water interface, making the emulsion easier to form and more stable.

  • Steric Hindrance: They create a physical barrier around the droplets that prevents them from getting too close and merging.

Comparative Insights:

  • Oleyl & Linthis compound: Their long carbon chains are effective at increasing the viscosity and stability of O/W emulsions.[19][20] They are common choices in creams and lotions.

  • Linolenyl Alcohol: With three double bonds, it is more fluid and may provide less rigid interfacial packing compared to this compound. Its primary drawback is a significantly higher susceptibility to oxidation, which can lead to formulation instability, odor, and the generation of irritant by-products. This necessitates the inclusion of antioxidants in the formulation.[1]

  • Ricinthis compound: The presence of a secondary hydroxyl group makes it more polar than the other alcohols. This allows for unique hydrogen bonding at the interface and can contribute to very stable emulsions. Its derivatives are widely used as emulsifiers and plasticizers.[4]

Experimental Protocol: Evaluation of Emulsion Stability

This protocol outlines a multi-faceted approach to assessing emulsion stability, providing a comprehensive picture of how the choice of C18 alcohol impacts long-term product integrity.

Causality: Relying on a single test is insufficient. Macroscopic observation provides a simple first pass, while particle size analysis gives quantitative data on coalescence, and accelerated tests predict long-term shelf-life by stressing the system.[17][21]

G cluster_pathways start Stable Emulsion (Initial State) Creaming Creaming / Sedimentation (Density Difference) start->Creaming Flocculation Flocculation (Droplet Aggregation) start->Flocculation Ostwald Ostwald Ripening (Molecule Diffusion) start->Ostwald Coalescence Coalescence (Droplet Fusion) Creaming->Coalescence Flocculation->Coalescence PhaseSep Phase Separation (Complete Breakdown) Coalescence->PhaseSep Ostwald->Coalescence

Caption: Common Pathways of Emulsion Destabilization.

Methodology:

  • Formulation: Prepare O/W emulsions using a standardized procedure, with the only variable being the type of C18 unsaturated alcohol used as a co-emulsifier at a fixed concentration.

  • Macroscopic Observation: Store samples in transparent glass jars under various conditions (e.g., 4°C, 25°C, 40°C).[22] Visually inspect at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) for signs of instability like creaming (upward movement of droplets), sedimentation, or phase separation.[17]

  • Microscopic & Particle Size Analysis:

    • Principle: An increase in droplet size over time is a direct indicator of coalescence, a key sign of instability.[17][18]

    • Procedure: Immediately after preparation (t=0) and at each stability time point, analyze the emulsion's droplet size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction. A stable emulsion will show a minimal change in its mean droplet size and distribution profile.[17]

  • Accelerated Stability Testing:

    • Centrifugation: Subject the emulsion to high centrifugal force (e.g., 3000 rpm for 30 minutes).[17] Measure the volume of any separated phase. This test quickly predicts gravitational separation (creaming).

    • Freeze-Thaw Cycling: Subject the emulsion to alternating temperature cycles (e.g., three cycles of 24 hours at -15°C followed by 24 hours at 45°C).[21] This stresses the interfacial film and can induce coalescence in weak formulations. Following cycling, assess the sample via macroscopic and microscopic analysis.

Summary of Performance and Concluding Remarks

The selection of a C18 unsaturated alcohol is a strategic decision that must align with the specific goals of the drug formulation. Each candidate offers a distinct profile of advantages and challenges.

Table 2: Comparative Performance Summary

Performance MetricThis compoundLinthis compoundLinolenyl AlcoholRicinthis compound
Skin Permeation Excellent: Well-documented, effective, and less disruptive to the skin barrier than oleic acid.[10][11][12]Good: Effective due to unsaturation, but less studied than this compound.Good: Potentially very effective due to high unsaturation, but with significant oxidative stability concerns.Moderate: Less commonly used as a primary enhancer; its polarity may alter its interaction with SC lipids.
Emulsion Stability Excellent: Widely used, provides good viscosity and interfacial film strength.[19]Good: Effective stabilizer, similar to this compound.Fair: Prone to oxidation, which can compromise long-term stability and product aesthetics.[1]Excellent: Unique polarity and H-bonding capacity from the secondary -OH group can create highly stable emulsions.[4]
Special Properties Gold standard for balancing efficacy and low irritation potential.A standard emollient and co-emulsifier.Possesses intrinsic antioxidant and antibacterial properties.[1][23][24]Unique solubility in polar solvents; useful as a plasticizer and emulsifier.[3][4]

This compound stands out as a robust and reliable choice, particularly for transdermal and topical delivery systems where potent permeation enhancement must be balanced with minimal skin barrier disruption. Its extensive history of use and favorable safety profile make it a low-risk, high-performance option.

Linoleyl and linolenyl alcohols are effective but require careful consideration of oxidative stability. Linolenyl alcohol, in particular, may be best suited for formulations where its intrinsic antioxidant or antimicrobial properties can be leveraged as a secondary benefit, provided it is adequately protected against degradation.[1][23][24]

Ricinthis compound is a specialty excipient. Its unique structure, conferred by the secondary hydroxyl group, makes it an exceptional emulsifier and solubilizer, particularly for systems requiring different polarity characteristics than those offered by traditional fatty alcohols.[3][4]

Ultimately, the optimal C18 unsaturated alcohol is not a one-size-fits-all answer but is determined by the specific API, the desired dosage form, and the target performance characteristics. This guide serves as a foundational tool to navigate these choices with a clear understanding of the underlying science and comparative performance metrics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Oleyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. Oleyl alcohol, a ubiquitous unsaturated fatty alcohol used as an emollient, emulsifier, and nonionic surfactant, requires careful consideration for its end-of-life management.[1][2][3] While it exhibits low acute toxicity, its environmental impact and physical properties necessitate a structured disposal protocol.[1] This guide provides an in-depth, procedural framework for researchers and laboratory managers to handle the disposal of this compound, ensuring personnel safety and environmental stewardship.

Immediate Safety Briefing & Spill Response

Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In the event of an accidental release, a swift and correct response is critical to mitigate risks.

1.1. Essential Personal Protective Equipment (PPE)

  • Eye Protection : Wear chemical-resistant safety goggles or glasses.[4]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing : A standard laboratory coat is required. For larger spills, additional protective clothing may be necessary.[5][6]

1.2. Emergency Spill Protocol

  • Alert Personnel : Immediately notify colleagues in the vicinity.

  • Eliminate Ignition Sources : Although this compound has a high flash point, it is a combustible liquid.[5][7] Remove all nearby sources of heat, sparks, or open flames.[6]

  • Ventilate the Area : Ensure adequate ventilation to dissipate any vapors.[5]

  • Contain the Spill : Prevent the spill from entering drains or waterways.[8][9] Use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad to dike the spill.

  • Absorb and Collect : Soak up the spilled material with the inert absorbent.[8][10]

  • Package for Disposal : Carefully scoop the absorbed material into a suitable, sealable container clearly labeled as "Hazardous Waste: this compound Contaminated Debris."[6][10]

  • Decontaminate : Clean the spill area with soap and water. Collect the cleaning materials and rinsate for disposal as hazardous waste.

  • Seek Medical Attention : If skin or eye contact occurs, rinse the affected area cautiously with water for several minutes. Seek medical advice if irritation persists.[5][6]

Chemical Profile for Disposal

Understanding the specific properties of this compound is fundamental to appreciating the causality behind its disposal requirements. Its insolubility in water and high aquatic toxicity are primary drivers for its classification as a waste stream that must be segregated from sanitary sewers.

PropertyValueSignificance for Disposal
CAS Number 143-28-2Unique identifier for proper waste manifest documentation.[3]
Molecular Formula C₁₈H₃₆OLong hydrocarbon chain contributes to its oily nature and insolubility in water.[2]
Appearance Colorless to pale yellow viscous, oily liquid.[1]Its physical state requires containment in leak-proof containers.
Solubility Insoluble in water; soluble in ethanol and ether.[1][7]Prohibits disposal down the drain, as it can clog plumbing and enter waterways.[8]
Flash Point ~170 °C (338 °F)Classified as a combustible liquid, not an "ignitable" hazardous waste by RCRA standards, but ignition sources should still be controlled.[6]
Key Hazards Causes skin and eye irritation.[5][9]Mandates the use of appropriate PPE during handling and disposal.
Environmental Very toxic to aquatic organisms.[6][8][9]This is the critical factor requiring its management as a regulated hazardous waste to prevent environmental release.[9]

Core Disposal Principles: Regulatory and Environmental Rationale

The proper disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates the cradle-to-grave management of hazardous wastes.[11][12] While this compound's flash point is above the 140°F threshold for ignitable waste, its significant aquatic toxicity makes its release into the environment a serious concern.[6][9][12] Therefore, it must be managed as a chemical hazardous waste.

The cardinal rules for this compound disposal are:

  • DO NOT pour it down the sink or any drain.[8][11]

  • DO NOT dispose of it in the regular solid waste trash.[11]

  • DO collect all this compound waste streams—including pure substance, contaminated solutions, and spill cleanup debris—in designated, properly labeled hazardous waste containers.[10][12]

Disposal must be handled through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company, ensuring it is transported to a permitted treatment, storage, and disposal facility (TSDF).[10][13]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste in a laboratory setting.

4.1. Waste Segregation and Collection

  • Designate a Waste Container : Obtain a chemically compatible, leak-proof container with a secure, tight-fitting lid. This container must be dedicated solely to this compound and compatible wastes.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Aquatic Toxin")

    • The date when waste was first added (the "accumulation start date")

  • Collect Waste : Carefully pour or transfer waste this compound and contaminated materials into the designated container.

  • Keep Container Closed : The waste container must remain sealed at all times except when actively adding waste.[12] This minimizes vapor release and prevents spills.

4.2. On-site Accumulation and Storage

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.

  • Monitor Volume : Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

4.3. Arranging for Final Disposal

  • Contact EHS : Once the container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.

  • Provide Documentation : Complete any required waste pickup forms or manifests as instructed by EHS, ensuring all information is accurate.

This compound Waste Management Workflow

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Storage cluster_2 Final Disposal A Identify this compound Waste (Liquid, Solid Debris, PPE) B Select Compatible Hazardous Waste Container A->B C Label Container Correctly (Name, Hazards, Date) B->C D Add Waste to Container Keep Securely Closed C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Container Full or Project Complete? F->G G->F No H Submit Waste Pickup Request to EHS Office G->H Yes I EHS Collects for Licensed Disposal H->I

Caption: Decision workflow for the safe disposal of this compound waste.

Management of Empty Containers

Empty containers that once held this compound must also be managed properly to be considered non-hazardous.

  • Triple Rinse : Rinse the empty container with a suitable solvent (such as ethanol) three times.[14]

  • Collect Rinsate : The rinsate from this procedure must be collected and disposed of as hazardous waste in your this compound waste stream.[14]

  • Deface Label : Completely remove or deface the original manufacturer's label to avoid confusion.[12]

  • Final Disposal : Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[12] Always confirm your facility's specific procedures for rinsed chemical containers.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste in a manner that is safe, compliant, and environmentally responsible, reinforcing a culture of safety that extends from discovery to disposal.

References

A Practical Guide to Personal Protective Equipment for Oleyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of research, science, and drug development, the meticulous and safe handling of all chemical substances is a foundational principle. Oleyl alcohol, a common unsaturated fatty alcohol, is frequently used in various laboratory applications. While it is not classified as a highly hazardous substance, understanding and utilizing the correct personal protective equipment (PPE) is essential to ensure the safety of all personnel. This guide offers a detailed, step-by-step approach to selecting and using PPE when working with this compound.

Understanding the Hazards of this compound

Before delving into PPE specifics, it is crucial to understand the potential hazards associated with this compound. According to safety data sheets (SDS), this compound can cause skin and eye irritation.[1][2][3] Prolonged or repeated skin contact may lead to dermatitis.[4] While inhalation risks are low at ambient temperatures, heating the substance can generate vapors or mists that may cause respiratory irritation.[2] Therefore, the primary objective of PPE is to create a robust barrier against these potential exposures.

Core Directive: Selecting the Right PPE for the Task

The specific laboratory procedure dictates the level of PPE required. A risk assessment should always be conducted before beginning any new protocol.

Eye and Face Protection: Your First Line of Defense

To prevent eye irritation from accidental splashes, safety glasses with side shields are the minimum requirement for any procedure involving this compound.[5] For tasks with a higher risk of splashing, such as transferring large volumes or working with heated this compound, a face shield worn over safety glasses is strongly recommended to protect the entire face.[6][7]

Hand Protection: Preventing Skin Contact

Chemical-resistant gloves are mandatory when handling this compound to prevent skin irritation.[1][2] Nitrile gloves are a suitable choice for this purpose. It is imperative to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the skin.[5] For situations with a high splash potential, consider wearing two pairs of gloves (double-gloving).

Body Protection: Shielding Your Body

A laboratory coat should be worn and fully fastened to protect the skin and personal clothing from potential spills. For procedures with a greater risk of significant splashes, wearing a chemically resistant apron over the lab coat provides an additional layer of protection.

Respiratory Protection: When Is It Necessary?

Under standard laboratory conditions with proper ventilation, respiratory protection is not typically required when handling this compound at room temperature. However, if you are working in an area with inadequate ventilation, or if the procedure involves heating this compound or generating aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][8] Always consult your institution's environmental health and safety department for guidance on respirator selection.

Procedural Guidance: A Step-by-Step Approach

The following workflow provides a logical sequence for determining the necessary PPE for handling this compound.

PPE_Workflow start Initiate Work with this compound assess_task Assess Task Risk: - Volume - Temperature - Splash/Aerosol Potential start->assess_task ppe_selection Select Appropriate PPE assess_task->ppe_selection don_ppe Don PPE Correctly ppe_selection->don_ppe procedure Perform Laboratory Procedure don_ppe->procedure doff_ppe Doff PPE Correctly procedure->doff_ppe disposal Dispose of Contaminated PPE and Waste doff_ppe->disposal end End of Procedure disposal->end

Caption: A stepwise workflow for ensuring safety when handling this compound.

Summarized PPE Recommendations

For quick reference, the following table outlines the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Risk (e.g., weighing, preparing solutions at room temperature)Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Moderate Risk (e.g., transferring large volumes)Face shield over safety glassesNitrile glovesLab coat and chemical-resistant apronNot generally required with adequate ventilation
High Risk (e.g., heating, aerosolizing)Face shield over safety glassesDouble nitrile glovesLab coat and chemical-resistant apronNIOSH-approved respirator

Operational and Disposal Plans

Spill Response: In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[8] For small spills, use an inert absorbent material to contain and collect the substance.[2][8] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal: All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste according to local, state, and federal regulations.[4] Do not pour this compound down the drain.[9]

By adhering to these safety protocols and making informed decisions about personal protective equipment, you can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleyl Alcohol
Reactant of Route 2
Reactant of Route 2
Oleyl Alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.